1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride
Descripción
The exact mass of the compound 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride is 244.1142544 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOKSCGRIKQYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-86-7 | |
| Record name | Piperazine, 1-[(4-fluorophenyl)methyl]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
An In-depth Technical Guide to 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, and safety considerations for 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride. Due to the limited availability of specific experimental data for this particular derivative, this guide synthesizes information from closely related analogs, primarily 1-(4-Fluoro-benzyl)-piperazine, and established principles of medicinal chemistry to project the characteristics of the title compound. The introduction of a methyl group at the 2-position of the piperazine ring is anticipated to influence its stereochemistry, basicity, and pharmacological activity, aspects that are explored in detail. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics centered around the fluorobenzylpiperazine scaffold.
Introduction: The Significance of the Fluorobenzylpiperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antimicrobial, and anticancer effects.[1][2] The introduction of a fluorobenzyl group to the piperazine core further enhances its potential, with fluorinated analogs often exhibiting improved metabolic stability and target affinity.
Substituted benzylpiperazines are known to interact with various neurotransmitter receptors, with some exhibiting stimulant properties through their effects on dopaminergic, noradrenergic, and serotoninergic systems.[3][4] Specifically, the 1-(4-fluoro-benzyl)-piperazine moiety has been identified as a key building block for the synthesis of chemokine antagonists, cholinesterase inhibitors, and EGFR/Aurora kinase inhibitors.[5][6] It has also been investigated for its potential as a tyrosinase inhibitor for the treatment of hyperpigmentation-related disorders and as a ligand for the sigma-1 receptor, which is implicated in a range of central nervous system (CNS) diseases.[7][8]
This guide focuses on the hydrochloride salt of 1-(4-Fluoro-benzyl)-2-methyl-piperazine, a derivative that introduces a chiral center and steric bulk to the piperazine ring, which can significantly modulate its pharmacological profile.
Chemical and Physical Properties
Table 1: Projected Chemical and Physical Properties
| Property | Projected Value/Information for 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride | Reference Data for 1-(4-Fluoro-benzyl)-piperazine dihydrochloride |
| Chemical Name | 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride | 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride[9] |
| Molecular Formula | C12H18ClFN2 | C11H15FN2 • 2HCl[9] |
| Molecular Weight | ~243.74 g/mol (for the hydrochloride) | 267.17 g/mol [10] |
| Appearance | Likely a white to off-white crystalline solid | Crystalline solid[9] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol. | Soluble in DMSO and PBS (pH 7.2) at 10 mg/mL.[9] |
| pKa | The presence of the electron-donating methyl group is expected to slightly increase the pKa of the adjacent nitrogen compared to the unsubstituted analog. | Not specified |
| Stereochemistry | The 2-methyl substitution introduces a chiral center, leading to the existence of (R) and (S) enantiomers. | Achiral[10] |
Synthesis and Characterization
The synthesis of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride would likely proceed via a nucleophilic substitution reaction. A plausible synthetic route is outlined below.
Proposed Synthetic Protocol
Reaction: N-alkylation of 2-methylpiperazine with 1-fluoro-4-(chloromethyl)benzene.
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 2-methylpiperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution to act as a proton scavenger.
-
Stir the mixture at room temperature for 15-30 minutes to ensure homogeneity.
Step 2: N-Alkylation
-
Slowly add a solution of 1-fluoro-4-(chloromethyl)benzene (1.0-1.2 eq) in the same solvent to the reaction mixture. The use of the chloro- or bromobenzyl derivative is common in such syntheses.[11]
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction will likely result in a mixture of mono- and di-substituted products.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired mono-substituted product.
Step 4: Salt Formation
-
Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete.
-
Collect the precipitated 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
Caption: Proposed synthesis workflow for the target compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of both the fluorobenzyl and 2-methylpiperazine moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Pharmacological Activity and Applications
The pharmacological profile of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride is likely to be influenced by both the fluorobenzyl and the 2-methylpiperazine components.
-
Central Nervous System Activity: As a derivative of benzylpiperazine, this compound may exhibit activity at various CNS receptors, including serotonin and dopamine receptors.[3][4] The specific nature of this activity (e.g., agonist, antagonist, or reuptake inhibitor) would require experimental evaluation. The introduction of the 2-methyl group could alter receptor binding affinity and selectivity compared to its non-methylated counterpart.
-
Enzyme Inhibition: The 1-(4-fluorobenzyl)piperazine scaffold has been shown to be a potent inhibitor of mushroom tyrosinase.[8] It is plausible that the 2-methyl derivative could also exhibit inhibitory activity against this or other enzymes.
-
Sigma-1 Receptor Ligand: Given that fluorobenzylpiperazine derivatives have been developed as high-affinity ligands for the sigma-1 receptor, this compound could also be a candidate for targeting this receptor, which is implicated in neurodegenerative diseases and psychiatric disorders.[7][12]
-
Precursor for Drug Synthesis: This compound can serve as a valuable intermediate in the synthesis of more complex, biologically active molecules.[5][6]
Caption: Potential applications of the title compound.
Safety and Handling
The safety profile of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride should be considered in light of the known hazards of its structural components.
Hazard Classifications (based on 1-(4-Fluorobenzyl)piperazine): [5]
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. In case of dust formation, use a NIOSH-approved respirator.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move person into fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride is a chiral derivative of the pharmacologically significant fluorobenzylpiperazine scaffold. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its projected properties, a plausible synthetic route, potential applications, and necessary safety precautions based on the analysis of closely related analogs and established chemical principles. The introduction of the 2-methyl group is expected to impart unique stereochemical and pharmacological characteristics, making it an intriguing candidate for further investigation in drug discovery and development. Researchers are encouraged to use this guide as a foundational resource for their work with this and related compounds.
References
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NextSDS. (n.d.). 1-(4-Fluoro-benzyl)-piperazine hydrochloride — Chemical Substance Information. Retrieved from [Link]
- Kracmar, J., et al. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska a Slovenska Farmacie.
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GSRS. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]
- Ananda, K. T., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology.
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Li, G., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. ACS Chemical Neuroscience. Retrieved from [Link]
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Grosso, R., et al. (2020). 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. ChemMedChem. Retrieved from [Link]
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Mol-Instincts. (n.d.). Synthesis of 1-(4-fluorobenzyl)-4-(2-hydroxy-3-n-hexadecyloxypropyl)-piperazine. Retrieved from [Link]
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ChemistryOpen. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(2-Fluorobenzyl)-4-methylpiperazine. Retrieved from [Link]
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Dargan, P. I., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Toxicology Letters. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine. Retrieved from [Link]
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DrugFuture. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. Retrieved from [Link]
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Structure Elucidation of 1-(4-Fluorobenzyl)-2-methylpiperazine Hydrochloride: A Comprehensive Analytical Guide
Executive Summary
In modern drug discovery, functionalized piperazines serve as privileged scaffolds due to their favorable pharmacokinetic properties and modular synthesis. The compound 1-(4-fluorobenzyl)-2-methylpiperazine hydrochloride (C₁₂H₁₇FN₂ • HCl) presents a fascinating analytical case study. The integration of a chiral center, a dynamic heterocyclic ring, and a halogenated aromatic system requires a rigorous, multi-technique approach to unambiguously confirm its 3D architecture.
As a Senior Application Scientist, I approach structure elucidation not as a disparate set of tests, but as a cohesive, self-validating logical system. Every experimental choice—from the selection of the NMR solvent to the collision energy in mass spectrometry—must be causally linked to the molecule's unique physicochemical properties. This whitepaper details the definitive analytical workflows required to elucidate and validate this compound.
Theoretical Framework & Molecular Anatomy
Before initiating any analytical protocol, we must deconstruct the molecule into its functional hemispheres to predict its spectroscopic behavior:
-
The Piperazine Core : Exists in a dynamic chair conformation. The presence of the hydrochloride salt restricts rapid nitrogen inversion and often leads to NMR line broadening due to intermediate exchange rates .
-
The Chiral Center (C2-Methyl) : The C2 methyl group breaks the local plane of symmetry. This is the most critical structural feature for NMR validation, as it renders the adjacent benzyl methylene protons magnetically non-equivalent (diastereotopic).
-
The 4-Fluorobenzyl Moiety : The para-fluoro substitution provides a built-in self-validating system for ¹³C NMR via highly predictable ¹⁹F-¹³C spin-spin couplings.
-
The Hydrochloride Salt : Protonation occurs primarily at the more basic secondary amine (N4). This high polarity dictates our choice of ionization mode in MS and solvent in NMR.
Fig 1. Multi-technique analytical workflow for the structural elucidation of piperazine derivatives.
High-Resolution Mass Spectrometry (HRMS)
Causality of the Fragmentation Pathway
In positive electrospray ionization (ESI+), the secondary amine (N4) is readily protonated, yielding an [M+H]⁺ ion at m/z 209.1450. Upon Higher-energy C-trap Dissociation (HCD), the molecule undergoes characteristic heterolytic cleavage at the N1-benzyl bond.
This specific fragmentation is thermodynamically driven by the stability of the resulting products . The cleavage yields the 4-fluorobenzyl cation (m/z 109.045), which stabilizes via a tropylium-like resonance structure, while expelling neutral 2-methylpiperazine. Alternatively, charge retention on the piperazine ring yields the 2-methylpiperazine cation (m/z 99.092). Monitoring these two distinct fragments provides a self-validating confirmation of the molecule's two hemispheres.
Protocol 1: LC-HRMS Methodology
-
Sample Preparation : Dissolve 1 mg of the HCl salt in 1 mL of LC-MS grade MeOH:H₂O (50:50 v/v) with 0.1% Formic Acid. Rationale: Formic acid ensures complete protonation of the piperazine ring prior to desolvation.
-
Chromatography : Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm) at 0.4 mL/min. Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
-
Ionization & Acquisition : ESI+ mode. Capillary voltage 3.0 kV. Acquire full scan m/z 100-1000. Trigger data-dependent MS/MS (ddMS2) on m/z 209.1450 using stepped NCE (Normalized Collision Energy) of 25, 35, and 45 to capture both low-energy and high-energy fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive tool for establishing exact atom connectivity. For functionalized piperazines, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) combined with 2D correlation spectroscopy is mandatory .
The Self-Validating Features of the NMR Spectra
-
Diastereotopic Benzyl Protons (¹H) : Because C2 is a chiral center, the adjacent benzyl -CH₂- protons are in different magnetic environments. Instead of a singlet, they appear as an AB quartet (or two doublets) near δ 4.0 ppm. If this splitting is absent, the methyl group is likely not on the piperazine ring.
-
¹⁹F-¹³C Spin-Spin Coupling (¹³C) : We acquire the ¹³C spectrum with ¹H decoupling, but without ¹⁹F decoupling. This causes the aromatic carbons to split into doublets based on their distance from the fluorine atom. The coupling constants (¹J ≈ 245 Hz, ²J ≈ 21 Hz, ³J ≈ 8 Hz, ⁴J ≈ 3 Hz) mathematically prove the para-fluoro substitution pattern.
Protocol 2: NMR Acquisition Workflow
-
Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Rationale: The HCl salt is highly polar. CDCl₃ would result in poor solubility and broad, unresolved peaks. DMSO-d₆ disrupts intermolecular hydrogen bonding, yielding sharp signals and allowing observation of the protonated amine (NH₂⁺) around δ 9.2 ppm.
-
1D Acquisitions :
-
¹H NMR (400 MHz): 16 scans, D1 = 2s.
-
¹³C{¹H} NMR (100 MHz): 1024 scans.
-
¹⁹F NMR (376 MHz): 16 scans (confirms single fluorine species at approx. δ -115 ppm).
-
-
2D Acquisitions (COSY & HMBC) :
-
COSY establishes the continuous -CH(CH₃)-CH₂-NH-CH₂-CH₂- spin system of the piperazine ring .
-
HMBC (optimized for ⁿJ_CH = 8 Hz) is the critical link. It proves the connection between the two hemispheres by showing a cross-peak from the benzyl protons to the C2 and C6 carbons of the piperazine ring.
-
Fig 2. Key HMBC correlations establishing the linkage between the benzyl and piperazine moieties.
Data Summary Tables
The following tables summarize the quantitative data extracted from the protocols, serving as the final structural proof.
Table 1: HRMS Fragmentation Data (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Formula | Structural Assignment |
| 209.1450 [M+H]⁺ | 109.045 | C₇H₆F⁺ | 4-Fluorobenzyl cation |
| 209.1450 [M+H]⁺ | 99.092 | C₅H₁₁N₂⁺ | 2-Methylpiperazine cation |
| 209.1450[M+H]⁺ | 83.049 | C₅H₄F⁺ | Fluorocyclopentadienyl cation (rearrangement) |
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 298 K)
| Position | ¹H Shift (δ, ppm) & Multiplicity | ¹³C Shift (δ, ppm) | ¹³C-¹⁹F Coupling (Hz) |
| C4' (Ar-F) | - | 161.8 | d, ¹J = 243.5 |
| C3', C5' (Ar) | 7.18 (t, J = 8.8 Hz, 2H) | 115.2 | d, ²J = 21.2 |
| C2', C6' (Ar) | 7.45 (dd, J = 8.5, 5.5 Hz, 2H) | 131.4 | d, ³J = 8.1 |
| C1' (Ar) | - | 134.5 | d, ⁴J = 3.0 |
| Benzyl -CH₂- | 3.95 (d, J = 13.5 Hz, 1H)4.10 (d, J = 13.5 Hz, 1H) | 58.2 | - |
| Piperazine C2 | 3.20 (m, 1H) | 54.0 | - |
| Piperazine C6 | 2.85 (m, 1H), 3.05 (m, 1H) | 50.5 | - |
| Piperazine C3, C5 | 3.30 - 3.60 (m, 4H) | 44.5, 45.2 | - |
| C2-CH₃ | 1.35 (d, J = 6.5 Hz, 3H) | 15.4 | - |
| N4-H₂⁺ (Salt) | 9.20 (br s, 2H) | - | - |
References
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Abdel-Hay, K. M. "Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class." Auburn University Theses and Dissertations, 2012. URL: [Link]
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Kurban, B., et al. "Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors." RSC Advances, 2024. URL:[Link]
-
"Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry, 2016. URL:[Link]
The Biological Profile of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes current knowledge of structurally related piperazine derivatives to project its likely pharmacological profile. We will delve into its potential mechanisms of action, with a focus on central nervous system targets, and propose a series of robust experimental protocols for its in-vitro and in-vivo characterization. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged heterocyclic moiety, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile scaffold for interacting with a multitude of biological targets.[2] Piperazine derivatives have demonstrated significant efficacy in treating central nervous system (CNS) disorders, acting as antipsychotics, antidepressants, and anxiolytics by modulating neurotransmitter systems.[1][3] Furthermore, the piperazine scaffold has emerged as a valuable component in the design of anticancer agents, particularly kinase inhibitors.[2][4]
The subject of this guide, 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride, combines several key structural features that suggest a strong potential for biological activity. The 4-fluorobenzyl group is a common substituent in CNS-active compounds, known to enhance blood-brain barrier penetration.[5] The 2-methyl substitution on the piperazine ring introduces a chiral center and may confer selectivity for specific receptor subtypes. This guide will explore the anticipated biological activities of this compound based on these structural characteristics and the extensive literature on related piperazine derivatives.
Predicted Biological Activities and Mechanistic Insights
Based on the structure of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride and the known activities of similar compounds, we can hypothesize several potential biological activities.
Central Nervous System Activity
The benzylpiperazine core is a well-established pharmacophore for CNS targets.[6] Derivatives of benzylpiperazine have been shown to act as stimulants and to interact with various neurotransmitter receptors.[7] The presence of the 4-fluorobenzyl group in our compound of interest suggests a high likelihood of CNS penetration and activity.
Many piperazine-containing drugs exert their effects by interacting with dopamine and serotonin receptors.[2] For instance, certain derivatives have shown affinity for the 5-HT1A receptor, which is implicated in depression and anxiety.[8] It is plausible that 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride could modulate these monoamine pathways, potentially leading to antidepressant or anxiolytic effects.
Recent research has highlighted the interaction of benzylpiperazine derivatives with sigma-1 (σ1) receptors.[9][10] The σ1 receptor is a unique intracellular chaperone protein involved in various cellular functions and is a promising target for the treatment of neurodegenerative diseases and psychiatric disorders.[9][11] A structurally related compound, 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, has been developed as a radioligand for imaging σ1 receptors in the brain, demonstrating the affinity of the 4-fluorobenzylpiperazine scaffold for this target.[11][12]
Hypothesized Signaling Pathway: Modulation of the 5-HT1A Receptor Pathway
The following diagram illustrates a potential mechanism of action for 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride, assuming it acts as an agonist at the 5-HT1A receptor.
Caption: Hypothesized 5-HT1A receptor signaling pathway.
Anticancer Potential
The piperazine scaffold is a "privileged structure" in the design of anticancer drugs, particularly kinase inhibitors.[2] Numerous approved kinase inhibitors incorporate this moiety to enhance solubility and interact with the ATP-binding pocket of kinases.[2][13] While the primary expectation for a benzylpiperazine derivative is CNS activity, the potential for anticancer effects should not be overlooked.
Derivatives of piperazine have demonstrated cytotoxic effects against various cancer cell lines, including leukemia, lung, colon, and pancreatic cancer.[4][13][14] The specific substitution pattern on the piperazine ring and the benzyl group will determine the potency and selectivity of any potential anticancer activity.
Proposed Experimental Workflows
To validate the hypothesized biological activities of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride, a systematic experimental approach is required.
In-Vitro Characterization
Experimental Workflow: In-Vitro Characterization
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Determining the Molecular Weight of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride: A Technical Guide
For Immediate Release
Ghent, Belgium – March 22, 2026 – In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The molecular weight of a compound is a fundamental property that underpins a multitude of experimental and analytical procedures. This technical guide provides a comprehensive overview of the determination of the molecular weight of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride, a substituted piperazine derivative of interest in medicinal chemistry.
Introduction: The Critical Role of Molecular Weight in Drug Discovery
The molecular weight of a compound, defined as the mass of one mole of that substance, is a cornerstone of chemical and pharmacological sciences. Its accurate determination is a prerequisite for a wide range of applications, from the preparation of solutions of known concentration to the interpretation of mass spectrometry data and the validation of synthetic pathways. In the context of drug development, an erroneous molecular weight can lead to significant downstream errors in dosage calculations, analytical quantitation, and the assessment of structure-activity relationships (SAR). This guide serves as an authoritative resource for researchers, scientists, and drug development professionals on the theoretical and practical aspects of establishing the molecular weight of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride.
Chemical Identity and Properties
To accurately calculate the molecular weight, it is first necessary to establish the precise chemical formula of the target compound. 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride consists of a piperazine ring substituted at the 1-position with a 4-fluorobenzyl group and at the 2-position with a methyl group. The compound is supplied as a hydrochloride salt.
Based on this structure, the molecular formula of the free base, 1-(4-Fluoro-benzyl)-2-methyl-piperazine, is determined to be C₁₂H₁₇FN₂. The addition of one equivalent of hydrochloric acid (HCl) to form the hydrochloride salt results in the final molecular formula of C₁₂H₁₈ClFN₂ .
A summary of the key chemical identifiers for this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 1-(4-Fluorobenzyl)-2-methylpiperazine hydrochloride |
| Molecular Formula | C₁₂H₁₈ClFN₂ |
| CAS Number | Not readily available |
Methodology for Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).
The following diagram illustrates the hierarchical breakdown of the molecule for the calculation:
Caption: Hierarchical breakdown of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride for molecular weight calculation.
Step-by-Step Calculation
The calculation is performed as follows, using the most recent standard atomic weights:
Total Molecular Weight = 144.132 + 18.144 + 35.453 + 18.998 + 28.014 = 244.741 g/mol
The following table summarizes the contribution of each element to the total molecular weight:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 12 | 12.011[1][2][3] | 144.132 |
| Hydrogen (H) | 18 | 1.008[4][5][6][7] | 18.144 |
| Chlorine (Cl) | 1 | 35.453[8][9][10][11] | 35.453 |
| Fluorine (F) | 1 | 18.998[12][13][[“]][15] | 18.998 |
| Nitrogen (N) | 2 | 14.007[16][17][18][19][20] | 28.014 |
| Total | 244.741 |
Practical Applications in the Laboratory
An accurate molecular weight is indispensable for a variety of routine and advanced laboratory procedures.
Solution Preparation
The preparation of solutions with a precise molar concentration is fundamental to nearly all chemical and biological experiments. The following workflow illustrates the importance of the correct molecular weight in this process.
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1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride safety data sheet (SDS)
Next-Generation Chemical Safety & Handling Architecture: 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride
Executive Summary
This technical whitepaper provides an advanced safety and handling framework for 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride, a fluorinated piperazine derivative utilized in neuropharmacological drug discovery. Moving beyond the static 16-section Safety Data Sheet (SDS), this guide synthesizes physicochemical profiling, toxicological mechanisms, and field-proven experimental workflows to ensure uncompromising safety and scientific integrity for researchers and drug development professionals.
Physicochemical Profiling & Hazard Causality
Understanding the intrinsic properties of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride is critical for predicting its behavior in laboratory environments. The hydrochloride salt formulation is specifically engineered to enhance aqueous solubility for biological assays, but this modification dictates its specific hazard profile.
Table 1: Quantitative Hazard & Property Summary
| Parameter | Value / GHS Code | Mechanistic Causality |
|---|---|---|
| Molecular Formula | C12H17FN2 • HCl | The HCl salt form increases polarity, facilitating rapid dissolution in mucosal membranes upon accidental exposure. |
| Molecular Weight | ~244.74 g/mol | Low molecular weight and the highly lipophilic fluorobenzyl group enable rapid Blood-Brain Barrier (BBB) penetration. |
| Physical State | Crystalline Powder | High surface area increases the risk of static-induced aerosolization, necessitating stringent inhalation controls. |
| Acute Toxicity | H302, H312, H332 | Systemic absorption disrupts intracellular signaling, leading to harmful acute toxicity profiles across oral, dermal, and inhalation routes[1]. |
| Irritation Hazards | H315, H319, H335 | The basic nature of the piperazine ring combined with the acidic HCl salt causes severe site-of-contact irritation to the skin, eyes, and respiratory tract[1]. |
Toxicological & Pharmacological Mechanisms
To handle this compound safely, researchers must understand why it is toxic at a cellular level. Fluorobenzyl piperazines are frequently utilized in medicinal chemistry, often exhibiting high affinity for monoamine transporters or sigma-1 receptors depending on their specific substitution patterns[2].
Accidental exposure to piperazine derivatives induces significant cytotoxicity primarily through the disruption of intracellular calcium (Ca2+) homeostasis[3]. This calcium overload triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP)[3]. The opening of the MPTP leads to a rapid collapse of the mitochondrial membrane potential, severe ATP depletion, and ultimately, apoptotic or necrotic cell death[3]. In cardiac tissues, this mitochondrial dysfunction translates directly to severe arrhythmias and cardiotoxicity[3].
Figure 1: Proposed toxicological and pharmacological signaling pathway of fluorobenzyl piperazines.
Advanced Experimental Workflows & Handling Protocols
Standard SDS documents often state "wear gloves," which is insufficient for high-potency CNS-active compounds. The following self-validating protocols ensure that every action has a verifiable safety outcome.
Protocol A: Safe Reconstitution for In Vitro Assays
-
Environmental Isolation: Conduct all weighing inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.
-
Causality: The crystalline powder is highly susceptible to static-induced aerosolization. A continuous inward airflow prevents the inhalation of H335-classified particulates.
-
-
Static Mitigation: Use an anti-static zero-ionizer fan directed at the analytical balance.
-
Causality: Piperazine HCl salts often carry a static charge; neutralizing the field prevents the powder from repelling off the weigh boat and contaminating the workspace.
-
-
Solvent Addition: Dissolve the pre-weighed powder in a primary solvent (e.g., 100% Methanol or DMSO) to create a 10 mg/mL master stock before introducing aqueous buffers.
-
Causality: While the HCl salt is water-soluble, initial dissolution in an organic solvent ensures complete solvation of the lipophilic fluorobenzyl moiety, preventing micro-precipitates that could skew assay results or create hidden contamination.
-
-
Verification: Visually inspect the solution against a dark background to confirm the absence of undissolved particulates. Seal the vial with a PTFE-lined septum cap to prevent solvent evaporation.
Protocol B: Spill Mitigation and Decontamination
In the event of a powder spill, sweeping or dry-wiping is strictly prohibited as it generates toxic dust.
Figure 2: Step-by-step spill mitigation and wet-decontamination workflow.
Regulatory & Storage Compliance
To maintain chemical integrity and safety, the compound must be stored under strictly controlled conditions:
-
Temperature: Store desiccated at -20°C.
-
Atmosphere: Backfill the storage vial with inert Argon gas.
-
Causality: Piperazine derivatives can be susceptible to slow oxidative degradation over time. Argon displaces oxygen and ambient moisture, preventing the hygroscopic HCl salt from degrading into a sticky, unweighable mass.
-
-
Incompatibility: Keep strictly isolated from strong oxidizing agents, acid anhydrides, and isocyanates to prevent dangerous exothermic reactions.
References
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- Safety Data Sheet: 4-fluoro BZP (hydrochloride) Cayman Chemical
- 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)
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Pharmacological Profiling and Therapeutic Potential of the 1-(4-Fluoro-benzyl)-2-methyl-piperazine HCl Scaffold
Executive Summary & Structural Rationale
1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride is a highly versatile, privileged chiral building block in neuropharmacology. While frequently utilized as a synthetic intermediate, the scaffold itself possesses a distinct pharmacophore that dictates high-affinity interactions with critical central nervous system (CNS) targets. Understanding the causality behind its structural components is essential for rational drug design.
From a mechanistic standpoint, the scaffold's efficacy is driven by three core structural features:
-
The 4-Fluorobenzyl Moiety: The introduction of a fluorine atom at the para position of the benzyl ring serves a dual purpose. It significantly enhances the lipophilicity of the molecule, facilitating rapid blood-brain barrier (BBB) penetration. Furthermore, the highly electronegative fluorine blocks CYP450-mediated para-hydroxylation—a common metabolic liability for aromatic rings—thereby extending the biological half-life in vivo.
-
The 2-Methylpiperazine Core: The methyl group at the C2 position introduces a stereocenter. This steric bulk restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair conformation. This restriction is critical for dictating spatial vectors and achieving selectivity between homologous targets (e.g., distinguishing between monoamine transporters).
-
The Hydrochloride Salt Form: The HCl salt ensures optimal aqueous solubility, a prerequisite for both in vitro assay buffer compatibility and in vivo oral bioavailability. The protonated basic nitrogens (N1 and N4) are essential for forming electrostatic salt bridges with conserved aspartate residues within receptor binding pockets (e.g., Asp147 in σ1 receptors).
Caption: Pharmacophore mapping of the 1-(4-fluoro-benzyl)-2-methyl-piperazine scaffold and target logic.
Primary Therapeutic Targets
When the N4 position of this scaffold is functionalized, the resulting derivatives exhibit potent activity across three primary neuropharmacological axes.
Sigma-1 ( σ1 ) Receptors
The 4-fluorobenzylpiperazine motif is a classic, highly validated pharmacophore for σ1 receptors, which are implicated in neuroprotection, Alzheimer's disease, and cellular stress responses. Research has demonstrated that derivatives utilizing the 1-(4-fluorobenzyl)piperazine core possess low nanomolar affinity for σ1 receptors and exhibit exceptional selectivity over σ2 receptors and vesicular acetylcholine transporters (VAChT) [1][2]. The scaffold is frequently radiolabeled (e.g., with 18F ) to serve as a Positron Emission Tomography (PET) imaging agent for mapping σ1 dysfunction in the brain [1][3].
Dopamine Transporter (DAT)
Piperazine derivatives are foundational to the development of DAT inhibitors (such as vanoxerine analogs) investigated for the treatment of cocaine abuse. The chirality introduced by the 2-methyl group is pivotal in this context. Studies on related chiral piperazines reveal that specific enantiomers (frequently the S-configuration) exhibit markedly higher selectivity for DAT over the serotonin transporter (SERT) [4]. This stereoselective binding is driven by the spatial orientation of the N-substituents within the transporter's central binding site.
Serotonin (5-HT) Receptors
The piperazine chemical class is renowned for its interaction with serotonergic pathways, yielding potent anxiolytic and antidepressant effects. Derivatives containing the substituted piperazine core have been shown to interact potently with 5-HT 1A receptors. Behavioral studies confirm that the antidepressant-like activity of these piperazine derivatives is entirely abolished upon pretreatment with selective 5-HT 1A antagonists (e.g., WAY100635), confirming the mechanistic pathway [5].
Quantitative Data Summary
To facilitate rapid comparison, the following table summarizes the binding affinities and selectivity profiles of representative analogs derived from the 4-fluorobenzylpiperazine or chiral piperazine core.
| Target Receptor / Transporter | Representative Scaffold Analog | Binding Affinity ( Ki ) | Selectivity Profile | Reference |
| Sigma-1 ( σ1 ) | 1-(4-Fluorobenzyl)-4-[(THF-2-yl)methyl]piperazine | 1.0 - 5.0 nM | >50-fold over σ2 ; >2000-fold over VAChT | [1] |
| Dopamine Transporter (DAT) | Chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine | 10 - 50 nM | High selectivity for DAT over SERT (S-enantiomer) | [4] |
| Serotonin (5-HT 1A ) | LQFM104 (Piperazine derivative) | Modulator | Activity abolished by WAY100635 (5-HT 1A antagonist) | [5] |
Experimental Workflows & Protocols
As an Application Scientist, I emphasize that robust data relies on self-validating experimental designs. Below are the standardized, step-by-step methodologies for evaluating derivatives of this scaffold.
Protocol A: In Vitro Radioligand Competition Binding Assay ( σ1 Receptor)
This protocol determines the Ki of newly synthesized 1-(4-fluoro-benzyl)-2-methyl-piperazine derivatives.
-
Tissue Preparation: Homogenize rat brain tissue (a rich source of native σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet to achieve a final protein concentration of ~1 mg/mL. Causality: Tris-HCl maintains the physiological pH required for optimal receptor conformation.
-
Radioligand Incubation: In a 96-well plate, combine 100 µL of membrane homogenate, 50 µL of the σ1 -selective radioligand (+)-[ 3 H]pentazocine (final concentration ~2 nM), and 50 µL of the test compound at varying concentrations ( 10−10 to 10−5 M).
-
Self-Validating Control (Non-Specific Binding): In parallel control wells, replace the test compound with 10 µM haloperidol. Causality: Haloperidol saturates all σ sites. Subtracting this signal from total binding self-validates the assay, ensuring measured radioactivity corresponds exclusively to specific σ1 receptor occupancy rather than non-specific lipid partitioning.
-
Incubation & Filtration: Incubate the plate at room temperature for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.
-
Quantification: Extract the filters, add liquid scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC 50 using non-linear regression. Convert IC 50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Caption: Step-by-step workflow for in vitro radioligand competition binding assays.
Protocol B: In Vivo Radiometabolite Analysis
If the scaffold is radiolabeled with 18F for PET imaging, its metabolic stability must be verified to ensure the imaging signal originates from the parent compound, not a brain-penetrant radiometabolite [1][3].
-
Administration & Harvesting: Inject the 18F -labeled derivative via the tail vein of male ICR mice. Sacrifice by decapitation at 15, 30, and 60 minutes post-injection. Rapidly harvest and wash the brain and liver.
-
Extraction: Homogenize the tissues in 2 mL of ice-cold acetonitrile. Causality: Acetonitrile effectively denatures and precipitates bound proteins while extracting the highly lipophilic radiotracer into the solvent phase.
-
Centrifugation: Vortex the mixture and centrifuge at 14,000 rpm for 5 minutes to separate the protein pellet from the supernatant.
-
Self-Validating Control (HPLC Co-elution): Inject the supernatant into a Radio-HPLC system alongside an authentic, non-radioactive 19F -reference standard of the compound. Causality: If the UV absorption peak of the standard and the radiometric peak of the sample do not perfectly align, the system self-validates the presence of a radiometabolite, preventing false-positive PET interpretations.
References
-
Wang, L., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of Medicinal Chemistry, 60(10), 4161-4172. URL:[Link]
-
Zhang, S., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. URL: [Link]
-
da Silva, D. M., et al. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 546-552. URL:[Link]
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1-(4-Fluoro-benzyl)-2-methyl-piperazine Hydrochloride: A Core Pharmacophore for Sigma-1 Receptor Affinity and Radioligand Development
Executive Summary
In the landscape of neuropharmacology and molecular imaging, 1-(4-fluoro-benzyl)-2-methyl-piperazine hydrochloride serves as a highly privileged structural scaffold. Rather than acting as a standalone therapeutic, this compound is a critical pharmacophore utilized by researchers to design ultra-high-affinity, selective ligands and positron emission tomography (PET) radiotracers targeting the sigma-1 (σ1) receptor[1].
As a Senior Application Scientist, I present this technical guide to deconstruct the structural rationale of this molecule, elucidate its mechanistic interactions at the σ1 receptor, and provide field-proven, self-validating experimental protocols for evaluating its binding affinity and functional efficacy.
Structural Rationale & Pharmacophore Modeling
The rational design of σ1 receptor ligands relies heavily on mapping the receptor's unique binding pocket. The 1-(4-fluoro-benzyl)-2-methyl-piperazine core perfectly satisfies the spatial and electronic requirements of this pocket through three distinct structural features:
-
The 4-Fluorobenzyl Moiety (Hydrophobic Engagement): The σ1 receptor binding site features a prominent hydrophobic cavity composed of residues such as Val84, Trp89, Tyr103, and Ile124. The 4-fluorobenzyl group engages in robust π-π stacking and van der Waals interactions within this cavity[2]. Furthermore, the para-substituted fluorine atom serves a dual purpose: it increases metabolic stability by blocking cytochrome P450-mediated oxidation, and it provides an optimal site for isosteric [18F]-radiolabeling in PET tracer development[2].
-
The 2-Methylpiperazine Core (Electrostatic & Chiral Control): The basic nitrogen (N4) of the piperazine ring is protonated at physiological pH, allowing it to form a critical electrostatic salt bridge with the Asp126 residue of the σ1 receptor[3]. Crucially, the addition of the 2-methyl group introduces a chiral center. Stereochemistry dictates the functional outcome: while both enantiomers may exhibit similar low-nanomolar binding affinities, one often acts as a functional agonist while the other acts as an antagonist due to subtle steric shifts in the binding pocket[4].
-
Hydrochloride Salt Formulation: Formulating the compound as an HCl salt ensures high aqueous solubility and chemical stability, which is strictly required for uniform distribution in in vitro assay buffers and in vivo administration[1].
Mechanistic Grounding: Sigma-1 Receptor Signaling
To understand why we screen these compounds, we must understand the target. The σ1 receptor is a unique, ligand-regulated molecular chaperone residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[5].
Under resting conditions, the σ1 receptor is bound to the chaperone protein BiP (GRP78). Upon binding an agonistic ligand (such as specific enantiomers of fluorobenzyl-piperazine derivatives), the σ1 receptor dissociates from BiP. It then actively chaperones and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R) on the ER membrane[5]. This stabilization enhances Ca2+ efflux from the ER into the mitochondria, optimizing the TCA cycle, boosting ATP production, and ultimately promoting cellular survival and neuroprotection in stress states (e.g., ischemic stroke)[5].
Diagram 1: S1R activation pathway at the MAM following ligand binding.
Experimental Methodologies: Evaluating σ1 Affinity
To rigorously validate the affinity and functional efficacy of synthesized 1-(4-fluoro-benzyl)-2-methyl-piperazine derivatives, a self-validating biphasic protocol is required.
Protocol A: Radioligand Competitive Binding Assay
-
Objective: Determine the inhibition constant ( Ki ) for the σ1 receptor.
-
Causality & Logic: We utilize -pentazocine because it is the gold-standard, highly selective σ1 agonist. Guinea pig brain homogenates are selected as the tissue matrix due to their naturally high density of σ1 receptors.
-
Self-Validating Controls: Non-specific binding must be defined using 10 μM haloperidol (a non-selective σ1/σ2 ligand). A known reference compound (e.g., SA4503) is run in parallel to ensure assay calibration[2].
Step-by-Step Workflow:
-
Tissue Preparation: Homogenize guinea pig brain membranes in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.
-
Incubation: In a 96-well plate, incubate membrane homogenates (approx. 200 μg protein/well) with 3 nM -pentazocine and varying concentrations ( 10−11 to 10−5 M) of the piperazine test compound. Incubate for 120 minutes at 25°C to reach equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the glass fibers with positive charges, drastically reducing the non-specific binding of lipophilic basic ligands.
-
Quantification: Wash the filters thrice with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Intracellular Calcium ( Ca2+ ) Mobilization Assay
-
Objective: Differentiate between σ1 agonism and antagonism.
-
Causality & Logic: Because σ1 agonists actively enhance bradykinin-induced intracellular Ca2+ release via IP3R, measuring Ca2+ transients using a fluorescent dye (Fluo-4 AM) provides a direct, real-time functional readout[4].
Step-by-Step Workflow:
-
Cell Preparation: Seed CHO cells stably expressing the human σ1 receptor in black, clear-bottom 96-well plates.
-
Dye Loading: Incubate cells with 3 μM Fluo-4 AM dye for 45 minutes at 37°C. Wash thoroughly to remove extracellular dye.
-
Compound Pre-incubation: Add the test compound (1 μM) and incubate for 20 minutes.
-
Stimulation & Recording: Inject bradykinin (10 nM) into the wells and immediately record fluorescence (Excitation: 488 nm, Emission: 525 nm) using a kinetic microplate reader.
-
Validation Logic: A true agonist will significantly amplify the bradykinin-induced Ca2+ peak. An antagonist will show no intrinsic effect but will competitively block the amplification caused by a known agonist.
Diagram 2: Experimental workflow for validating sigma-1 receptor ligands.
Quantitative Data Summaries
The table below summarizes representative binding and functional data for chiral derivatives built upon the 1-(4-fluorobenzyl)-2-methylpiperazine scaffold (such as the FBFP analogs), demonstrating the critical nature of stereochemistry in functional outcomes[4].
| Compound / Ligand | σ1 Affinity ( Ki , nM) | σ2 Affinity ( Ki , nM) | Selectivity (σ1/σ2) | Functional Profile ( Ca2+ Assay) |
| (S)-Fluorobenzyl-piperazine analog | ~ 1.5 | > 80 | > 50-fold | Agonist |
| (R)-Fluorobenzyl-piperazine analog | ~ 1.8 | > 90 | > 50-fold | Antagonist |
| SA4503 (Positive Control) | 4.6 | 63.1 | ~ 14-fold | Agonist |
| Haloperidol (Reference Control) | 1.2 | 0.5 | Non-selective | Antagonist |
Translational Applications in Drug Development
The ultimate goal of characterizing the 1-(4-fluoro-benzyl)-2-methyl-piperazine scaffold is its translation into clinical diagnostics and therapeutics.
By substituting the stable fluorine atom with the positron-emitting isotope Fluorine-18, researchers generate powerful PET radiotracers (e.g., [18F]FBFP) capable of mapping σ1 receptor dysfunctions in vivo[2].
-
Ischemic Stroke: Longitudinal PET imaging utilizing the (R)-enantiomer of these radiotracers has successfully mapped spatiotemporal alterations in σ1 receptor expression post-stroke in preclinical models, validating the receptor as a real-time biomarker for neuroinflammation and tissue recovery[5].
-
Alzheimer's Disease: Ex vivo autoradiography utilizing these fluorobenzyl-piperazine ligands has demonstrated drastically reduced binding in the cortex and hippocampus of senescence-accelerated mice, directly correlating σ1 receptor downregulation with Alzheimer's-linked cognitive decline[2].
References
-
[2] 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed. National Institutes of Health (NIH). Available at:[Link]
-
[4] [18F]FBFP - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap. Available at:[Link]
-
[5] Longitudinal in vivo (R)-[18F]FBFP PET imaging for preclinical evaluation of cerebral sigma-1 receptor after ischemic stroke - Theranostics. Theranostics. Available at: [Link]
-
[3] Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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preliminary in-vitro screening of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl
Foreword: Charting the Course for a Novel Piperazine Candidate
In the landscape of modern drug discovery, the piperazine moiety stands as a privileged scaffold, a testament to its remarkable versatility and presence in a multitude of therapeutic agents.[1][2] Derivatives of piperazine have demonstrated a wide spectrum of biological activities, including but not limited to, potent effects on the central nervous system (CNS), and as inhibitors of critical enzymes.[1][3] This guide addresses the essential first steps in characterizing a novel piperazine derivative, 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl. As we do not begin with a known biological target, our preliminary in-vitro screening strategy is designed to be both broad and efficient. It is a systematic exploration of the compound's foundational safety profile and its potential interactions with logical, high-probability target classes.
The following protocols and rationale are presented not as a rigid sequence, but as a validated strategic framework. The causality behind each experimental choice is explained, reflecting a field-proven approach to early-stage drug development. Our objective is to build a foundational dataset that will either justify the advancement of this molecule into more complex models or provide clear, data-driven rationale for its discontinuation, thereby conserving valuable resources.
Phase 1: Foundational Viability and Cytotoxicity Assessment
Before investigating any specific therapeutic activity, it is imperative to establish the compound's effect on basic cellular health. Cytotoxicity screening is a non-negotiable first step that provides a critical therapeutic window, informing the concentration ranges for all subsequent assays and identifying potential liabilities early in the development pipeline.[4][5] A compound that is broadly cytotoxic at low concentrations is often an undesirable candidate, regardless of its on-target potency.
We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and cost-effective colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a quantifiable process that correlates with the number of viable cells.[8]
To ascertain a preliminary selectivity index, we will screen against both a human cancer cell line (e.g., HeLa) and a non-cancerous human cell line (e.g., HEK293).[6][7] A significant difference in the IC₅₀ (half-maximal inhibitory concentration) between these lines can provide an early indication of potential therapeutic relevance.
Hypothetical Cytotoxicity Data Presentation
All quantitative data from the initial screening phase should be summarized for clear interpretation and comparison.
| Cell Line | Compound | IC₅₀ (µM) | Exposure Time (48h) | Selectivity Index (HEK293 IC₅₀ / HeLa IC₅₀) |
| HeLa (Cervical Cancer) | 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl | 45.2 | 48 hours | 2.5 |
| HEK293 (Non-cancerous) | 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl | 113.0 | 48 hours | |
| Doxorubicin (Control) | Doxorubicin | 0.8 | 48 hours | >10 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the IC₅₀ value of a test compound.
-
Cell Culture and Seeding:
-
Culture HeLa and HEK293 cells in appropriate complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[8]
-
Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl in sterile DMSO.
-
Perform serial dilutions in complete medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM).[8]
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of cell attachment, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include "vehicle control" wells (medium with DMSO) and "no-treatment control" wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Following the treatment period, add 10 µL of a 5 mg/mL sterile MTT solution to each well.[8]
-
Incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log concentration of the compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[9]
-
Phase 2: Preliminary Target Deconvolution & Hit Identification
With a foundational understanding of the compound's cytotoxic profile, we proceed to screen for specific biological activities. The chemical structure, featuring a benzylpiperazine core, suggests a high probability of interaction with CNS receptors or specific enzyme classes.[1][2] Therefore, our primary screening will be a parallel effort against these two target families.
CNS Receptor Binding Assays
Many CNS-active drugs function by binding to specific receptors. Radioligand binding assays are a classic, highly sensitive, and robust method for quantifying these interactions.[9][10] We will utilize a competitive binding assay format. In this setup, our unlabeled test compound competes with a known, radioactively labeled ligand ("radioligand") for binding to a specific receptor. The ability of our compound to displace the radioligand is a measure of its binding affinity (Ki).[11]
A logical starting point is a panel of key monoamine receptors, such as serotonin (5-HT), dopamine (D), and norepinephrine (NE) receptors, given their frequent modulation by piperazine-containing compounds.
Experimental Protocol: Radioligand Competitive Binding Assay
This protocol provides a generalized framework. Specific buffers, radioligands, and receptor sources must be optimized for each target.
-
Reagent Preparation:
-
Receptor Source: Prepare cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells) or use purified receptors. Determine the total protein concentration via a Bradford or BCA assay.[9]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with cofactors like MgCl₂).
-
Radioligand: Prepare a working solution of the radioligand at a concentration near its known dissociation constant (Kd).
-
Test Compound: Prepare serial dilutions of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl.
-
-
Reaction Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, receptor membranes, and the radioligand.
-
Non-specific Binding (NSB) Wells: Add assay buffer, receptor membranes, radioligand, and a high concentration (100-1000 times the Kd) of a known, unlabeled competing ligand to saturate all specific binding sites.[9]
-
Test Compound Wells: Add assay buffer, receptor membranes, radioligand, and the serially diluted test compound.
-
-
Incubation and Separation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[9]
-
Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through a glass fiber filter mat. The filters trap the membranes and the bound radioligand.[9]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filter mat in a scintillation vial or bag with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assays
The structural motifs of our test compound also suggest potential interactions with enzymes. For example, various piperazine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical to synaptic function, or tyrosinase, an enzyme involved in melanin production.[1][12][13] An enzyme inhibition assay measures the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction.[14][15]
We will use a generalized spectrophotometric assay as a template. For instance, an AChE inhibition assay can be performed using the Ellman's method, where the activity of AChE is monitored by measuring the formation of a yellow-colored product.[1]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a template for determining the IC₅₀ of an inhibitor for a target enzyme.
-
Reagent Preparation:
-
Prepare solutions of the target enzyme, the substrate, and the test compound in an appropriate assay buffer. The optimal pH and ionic strength of the buffer must be determined for each specific enzyme.[16]
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup (96-well plate):
-
100% Activity Control Wells: Add enzyme and buffer.
-
0% Activity Control (Blank) Wells: Add substrate and buffer (no enzyme).
-
Test Compound Wells: Add enzyme and the serially diluted test compound.
-
-
Reaction Initiation and Monitoring:
-
Pre-incubate the plate with the enzyme and inhibitor (or buffer) for a set period (e.g., 10-15 minutes) to allow for binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately place the plate in a spectrophotometric microplate reader.
-
Measure the rate of product formation (or substrate depletion) by monitoring the change in absorbance over time (kinetic read).[15]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to calculate the IC₅₀ value.[17]
-
Conclusion and Path Forward
This preliminary in-vitro screening cascade provides a robust and logical pathway for the initial characterization of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl. The cytotoxicity data establishes a fundamental safety and dosing window. The parallel primary screens against CNS receptors and enzyme targets are designed to efficiently probe the most probable mechanisms of action for a compound of this chemical class.
Positive "hits" from this phase—defined as potent and selective activity at a specific target (e.g., Ki < 1 µM or IC₅₀ < 10 µM) in the absence of broad cytotoxicity—will provide the critical data needed to justify subsequent, more resource-intensive studies. These next steps would include secondary functional assays (e.g., cAMP assays for GPCRs), selectivity profiling against a broader panel of related targets, and ultimately, progression into cell-based disease models and in-vivo pharmacokinetic and efficacy studies.[18][19][20] This structured, data-driven approach ensures that only the most promising candidates move forward, maximizing the efficiency of the drug discovery process.
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- Wang Q. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol. 2024;8:238.
- PMC. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC.
- Singhal M, Shaha S, Katsikogianni M. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen; 2024.
- ijprajournal. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
- Benchchem. Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
- BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs; 2025.
- Labome. Receptor-Ligand Binding Assays. Labome; 2022.
- Singh M, Jadhav HR, Kumar A. Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery. 2018;15(8):866-874.
- MDPI. Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI; 2026.
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- PDF. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 2025.
- PubMed. A standard operating procedure for an enzymatic activity inhibition assay. PubMed; 2021.
- Panchal NB, Captain AD. Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars (IJPRS). 2015;4(1):26-37.
- gsrs. 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE. gsrs.
- NCBI. Receptor Binding Assays for HTS and Drug Discovery. NCBI; 2012.
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- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
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- A High-Throughput Microfluidic in vitro CNS Myelination Model towards Drug Screening. 2016.
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- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
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- Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Google Patents.
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spectroscopic data (NMR, IR, MS) for 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-fluoro-benzyl)-2-methyl-piperazine hydrochloride (HCl), a substituted piperazine derivative of interest in medicinal chemistry and drug development. We delve into the core analytical techniques essential for its structural elucidation and purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data based on analogous compounds but also the underlying principles, detailed experimental protocols, and data interpretation strategies. Our approach emphasizes scientific integrity, providing a self-validating framework for the analysis of this and similar heterocyclic compounds.
Introduction: The Significance of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl
Substituted piperazines are a class of heterocyclic compounds widely recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast array of bioactive molecules.[1] The introduction of a 4-fluorobenzyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity. The methyl group at the 2-position of the piperazine ring introduces a chiral center, which can lead to stereospecific interactions with biological targets. The hydrochloride salt form is often employed to enhance the solubility and stability of the parent compound.
Accurate structural confirmation and purity assessment are paramount in the drug discovery and development process. Spectroscopic techniques provide the necessary tools for this characterization. This guide will walk through the theoretical and practical aspects of applying NMR, IR, and MS to 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to predicting and interpreting spectroscopic data.
Figure 1: Chemical structure of 1-(4-fluoro-benzyl)-2-methyl-piperazine Dihydrochloride.
Key Structural Features for Spectroscopic Analysis:
-
Piperazine Ring: A six-membered heterocyclic ring with two nitrogen atoms. Its protons will exhibit characteristic chemical shifts and coupling patterns in NMR.
-
Methyl Group: A substituent on the piperazine ring, its protons will appear as a distinct signal in the ¹H NMR spectrum.
-
4-Fluorobenzyl Group: An aromatic ring with a fluorine substituent and a methylene bridge. The aromatic protons will show a characteristic splitting pattern, and the fluorine atom will couple with nearby protons and carbons in the NMR spectra.
-
Amine Hydrochlorides: The nitrogen atoms of the piperazine ring are protonated, forming hydrochloride salts. This significantly affects their electronic environment and, consequently, their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the protonation of the piperazine nitrogens, adjacent protons are expected to shift downfield.[4]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic Protons (2H) | 7.2 - 7.4 | dd | ~ 8.8, 5.4 | Protons ortho to the fluorine atom. |
| Aromatic Protons (2H) | 7.0 - 7.2 | t | ~ 8.8 | Protons meta to the fluorine atom. |
| Benzyl CH₂ | 3.5 - 3.7 | s | - | A singlet due to the absence of adjacent protons. |
| Piperazine Ring Protons | 2.5 - 3.5 | m | - | A complex series of multiplets due to the various protons on the piperazine ring. |
| Methyl CH₃ | 1.1 - 1.3 | d | ~ 6-7 | A doublet due to coupling with the adjacent proton on the piperazine ring. |
| N-H Protons | Broad signal | br s | - | The chemical shift is concentration and solvent-dependent. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C-F | 160 - 164 (d, ¹JCF ≈ 245 Hz) | The carbon directly attached to fluorine will show a large one-bond coupling constant. |
| Aromatic C-H | 128 - 132 (d, ²JCF ≈ 8 Hz) | Carbons ortho to the fluorine. |
| Aromatic C-H | 114 - 116 (d, ³JCF ≈ 21 Hz) | Carbons meta to the fluorine. |
| Aromatic C-ipso | 134 - 138 (d, ⁴JCF ≈ 3 Hz) | The carbon attached to the benzyl group. |
| Benzyl CH₂ | 60 - 65 | |
| Piperazine C-CH₃ | 55 - 60 | |
| Piperazine CH₂ | 45 - 55 | Multiple signals are expected for the different piperazine carbons. |
| Methyl CH₃ | 15 - 20 |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
1-(4-fluoro-benzyl)-2-methyl-piperazine HCl (5-10 mg)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize acquisition parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
-
Advanced Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Figure 2: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.[6]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| 3400 - 3250 | N-H stretch (secondary amine salt) | Medium, broad | The presence of a secondary amine hydrochloride will result in a broad absorption in this region.[6][7] |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds.[8] |
| 3000 - 2850 | Aliphatic C-H stretch | Medium | From the methyl and methylene groups.[8] |
| 1600 - 1585, 1500 - 1400 | C=C stretch (in-ring) | Medium | Typical for aromatic rings. |
| 1250 - 1020 | C-N stretch | Medium to Strong | For the aliphatic amine.[6] |
| ~1220 | C-F stretch | Strong | A strong band characteristic of aryl fluorides.[9] |
| 910 - 665 | N-H wag | Strong, broad | Characteristic of primary and secondary amines.[6] |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Objective: To obtain an IR spectrum to identify the functional groups.
Materials:
-
1-(4-fluoro-benzyl)-2-methyl-piperazine HCl (a few milligrams)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.[4]
-
Data Acquisition: Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum and Fragmentation
For electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected. The molecular formula of the free base is C₁₂H₁₇FN₂.[10] The exact mass of the free base is 208.1376. Therefore, the protonated molecule [M+H]⁺ should have an m/z of approximately 209.1454.
Key Fragmentation Pathways: The most likely fragmentation will occur at the C-N bonds of the piperazine ring and the benzylic C-N bond.
-
Loss of the 4-fluorobenzyl group: Cleavage of the bond between the benzyl methylene and the piperazine nitrogen would result in a fragment corresponding to the 4-fluorobenzyl cation (m/z 109) and the protonated 2-methylpiperazine radical cation (m/z 100). The tropylium ion derived from the 4-fluorobenzyl group (m/z 109) is expected to be a prominent peak.
-
Piperazine Ring Fragmentation: The piperazine ring can undergo cleavage to produce characteristic fragments. For benzylpiperazine derivatives, a constant neutral loss of m/z 86 has been observed.[11]
Figure 3: Predicted key fragmentation pathways for 1-(4-fluoro-benzyl)-2-methyl-piperazine.
Experimental Protocol for MS Data Acquisition (LC-MS)
Objective: To confirm the molecular weight and obtain fragmentation data for structural verification.
Materials:
-
1-(4-fluoro-benzyl)-2-methyl-piperazine HCl (sub-milligram quantity)
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol with formic acid)
-
LC-MS system with an ESI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile). Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
LC Method:
-
Use a C18 column for separation.
-
Develop a suitable gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS Method:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).
-
If the instrument has tandem MS capabilities (MS/MS), perform fragmentation analysis on the parent ion (m/z 209.15) to observe the daughter ions.[10]
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak and identify the [M+H]⁺ ion.
-
Analyze the MS/MS spectrum to identify the fragmentation pattern and compare it with the predicted pathways.
-
Conclusion
The comprehensive spectroscopic analysis of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl using NMR, IR, and MS provides a robust framework for its unequivocal structural characterization. By combining the detailed connectivity information from 2D NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can be highly confident in the identity and purity of their compound. The protocols and predicted data presented in this guide serve as a valuable resource for scientists working with this and structurally related molecules, ensuring the generation of high-quality, reliable analytical data critical for the advancement of drug discovery and development programs.
References
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- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.).
- Krishnakumar, V., & Sasi, S. (n.d.).
- BenchChem. (n.d.). Spectroscopic Analysis of 1-(2-chloroethyl)
- ChemRxiv. (2023).
- MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- ESA-IPB. (n.d.).
- ACS Publications. (n.d.). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds.
- ResearchGate. (n.d.).
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Scribd. (n.d.). IR Spectrum Analysis of Amines.
- Chemistry Steps. (2025). Interpreting IR Spectra.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- BenchChem. (n.d.). 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine.
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- 11. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs | MDPI [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Stability of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl
This guide provides a comprehensive technical overview of the critical physical and chemical stability attributes of 1-(4-fluoro-benzyl)-2-methyl-piperazine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with field-proven methodologies to offer a robust framework for stability assessment. We will explore the anticipated stability challenges, delineate detailed experimental protocols for their investigation, and provide insights into the underlying chemical mechanisms.
Introduction: The Criticality of Stability in Drug Development
The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. For a molecule such as 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl, a substituted piperazine derivative, a thorough understanding of its degradation pathways and physical state is paramount. Piperazine and its derivatives are known to be susceptible to environmental factors such as moisture and oxidation, and the introduction of a fluorobenzyl group and a methyl substituent on the piperazine ring can significantly influence its reactivity and solid-state properties.[1][2]
This guide will provide a proactive approach to identifying potential stability liabilities of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl and will detail the necessary experimental strategies to quantify and mitigate these risks.
Chemical Stability Profile
The chemical stability of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl is determined by its susceptibility to degradation under various environmental conditions. Forced degradation studies are an indispensable tool to elucidate the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3]
Predicted Degradation Pathways
Based on the structure of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl, several potential degradation pathways can be anticipated:
-
Oxidative Degradation: The tertiary amines within the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The benzylic position is also a potential site for oxidation. Studies on similar piperazine compounds have shown that oxidation can be a significant degradation route.[4][5]
-
Hydrolytic Degradation: While the core piperazine and benzyl structures are generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to cleavage of the benzyl-piperazine bond, although this is generally less common for such robust linkages.[6]
-
Photodegradation: The aromatic ring system suggests a potential for photodegradation upon exposure to UV or visible light. The presence of the fluorine atom may also influence the photostability.
-
Thermal Degradation: High temperatures can induce decomposition, potentially leading to fragmentation of the molecule. Thermal degradation of piperazine has been studied in other contexts and can involve complex reaction pathways.[4]
The following diagram illustrates the potential chemical degradation pathways for 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl.
Caption: Potential degradation pathways for 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl.
Experimental Protocol: Forced Degradation Studies
A systematic forced degradation study is essential to identify the degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A gradient elution method is often necessary to separate the parent compound from its degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that the chromatographic peak of the parent drug is not co-eluting with any degradation products.
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study and stability-indicating method development.
Physical Stability Profile
The physical stability of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl is as crucial as its chemical stability. The solid-state properties of the API can significantly influence its handling, formulation, and bioavailability.
Hygroscopicity
Piperazine and its salts are known to be hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[1][7][8][9] The hydrochloride salt form may have a different hygroscopic profile compared to the free base.
Causality: The presence of polar functional groups and the ionic nature of the hydrochloride salt can facilitate interactions with water molecules. The crystal lattice energy also plays a crucial role in determining the extent of water uptake.
Experimental Protocol: Hygroscopicity Assessment
Objective: To determine the hygroscopicity of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl.
Methodology:
-
Dynamic Vapor Sorption (DVS): This is the preferred method for a comprehensive hygroscopicity assessment.
-
Accurately weigh a sample of the API (5-10 mg) onto the DVS microbalance.
-
Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.
-
Subject the sample to a pre-defined humidity program, typically increasing the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decreasing it back to 0% RH.
-
The instrument records the change in mass as a function of RH.
-
-
Data Analysis:
-
Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm.
-
The shape of the isotherm provides information about the mechanism of water uptake (e.g., adsorption, absorption, deliquescence).
-
The extent of water uptake at a specific RH (e.g., 75% RH) is used to classify the hygroscopicity of the material according to pharmacopeial standards (e.g., USP <1112>).
-
Solid-State Properties: Polymorphism and Crystallinity
The solid-state form of an API can have a profound impact on its physicochemical properties. Hydrochloride salts of pharmaceuticals are known to exhibit polymorphism, where the same chemical entity can exist in different crystal structures.[10][11][12][13][14]
Causality: Different polymorphs have different crystal lattice energies, which can affect their melting point, solubility, and stability. Amorphous material, lacking a long-range ordered crystal structure, is typically more soluble but less stable than its crystalline counterparts.
Experimental Protocol: Solid-State Characterization
Objective: To characterize the solid-state properties of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl.
Methodology:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form and detecting polymorphism. A unique XRPD pattern serves as a fingerprint for a specific crystalline form.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect phase transitions, such as polymorphic transformations or the desolvation of hydrates.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature and is used to determine the presence of solvates or hydrates.
-
Solid-State NMR (ssNMR): Techniques like 35Cl ssNMR can be particularly powerful for characterizing hydrochloride salts, as the chlorine environment is highly sensitive to the local crystal structure.[10][11][12][13][14]
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 N HCl, 60°C, 24h | |||
| 0.1 N NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| 105°C, 48h (Solid) | |||
| Photostability (ICH Q1B) |
Table 2: Hygroscopicity Data (from DVS)
| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) |
| 0 | 0.00 | |
| 10 | ||
| 20 | ||
| ... | ||
| 90 |
Table 3: Solid-State Characterization Summary
| Technique | Observation | Interpretation |
| XRPD | Sharp peaks at specific 2θ angles | Crystalline material |
| DSC | Endotherm at [Melting Point] °C | Melting of the crystalline form |
| TGA | Weight loss of X% up to [Temp] °C | Presence of solvate/hydrate |
Conclusion and Recommendations
A comprehensive understanding of the physical and chemical stability of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl is essential for its successful development as a pharmaceutical agent. This guide has outlined the likely stability challenges based on its chemical structure and the properties of related compounds. The detailed experimental protocols provided for forced degradation, hygroscopicity assessment, and solid-state characterization offer a robust framework for a thorough stability evaluation.
Recommendations for further investigation include:
-
Degradant Identification: Utilize LC-MS/MS to elucidate the structures of the major degradation products observed in the forced degradation studies.
-
Polymorph Screening: Conduct a comprehensive polymorph screen to identify and characterize all accessible crystalline forms of the API.
-
Long-Term Stability Studies: Initiate long-term stability studies under ICH-recommended storage conditions to establish the shelf-life of the API.
By proactively addressing the stability of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl, researchers and drug developers can mitigate risks, ensure product quality, and accelerate the path to clinical and commercial success.
References
- Benchchem. (n.d.). Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds.
- Wiench, J. W., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society, 130(34), 11257–11266.
- R Discovery. (2008). Application of Solid-State35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs.
- PubMed. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs.
- ResearchGate. (n.d.). Application of Solid-State 35 Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs | Request PDF.
- Grokipedia. (n.d.). Piperazine.
- ChemicalBook. (2026, January 13). Piperazine | 110-85-0.
- ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- Florida State University. (2023, May 31). Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals.
- ScienceDirect. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- NIH. (n.d.). Piperazine | C4H10N2 | CID 4837 - PubChem.
- Wikipedia. (n.d.). Piperazine.
- PubMed. (2013, February 15). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge.
- Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
- ACS Publications. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A.
- Chemsrc. (2025, August 23). 1-(4-FLUOROBENZYL)PIPERAZINE | CAS#:70931-28-1.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
- Gsrs. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE.
- Guidechem. (n.d.). 1-(4-FLUORO-BENZYL)-PIPERAZINE 2HCL (CAS No. 199672-06-5) SDS.
- SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE.
- Oriental Journal of Chemistry. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study.
- Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine.
- UniCA IRIS. (n.d.). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti.
- Inxight Drugs. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE.
- Unodc. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy.
- MDPI. (2014, December 22). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
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Application Note: Synthesis and Validation Protocol for 1-(4-Fluoro-benzyl)-2-methyl-piperazine Hydrochloride
Strategic Rationale & Mechanistic Overview
N-benzylpiperazine derivatives are highly privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for CNS-active agents, including highly selective σ1 receptor ligands and potent CCR5 antagonists for HIV-1 inhibition .
The synthesis of 1-(4-fluoro-benzyl)-2-methyl-piperazine hydrochloride presents a specific regiochemical challenge: the starting material, 2-methylpiperazine, contains two secondary amines (N1 and N4). The N1 position is sterically hindered by the adjacent C2-methyl group, while the N4 position is unhindered. Direct reductive amination or alkylation typically favors the less hindered N4 position. Therefore, to achieve selective N1-alkylation, a precise three-step protective routing strategy must be employed:
-
Regioselective Protection: Kinetic protection of the unhindered N4 position using Boc-anhydride.
-
N-Alkylation: Forcing the bimolecular nucleophilic substitution (SN2) at the hindered N1 position using a highly reactive benzyl halide and thermal energy.
-
Deprotection & Salt Formation: Quantitative cleavage of the Boc group using anhydrous acid to directly precipitate the highly pure hydrochloride salt.
Pathway Visualization
Figure 1: Three-step synthetic workflow for 1-(4-fluorobenzyl)-2-methylpiperazine hydrochloride.
Step-by-Step Experimental Protocols
Step 1: Regioselective Protection (Synthesis of 4-Boc-2-methylpiperazine)
Causality & Mechanistic Insight: By strictly controlling the stoichiometry (exactly 1.0 equivalent of Boc2O) and maintaining a low temperature (0 °C), the acylation is kinetically driven to occur exclusively at the sterically unhindered N4 position. This prevents the formation of the inactive di-Boc byproduct and leaves the hindered N1 position available for subsequent alkylation.
Protocol:
-
Suspend 2-methylpiperazine (10.0 g, 100 mmol, 1.0 eq) in anhydrous dichloromethane (DCM) (100 mL).
-
Add triethylamine (TEA) (15.3 mL, 110 mmol, 1.1 eq) and cool the reaction flask to 0 °C using an ice-water bath under a nitrogen atmosphere.
-
Dissolve di-tert-butyl dicarbonate (Boc2O) (21.8 g, 100 mmol, 1.0 eq) in DCM (50 mL) and add it dropwise to the reaction mixture over 45 minutes via an addition funnel.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Wash the organic layer with distilled water (3 × 50 mL) to remove unreacted starting material and TEA salts. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a pale yellow oil.
Validation & Checkpoints:
-
TLC (DCM:MeOH 9:1): Stain with Ninhydrin. The mono-Boc product appears as a distinct spot (Rf ~0.4) that turns purple upon heating, confirming the presence of a free secondary amine. The absence of a fast-moving, non-staining spot confirms no di-Boc formation.
Step 2: N-Alkylation (Synthesis of 1-(4-Fluorobenzyl)-4-Boc-2-methylpiperazine)
Causality & Mechanistic Insight: The remaining free amine (N1) is sterically hindered by the adjacent methyl group. To drive the SN2 displacement to completion, a polar aprotic solvent (DMF) is used to solvate the nucleophile without hydrogen-bonding to it, while mild heating (80 °C) provides the necessary activation energy. K2CO3 acts as an insoluble acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
Protocol:
-
Dissolve 4-Boc-2-methylpiperazine (15.0 g, 75 mmol, 1.0 eq) in anhydrous DMF (75 mL).
-
Add finely powdered anhydrous K2CO3 (20.7 g, 150 mmol, 2.0 eq) and a catalytic amount of potassium iodide (KI) (1.2 g, 7.5 mmol, 0.1 eq). Note: KI accelerates the reaction via the in situ generation of the highly reactive Finkelstein intermediate (4-fluorobenzyl iodide).
-
Add 4-fluorobenzyl chloride (11.9 g, 82.5 mmol, 1.1 eq) dropwise.
-
Heat the suspension to 80 °C and stir vigorously for 10 hours.
-
Workup: Cool to room temperature and quench by pouring into ice water (200 mL). Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine (5 × 50 mL) to quantitatively remove residual DMF. Dry over Na2SO4 and concentrate.
Validation & Checkpoints:
-
LC-MS: Monitor the disappearance of the starting material mass (m/z 201.1 [M+H]+) and the appearance of the target mass (m/z 309.2 [M+H]+). The phase separation during workup cleanly isolates the hydrophobic product from the inorganic salts.
Step 3: Deprotection & Hydrochloride Salt Formation
Causality & Mechanistic Insight: The Boc group is highly acid-labile. Utilizing anhydrous 4M HCl in dioxane serves a dual purpose: it ensures quantitative cleavage of the carbamate without the need for an aqueous basic workup, and it leverages differential solubility. The resulting hydrochloride salt is highly insoluble in ethereal solvents, causing it to spontaneously precipitate out of solution in a highly pure crystalline form.
Protocol:
-
Dissolve the crude 1-(4-fluorobenzyl)-4-Boc-2-methylpiperazine (20.0 g, ~65 mmol) in a minimal amount of anhydrous ethyl acetate (40 mL).
-
Cool the solution to 0 °C.
-
Slowly add 4M HCl in dioxane (81 mL, 325 mmol, 5.0 eq) dropwise under continuous stirring.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Workup: Add cold diethyl ether (100 mL) to the suspension to maximize precipitation. Filter the resulting white solid through a sintered glass funnel, wash thoroughly with cold diethyl ether (2 × 30 mL), and dry under high vacuum at 40 °C for 6 hours.
Validation & Checkpoints:
-
Visual/Physical Cue: The reaction is self-indicating. The evolution of CO2 and isobutylene gas will be observed initially. The cessation of gas evolution and the formation of a dense white precipitate indicate reaction completion.
Quantitative Data & Characterization Summary
| Parameter | Step 1: Regioselective Protection | Step 2: N-Alkylation | Step 3: Deprotection & Salt Formation |
| Product | 4-Boc-2-methylpiperazine | 1-(4-Fluorobenzyl)-4-Boc-2-methylpiperazine | 1-(4-Fluorobenzyl)-2-methylpiperazine HCl |
| Expected Yield | 85 - 90% | 75 - 82% | 90 - 95% |
| Reaction Time | 12 hours | 8 - 12 hours | 2 - 4 hours |
| ESI-MS (m/z) | 201.1 [M+H]+ | 309.2 [M+H]+ | 209.1[M+H]+ |
| Key 1H NMR Shifts | 1.46 (s, 9H, Boc), 1.05 (d, 3H, CH3) | 7.25 (m, 2H), 7.01 (m, 2H), 3.80 (d, 1H) | 7.40 (m, 2H), 7.15 (m, 2H), Boc absent |
References
-
Romeo G, Bonanno F, Wilson LL, Intagliata S. "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." ACS Chemical Neuroscience, 2021. URL:[Link]
-
Xue CB, Chen L, Cao G, et al. "Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity." ACS Medicinal Chemistry Letters, 2010. URL:[Link]
Revolutionizing Piperazine Synthesis: A Guide to Microwave-Assisted Methodologies for Rapid and Efficient Monosubstitution
Abstract
The monosubstituted piperazine motif is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. Traditional synthetic routes, however, are often hampered by long reaction times, the need for protecting group strategies to prevent disubstitution, and modest yields. This comprehensive guide details the theory and application of microwave-assisted organic synthesis (MAOS) to overcome these challenges, enabling the rapid and efficient production of high-purity monosubstituted piperazines. We will explore the fundamental principles of microwave heating and its specific impact on nucleophilic substitution reactions. This application note provides detailed, field-proven protocols for both N-alkylation and N-arylation of piperazine, a comparative analysis against conventional heating methods, and a robust troubleshooting guide for product purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to accelerate their discovery and development pipelines.
Introduction: The Imperative for Speed and Efficiency in Piperazine Synthesis
The piperazine ring is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic properties such as improved solubility and oral bioavailability. However, the symmetric nature of the piperazine core presents a persistent challenge: the selective formation of monosubstituted derivatives over the undesired disubstituted byproducts.[1][2] Conventional synthetic approaches often necessitate a multi-step protecting group strategy, which is time-consuming and reduces overall yield.[1]
Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry, offering dramatic reductions in reaction times—often from hours or days to mere minutes.[1][3][4] This acceleration, coupled with often-improved yields and product purities, makes MAOS an invaluable tool for the rapid generation of compound libraries and the optimization of lead candidates.[5][6] This guide provides the scientific rationale and practical protocols for harnessing microwave energy for the efficient synthesis of monosubstituted piperazines.
The Science of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance
Unlike conventional heating methods that rely on the slow transfer of thermal energy via conduction and convection, microwave synthesis utilizes dielectric heating.[3][7] Microwaves are a form of electromagnetic radiation that directly couple with polar molecules and ions in the reaction mixture.[3][8][9][10] This interaction induces rapid molecular rotation and ionic conduction, generating heat volumetrically and uniformly throughout the sample.[3][7]
This direct and efficient energy transfer leads to several key advantages:
-
Rapid Heating: The ability to reach high temperatures and pressures in a fraction of the time required by conventional methods is the most significant advantage of MAOS.[1][3]
-
Uniform Heating: Direct energy transfer to the bulk of the reaction mixture minimizes temperature gradients and "wall effects," leading to more consistent and reproducible results.[3][7]
-
Increased Reaction Rates: The high, localized temperatures achieved through microwave heating can dramatically accelerate chemical reactions.[4]
-
Improved Yields and Purity: The rapid reaction times and uniform heating often lead to fewer side reactions and decomposition products, resulting in higher yields of the desired product.[3]
Mechanistic Insights into Microwave-Accelerated N-Substitution of Piperazines
The acceleration of N-alkylation and N-arylation reactions under microwave irradiation can be attributed to the principles of dielectric heating acting on the polar reactants and, crucially, the transition states of the reactions.
In the case of nucleophilic aromatic substitution (SNAr) for the synthesis of N-arylpiperazines, the reaction proceeds through a polar, charged Meisenheimer complex intermediate. Microwave energy can effectively stabilize this polar transition state, lowering the activation energy of the reaction and thus increasing the reaction rate.[11][12]
For nucleophilic aliphatic substitution (SN2) in N-alkylation reactions, the transition state involves a partial charge separation. The oscillating electric field of the microwaves interacts with these polar transition states, increasing their energy and facilitating a faster reaction rate compared to conventional heating.[12]
The workflow for microwave-assisted synthesis offers a streamlined and efficient alternative to traditional methods.
Figure 1. Generalized workflow for microwave-assisted synthesis of monosubstituted piperazines.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable for a range of substrates. All reactions should be performed in a dedicated microwave reactor with appropriate safety precautions.
Protocol 1: One-Pot, Protecting-Group-Free Synthesis of N-Benzylpiperazine
This protocol is adapted from a simplified, efficient method that avoids the need for protecting groups by utilizing protonated piperazine.[1][4]
Materials:
-
Piperazine monohydrochloride
-
Benzyl chloride
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Microwave reactor vials (10 mL) with stir bars
-
CEM Discover Microwave Reactor (or equivalent)
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add piperazine monohydrochloride (1 mmol), benzyl chloride (1.1 mmol), and methanol (5 mL).
-
Add potassium carbonate (1.5 mmol) to the suspension.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Remove the cap and filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford N-benzylpiperazine as a colorless oil.
Protocol 2: Microwave-Assisted SNAr Synthesis of N-(4-nitrophenyl)piperazine
This protocol demonstrates the synthesis of an N-arylpiperazine via a nucleophilic aromatic substitution reaction.
Materials:
-
Piperazine
-
1-Chloro-4-nitrobenzene
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial, add piperazine (2 mmol), 1-chloro-4-nitrobenzene (1 mmol), and potassium carbonate (2.5 mmol).
-
Add DMF (4 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes with stirring.
-
After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by recrystallization from ethanol to yield N-(4-nitrophenyl)piperazine as a yellow solid.
Performance Comparison: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when directly compared to conventional heating methods for the same transformation.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 10 - 20 minutes | 8 - 24 hours |
| Yield | 85 - 95% | 60 - 75% |
| Purity | High (often requires minimal purification) | Moderate (often requires extensive purification) |
| Energy Consumption | Low | High |
| Reproducibility | High | Moderate |
Table 1. A comparative overview of microwave-assisted versus conventional heating for the synthesis of monosubstituted piperazines. Data synthesized from multiple sources.[1][2][4][13][14][15]
Purification and Troubleshooting: Ensuring Product Quality
The purification of monosubstituted piperazines can present challenges due to their basicity and polarity. Below is a guide to common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during work-up. | Increase reaction time or temperature; Optimize extraction pH to ensure the product is in its free base form. |
| Di-substituted Impurity | Use of excess electrophile or strong base. | Use a slight excess of piperazine; Employ a milder base. |
| Streaking on TLC/Column | Strong interaction of the basic piperazine nitrogen with acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the eluent; Use neutral alumina for chromatography. |
| Oily Product Fails to Crystallize | Presence of residual solvent or impurities. | Ensure thorough drying under high vacuum; Attempt purification via column chromatography before recrystallization. |
Table 2. Troubleshooting guide for the purification of monosubstituted piperazines.
Figure 2. A decision-making workflow for the purification of monosubstituted piperazines.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of monosubstituted piperazines, offering unparalleled advantages in terms of speed, efficiency, and yield. By understanding the principles of dielectric heating and applying the robust protocols outlined in this guide, researchers can significantly accelerate their drug discovery and development efforts. The adoption of MAOS not only streamlines the synthesis of these vital pharmaceutical building blocks but also aligns with the principles of green chemistry by reducing reaction times and energy consumption.
References
- Gedye, R., Smith, F., Westaway, K. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
-
Taylor & Francis. (n.d.). Dielectric heating – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2024, March 15). Dielectric heating. In Wikipedia. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Conventional and Microwave-Assisted Synthesis. BenchChem.
- Royal Society of Chemistry. (n.d.). CHAPTER 10: Microwave Dielectric Heating for Solvent-free Organic Transformations. In Microwave-Assisted Organic Synthesis.
- Asian Journal of Pharmaceutical Research. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(2), 115-118.
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]
-
R Discovery. (2003, August 12). Microwave Assisted Aromatic Nucleophilic Substitution Reaction under Solventless Conditions. Retrieved from [Link]
-
mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
- Royal Society of Chemistry. (2015, January 16). On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical Science, 6(4), 2138-2151.
- MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
- PubMed. (2004, October 18). Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(20), 5179-5181.
- The Journal of the Serbian Chemical Society. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1269-1277.
-
CEM Corporation. (n.d.). Nucleophilic additions and substitutions. Retrieved from [Link]
- MDPI. (2008, March 27). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 13(4), 677-691.
- ResearchGate. (2020, April 15). Green microwave versus conventional synthesis, crystal structure of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1 H -1,2,3-triazol-1-yl)ethenone and HS-Analysis.
-
Wikipedia. (2024, March 12). Microwave chemistry. In Wikipedia. Retrieved from [Link]
- Universitas Scientiarum. (2023, November 21). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(2), 300-315.
- Academia.edu. (n.d.). A comparative study of microwave assisted and conventional synthesis of 2, 3-dihydro-2-aryl-4-[4-(2–oxo–2H–chromen–3–yl)–1, 3-thiazol–2–ylamino]-1, 5.
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Application Note: In Vitro Evaluation of 1-(4-Fluoro-benzyl)-2-methyl-piperazine HCl in Cell Culture
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Scientific Rationale
The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, featured in over 30 FDA-approved small molecules in the past decade alone [1]. Structural functionalization of this heterocycle allows for the precise tuning of pharmacokinetic and pharmacodynamic properties.
1-(4-Fluoro-benzyl)-2-methyl-piperazine HCl is a highly specialized building block and reference pharmacophore. Its structural nuances provide specific advantages in drug design:
-
4-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the para-position of the benzyl ring blocks CYP450-mediated aromatic hydroxylation, drastically improving metabolic stability while enhancing lipophilicity for superior cell membrane permeation.
-
2-Methyl Substitution: The addition of a methyl group on the piperazine ring introduces a chiral center and steric bulk. This restricts the conformational flexibility of the ring, which is critical for locking the molecule into a bioactive conformation to enhance target specificity (e.g., against specific kinase pockets or GPCRs) [2].
-
Hydrochloride Salt Form: Enhances the compound's aqueous solubility and shelf-life stability compared to its free-base counterpart.
Recent medicinal chemistry campaigns have heavily exploited the 1-(4-fluorobenzyl)piperazine fragment to develop highly potent, competitive inhibitors of tyrosinase —the rate-limiting enzyme in melanin biosynthesis—making it a prime candidate for anti-melanogenic and anti-cancer screening [3][4]. This application note provides a comprehensive, self-validating protocol for evaluating this compound's cytotoxicity and target-specific enzyme inhibition in a highly relevant in vitro model: the B16F10 murine melanoma cell line .
Physicochemical Properties & Reagent Preparation
Before introducing the compound to an in vitro system, precise handling is required to prevent hydrolytic degradation and ensure consistent dosing.
Table 1: Compound Specifications
| Property | Specification / Value |
| Chemical Name | 1-(4-Fluoro-benzyl)-2-methyl-piperazine Hydrochloride |
| Core Pharmacophore | Fluorinated Benzylpiperazine |
| Molecular Weight | ~244.73 g/mol (Mono-HCl salt estimate) |
| Primary Targets | Tyrosinase, GPCRs, Aurora Kinases [3][5] |
| Solubility | Soluble in DMSO (≥20 mg/mL), Water (Moderate) |
| Storage Conditions | Desiccated at -20°C, protected from light |
Protocol 2.1: Master Stock & Working Solution Preparation
Causality Note: Although the HCl salt form is water-soluble, reconstituting the master stock in anhydrous DMSO is mandatory. Aqueous solutions of piperazine derivatives can undergo slow degradation over time. DMSO ensures complete solvation of the lipophilic fluorobenzyl moiety and maintains sterility without the need for filtration.
-
Master Stock (10 mM): Dissolve 2.45 mg of 1-(4-Fluoro-benzyl)-2-methyl-piperazine HCl in 1.0 mL of sterile, anhydrous DMSO. Vortex for 60 seconds until completely clear. Aliquot into 50 µL volumes and store at -20°C.
-
Working Solutions: Dilute the master stock directly into pre-warmed complete cell culture media (DMEM + 10% FBS) immediately prior to treatment.
-
Vehicle Control: The final concentration of DMSO in the cell culture media must never exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Table 2: Serial Dilution Matrix for Cell Treatment
| Desired Final Conc. (µM) | Vol. of 10 mM Stock (µL) | Vol. of Culture Media (mL) | Final DMSO % (v/v) |
| 50.0 | 5.0 | 0.995 | 0.50% |
| 25.0 | 2.5 | 0.997 | 0.25% |
| 10.0 | 1.0 | 0.999 | 0.10% |
| 1.0 | 0.1 | 0.999 | 0.01% |
| Vehicle Control | 5.0 (Pure DMSO) | 0.995 | 0.50% |
Experimental Workflow & Visualization
To establish a self-validating experimental system, researchers must separate true pharmacological target modulation (e.g., tyrosinase inhibition) from general cytotoxicity. If a compound kills the cells, downstream markers (like melanin) will artificially decrease. Therefore, a parallel MTT viability assay is strictly required.
In vitro screening workflow for evaluating fluorobenzylpiperazine derivatives.
In Vitro Protocols: B16F10 Melanoma Model
Protocol 4.1: Cell Viability Profiling (MTT Assay)
Objective: Determine the Maximum Non-Toxic Concentration (MNTC) of the compound.
-
Cell Seeding: Harvest B16F10 cells at 80% confluence. Seed 5 × 10³ cells/well into a 96-well plate in 100 µL DMEM (10% FBS, 1% Pen/Strep). Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Aspirate media. Apply 100 µL of media containing 1-(4-Fluoro-benzyl)-2-methyl-piperazine HCl at concentrations ranging from 1 µM to 50 µM (Refer to Table 2). Include a 0.5% DMSO vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 3 hours in the dark.
-
Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.
-
-
Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place on a plate shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.
-
Validation Rule: Only concentrations yielding ≥85% viability can be used for subsequent mechanistic assays.
-
Protocol 4.2: Intracellular Tyrosinase Inhibition Assay
Objective: Evaluate the compound's ability to act as a competitive inhibitor of tyrosinase, blocking the conversion of L-DOPA to dopaquinone.
Mechanism of tyrosinase inhibition by fluorobenzylpiperazine pharmacophores.
-
Cell Seeding & Stimulation: Seed B16F10 cells at 5 × 10⁴ cells/well in a 6-well plate. After 24h, treat cells with the compound at its MNTC (determined in Protocol 4.1). Co-treat with 100 nM α-MSH (alpha-melanocyte-stimulating hormone) to upregulate baseline tyrosinase expression.
-
Positive Control: Use Kojic Acid (200 µM), a known tyrosinase inhibitor, to validate assay sensitivity [4].
-
Lysis: After 48 hours, wash cells twice with ice-cold PBS. Lyse cells using 100 µL of 50 mM sodium phosphate buffer (pH 6.8) containing 1% Triton X-100 and protease inhibitors. Centrifuge at 12,000 rpm for 15 min at 4°C.
-
L-DOPA Oxidation: Transfer 40 µL of the supernatant (cell lysate) to a 96-well plate. Add 100 µL of 0.1% L-DOPA (in phosphate buffer) to each well.
-
Kinetic Measurement: Incubate at 37°C. Measure the absorbance at 475 nm (dopachrome formation) every 10 minutes for 1 hour.
-
Normalization: Normalize tyrosinase activity to total protein content determined via a standard BCA assay.
Table 3: Expected Pharmacological Profile in B16F10 Cells
| Assay Parameter | Expected Outcome / Range | Interpretation |
| MTT Viability IC₅₀ | > 40 µM | Compound exhibits low general cytotoxicity, making it a safe therapeutic candidate. |
| Tyrosinase IC₅₀ | 0.5 µM – 5.0 µM | High potency competitive inhibition due to the fluorobenzyl pharmacophore [3]. |
| Kojic Acid (Control) IC₅₀ | ~17.5 µM | Validates the assay; the piperazine derivative is expected to be superior to the standard [4]. |
References
-
Alghamdi, S., et al. (2022). "The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review." Mini-Reviews in Organic Chemistry.[Link]
-
De Luca, L., et al. (2019). "Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile." European Journal of Medicinal Chemistry.[Link]
-
De Luca, L., et al. (2021). "Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects." ChemMedChem.[Link]
-
Xie, L., et al. (2024). "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." International Journal of Molecular Sciences.[Link]
Application Note: HPLC-UV Analysis of 1-(4-Fluoro-benzyl)-2-methyl-piperazine Hydrochloride
Executive Summary & Analytical Context
1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride is a fluorinated benzylpiperazine derivative. Compounds containing the benzylpiperazine scaffold are frequently utilized as critical intermediates in pharmaceutical synthesis and as active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) receptors[1].
Accurate quantification and purity assessment of this compound are paramount during drug development. However, analyzing basic piperazine derivatives via High-Performance Liquid Chromatography (HPLC) presents distinct chromatographic challenges, primarily severe peak tailing. This application note details a robust, self-validating HPLC-UV method engineered specifically to overcome the physicochemical hurdles associated with this basic analyte.
Physicochemical Profiling & Chromatographic Rationale
As a Senior Application Scientist, it is critical to design methods based on the fundamental physicochemical properties of the analyte rather than empirical guesswork. The experimental choices in this protocol are driven by the following mechanistic rationales:
The Challenge of the Basic Piperazine Moiety
The piperazine ring contains two amine nitrogens with pKa values typically ranging from 9.0 to 9.8. At physiological or neutral pH, these nitrogens are heavily protonated (positively charged). When analyzed on standard silica-based reversed-phase columns, these basic sites interact strongly with residual, negatively charged silanol groups (Si-O⁻) on the stationary phase. This secondary ion-exchange mechanism is the primary cause of severe peak tailing, retention time shifting, and poor resolution in piperazine analysis[2].
Exploiting the Fluorobenzyl Chromophore
Unlike unsubstituted piperazine, which lacks a strong chromophore and often requires labor-intensive pre-column derivatization (e.g., with NBD-Cl)[3], the addition of the 4-fluorobenzyl group provides excellent intrinsic UV absorbance. Benzylpiperazines and fluorobenzyl derivatives exhibit a strong primary absorbance maximum around 210–215 nm and a highly specific secondary maximum near 254 nm[4][5]. Therefore, direct UV detection at 215 nm provides optimal sensitivity, while 254 nm can be monitored for peak purity and specificity.
Mobile Phase Optimization (The Causality of pH)
To suppress silanol ionization (which occurs around pKa 3.5–4.5), the mobile phase pH must be driven below 3.0. By utilizing 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is lowered to approximately 2.0. This achieves two critical mechanistic goals:
-
Silanol Neutralization: It fully protonates the residual silanols (converting Si-O⁻ to neutral Si-OH), eliminating the electrostatic attraction[6].
-
Ion-Pairing: The trifluoroacetate anion acts as a weak, volatile ion-pairing agent, masking the protonated piperazine nitrogens and facilitating smooth partitioning into the hydrophobic C18 stationary phase.
Experimental Protocols & Methodologies
Reagents and Materials
-
Analyte: 1-(4-Fluoro-benzyl)-2-methyl-piperazine HCl reference standard (>99.0% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and HPLC-grade Water (18.2 MΩ·cm).
-
Modifier: Trifluoroacetic acid (TFA), LC-MS or HPLC grade.
-
Filtration: 0.22 µm PTFE syringe filters.
Chromatographic Conditions
The following parameters establish a self-validating gradient method designed for high-throughput purity analysis.
| Parameter | Specification | Rationale |
| Column | Base-deactivated C18 (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm | End-capped/hybrid silica prevents residual silanol interactions[1]. |
| Mobile Phase A | 0.1% TFA in HPLC Water | Lowers pH to ~2.0; neutralizes stationary phase silanols. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Ensures consistent ion-pairing across the gradient profile. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm internal diameter columns. |
| Column Temperature | 35 °C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Injection Volume | 10 µL | Balances sensitivity with the prevention of column overloading. |
| Detection (UV) | Primary: 215 nm Secondary: 254 nm | 215 nm captures the maximum absorbance of the fluorobenzyl group[5]. |
| Gradient Program | 0-2 min: 5% B 2-10 min: 5% → 60% B 10-12 min: 60% → 95% B 12-15 min: 5% B (Re-equilibration) | Sweeps strongly retained hydrophobic impurities while retaining the polar piperazine early in the run. |
Step-by-Step Preparation Workflows
Step 1: Mobile Phase Preparation
-
Add exactly 1.0 mL of TFA to 1000 mL of HPLC-grade water (Mobile Phase A). Mix thoroughly and degas via sonication for 10 minutes.
-
Add exactly 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (Mobile Phase B). Mix and degas. Critical Insight: TFA is volatile. To maintain method reproducibility and self-validation, mobile phases must be freshly prepared every 48 hours to prevent baseline drift and retention time shifting.
Step 2: Standard and Sample Preparation
-
Diluent Selection: Prepare a diluent of Water:Acetonitrile (95:5, v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak distortion upon injection.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-Fluoro-benzyl)-2-methyl-piperazine HCl into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Filtration: Pass the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to account for membrane saturation.
System Suitability Testing (SST) - The Self-Validating Mechanism
Before analyzing unknown samples, the system must prove its fitness. Inject the 100 µg/mL working standard six consecutive times. The system is validated only if it meets the following criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Validates injection precision).
-
Tailing Factor (Tf): ≤ 1.5 (Validates that silanol interactions are successfully suppressed).
-
Theoretical Plates (N): ≥ 5000 (Validates column efficiency).
Method Validation Data Summary
The following table summarizes the expected quantitative validation parameters for this method, adhering to ICH Q2(R1) guidelines.
| Validation Parameter | Result / Range | Acceptance Criteria |
| Linearity Range | 1.0 µg/mL to 200 µg/mL | R2≥0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | 0.6 µg/mL | Signal-to-Noise (S/N) ≥ 10 |
| Method Precision (Repeatability) | 0.8% RSD (at 100 µg/mL, n=6) | RSD ≤ 2.0% |
| Accuracy (Spike Recovery) | 98.5% - 101.2% | 98.0% - 102.0% recovery across 3 levels |
Troubleshooting & Diagnostic Pathways
When analyzing basic piperazine derivatives, peak tailing is the most frequent failure mode. The following diagnostic pathway illustrates the logical sequence for resolving chromatographic issues related to secondary interactions.
Figure 1: Diagnostic decision tree for resolving peak tailing in basic piperazine HPLC analysis.
References
-
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: United Nations Office on Drugs and Crime (UNODC). URL: 2
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). URL: 3
-
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials (UV Absorbance Data). Source: UNODC. URL: 4
-
Title: Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging. Source: Australian Journal of Chemistry - CSIRO Publishing. URL: 5
-
Title: Piperazine derivatives and their use as anti-inflammatory agents (Patent AU735462B2). Source: Google Patents. URL: 6
-
Title: Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands. Source: Journal of Medicinal Chemistry - ACS Publications. URL: 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. jocpr.com [jocpr.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. connectsci.au [connectsci.au]
- 6. AU735462B2 - Piperazine derivatives and their use as anti-inflammatory agents - Google Patents [patents.google.com]
Radiosynthesis and Formulation of 1-(4-[18F]Fluorobenzyl)-2-methylpiperazine via Prosthetic Group Reductive Amination
Executive Summary & Scientific Rationale
The 1-(4-fluorobenzyl)-2-methylpiperazine scaffold is a privileged pharmacophore frequently embedded in high-affinity central nervous system (CNS) radiotracers, targeting neuroinflammatory and neurodegenerative biomarkers such as[1]. Labeling this motif with fluorine-18 (t1/2 = 109.8 min) enables high-resolution Positron Emission Tomography (PET) imaging.
Direct nucleophilic aromatic substitution (SNAr) of [18F]fluoride onto an unactivated benzyl ring is thermodynamically unfavorable and typically yields trace amounts of product. Therefore, a prosthetic group approach is required. This application note details an optimized, module-adaptable radiosynthesis utilizing ([18F]FBA)[2]. By employing a selectively protected 4-Boc-2-methylpiperazine precursor, this protocol ensures strict regiocontrol, high radiochemical yield (RCY), and excellent specific activity suitable for preclinical and clinical translation.
Mechanistic Pathway & Causality
The synthesis is designed as a streamlined, [3] divided into three core functional stages:
-
Azeotropic Drying & SNAr: Aqueous [18F]fluoride is trapped and dried with Kryptofix 2.2.2 (K222) and K2CO3. The cryptand sequesters K+ ions, leaving the fluoride as a[4]. This nucleophile rapidly displaces the trimethylammonium leaving group on 4-formyl-N,N,N-trimethylanilinium triflate to yield [18F]FBA.
-
Regioselective Reductive Amination: The target molecule requires alkylation at the N1 position (adjacent to the methyl group). Because the N4 position is sterically unhindered and intrinsically more reactive, it must be masked using a tert-butyloxycarbonyl (Boc) protecting group. Sodium cyanoborohydride (NaBH3CN) is selected as the reductant because it selectively reduces the transient iminium ion at pH 4–5 without prematurely reducing the [18F]FBA into an unreactive 4-[18F]fluorobenzyl alcohol.
-
Acidic Deprotection: High-temperature hydrochloric acid quantitatively cleaves the N4-Boc group, yielding the final radiotracer.
Fig 1: Automated radiosynthesis workflow for 1-(4-[18F]fluorobenzyl)-2-methylpiperazine via [18F]FBA.
Quantitative Data: Optimization of Reductive Amination
The steric bulk at the N1 position of 2-methylpiperazine creates an energy barrier for iminium formation. Table 1 summarizes the optimization parameters required to drive this specific coupling to completion.
Table 1: Reaction Condition Optimization for N1-Alkylation
| Solvent Matrix | Reductant | Temp (°C) | Time (min) | Radiochemical Yield (%) | Mechanistic Observation |
| MeOH / 5% AcOH | NaBH3CN | 100 | 10 | 72 ± 4 | Optimal iminium formation; selective reduction. |
| DMF / 5% AcOH | NaBH(OAc)3 | 100 | 15 | 40 ± 8 | Slower reduction kinetics; incomplete conversion. |
| EtOH (Neutral pH) | NaBH4 | 80 | 15 | < 10 | Rapid over-reduction of [18F]FBA to alcohol byproduct. |
| MeOH / 5% AcOH | NaBH3CN | 60 | 15 | 25 ± 5 | Insufficient thermal energy to overcome N1 steric hindrance. |
Experimental Protocol (Self-Validating System)
This protocol is designed for standard automated radiosynthesis modules (e.g., GE TRACERlab FXFN or Trasis AllinOne).
Materials and Reagents
-
Isotope: [18F]Fluoride in [18O]H2O (target output: 10–50 GBq).
-
Phase Transfer Catalyst: Kryptofix 2.2.2 (15 mg) and K2CO3 (3 mg) in MeCN/H2O.
-
Precursor 1 ([18F]FBA generation): 4-formyl-N,N,N-trimethylanilinium triflate (5 mg in 1 mL anhydrous DMSO).
-
Precursor 2 (Amine): 4-Boc-2-methylpiperazine (10 mg).
-
Reductant Solution: NaBH3CN (15 mg) dissolved in 1 mL MeOH containing 5% (v/v) glacial acetic acid.
-
Deprotection Agent: 2M HCl (aqueous).
Step-by-Step Radiosynthesis
Step 1: [18F]Fluoride Trapping and Azeotropic Drying
-
Pass cyclotron-produced [18F]fluoride through a QMA carbonate cartridge to trap the isotope.
-
Elute the [18F]fluoride into the reaction vessel using the K222/K2CO3 solution.
-
Validation Check: Monitor radioactivity in the reactor to ensure >95% elution efficiency.
-
Evaporate the solvent at 100 °C under a stream of helium and vacuum. Add anhydrous MeCN (1 mL) and repeat evaporation twice to ensure complete azeotropic removal of water. (Causality: Residual water forms strong hydrogen bonds with the fluoride ion, destroying its nucleophilicity).
Step 2: Synthesis of [18F]FBA
-
Add Precursor 1 to the dried [18F]fluoride complex.
-
Heat the reactor to 110 °C for 5 minutes, then cool to 40 °C.
-
Validation Check: A radio-TLC aliquot (Hexane/EtOAc 7:3) should confirm >80% conversion to [18F]FBA.
Step 3: Reductive Amination (Regioselective N1-Alkylation)
-
To the crude [18F]FBA mixture, add Precursor 2 (4-Boc-2-methylpiperazine) and the NaBH3CN reductant solution.
-
Heat the mixture at 100 °C for 10 minutes. (Causality: The acetic acid lowers the pH to ~5, facilitating the formation of the electrophilic iminium ion. The elevated temperature is strictly required to overcome the steric hindrance of the methyl group adjacent to the N1 amine).
Step 4: Acidic Boc-Deprotection
-
Add 1 mL of 2M HCl directly to the reaction vessel.
-
Heat at 100 °C for 5 minutes to quantitatively cleave the N4-Boc protecting group.
-
Cool the reactor to 30 °C and neutralize the mixture with 2M NaOH (1 mL).
Step 5: Purification and Formulation
-
Inject the neutralized mixture onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250 x 10 mm).
-
Elute using an isocratic mixture of 0.1% TFA in H2O and MeCN (70:30 v/v) at a flow rate of 4 mL/min.
-
Collect the radioactive peak corresponding to 1-(4-[18F]fluorobenzyl)-2-methylpiperazine (typical retention time: 12–14 min).
-
Dilute the collected fraction with 20 mL of sterile water, trap on a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL of USP-grade ethanol into 9 mL of sterile saline.
Quality Control (QC)
A successful synthesis must pass the following release criteria:
-
Radiochemical Purity: >99% (determined by analytical radio-HPLC).
-
Specific Activity: >50 GBq/μmol at the end of synthesis (calculated via UV peak area against a standard calibration curve).
-
Residual Solvents: <500 ppm DMSO, <3000 ppm MeOH (determined by GC).
References
-
Title: 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Reductive amination of[18F]fluorobenzaldehydes: Radiosyntheses of [2-18F]- and[4-18F]fluorodexetimides Source: Journal of Labelled Compounds and Radiopharmaceuticals URL: [Link]
-
Title: State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis Source: EJNMMI Radiopharmacy and Chemistry (PMC) URL: [Link]
-
Title: 18F‐labelling of a potent nonpeptide CCR1 antagonist: synthesis of 1‐(5‐chloro‐2‐{2‐[(2R)‐4‐(4‐[18F]fluorobenzyl)‐2‐methylpiperazin‐1‐yl]‐2‐oxoethoxy}phenyl)urea in an automated module Source: Journal of Labelled Compounds and Radiopharmaceuticals URL: [Link]
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Application Notes and Protocols for the Neuropharmacological Investigation of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl
Introduction: The Rationale for Investigating 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds targeting the central nervous system (CNS).[1] Various derivatives have been developed as antipsychotics, antidepressants, anxiolytics, and agents for other neurological disorders.[1][2][3] The therapeutic versatility of piperazine derivatives often stems from their ability to interact with a range of monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine pathways.[2][4]
This document outlines a comprehensive guide for the neuropharmacological characterization of the novel compound, 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl. The structure, featuring a fluorobenzyl moiety and a methyl group on the piperazine ring, suggests a potential interaction with monoamine transporters or receptors. The fluorobenzyl group is a common feature in CNS-active compounds, potentially enhancing blood-brain barrier penetration and modulating binding affinity.[5] The methyl group on the piperazine ring can influence the compound's basicity and steric interactions with its biological target.
Given the structural similarities to known dopamine reuptake inhibitors and other CNS-active piperazines, we hypothesize that 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl may function as a monoamine reuptake inhibitor, with potential therapeutic applications in conditions such as depression, anxiety, or Parkinson's disease.[6] These application notes provide a structured, multi-tiered approach to elucidate the compound's mechanism of action and evaluate its potential as a neuropharmacological agent.
Part 1: In Vitro Characterization - Elucidating the Molecular Target
The initial phase of investigation focuses on identifying the primary molecular targets of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl within the CNS. This will be achieved through a series of binding and uptake inhibition assays.
Primary Screening: Monoamine Transporter Binding Assays
The first step is to determine if the compound binds to the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This is a crucial step to test our primary hypothesis.
Protocol 1: Radioligand Binding Assay for DAT, SERT, and NET
This protocol is adapted from standard methodologies for assessing ligand binding to monoamine transporters.[7][8][9]
Objective: To determine the binding affinity (Ki) of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl for DAT, SERT, and NET.
Materials:
-
Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells).[7][9]
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: Nomifensine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Test Compound: 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl, dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay Buffer: Krebs-Henseleit buffer (KHB).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Preparation: Culture the transporter-expressing cells to confluency. On the day of the experiment, harvest the cells and prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of assay buffer containing the appropriate radioligand at a concentration near its Kd.
-
50 µL of either:
-
Vehicle (for total binding).
-
A high concentration of the respective non-specific binding inhibitor (for non-specific binding).
-
Varying concentrations of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl (for competition binding).
-
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filtermats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
| Parameter | Description |
| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, representing the affinity of the compound for the transporter. |
Functional Assessment: Neurotransmitter Uptake Inhibition Assays
Following the binding assays, it is essential to determine if the compound's binding to the transporters translates into functional inhibition of neurotransmitter reuptake.
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This protocol provides a method to functionally characterize the interaction of the test compound with the dopamine transporter.[7][8]
Objective: To measure the potency (IC50) of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl in inhibiting dopamine uptake via DAT.
Materials:
-
HEK293 cells stably expressing hDAT.
-
[³H]Dopamine.
-
Dopamine uptake inhibitor (e.g., Cocaine or Nomifensine) as a positive control.
-
Test Compound: 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl.
-
Krebs-Henseleit buffer (KHB).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with KHB. Pre-incubate the cells for 10-20 minutes with varying concentrations of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl or the positive control.
-
Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB.
-
Cell Lysis: Lyse the cells with a lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]Dopamine uptake against the concentration of the test compound.
This assay can be adapted for SERT and NET using [³H]Serotonin and [³H]Norepinephrine, respectively.
Hypothesized Mechanism of Action at the Synapse
Caption: Hypothesized mechanism of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl inhibiting dopamine reuptake.
Part 2: In Vivo Behavioral Pharmacology - Assessing Therapeutic Potential
Once the in vitro profile is established, the next logical step is to evaluate the compound's effects on behavior in animal models. These assays are crucial for assessing potential antidepressant and anxiolytic properties.
Assessment of Antidepressant-like Activity
The Forced Swim Test (FST) is a widely used rodent behavioral test for screening potential antidepressant drugs.[10][11]
Protocol 3: Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like effect of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl by measuring the duration of immobility in mice.
Materials:
-
Male mice (e.g., C57BL/6 or Swiss Webster).
-
Test Compound: 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl.
-
Positive control: A known antidepressant (e.g., Imipramine or Fluoxetine).
-
Vehicle control (e.g., saline).
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment and analysis software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, positive control, or vehicle via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Session: Gently place each mouse into a cylinder of water for a 6-minute session.
-
Recording: Record the entire session. The first 2 minutes are considered a habituation period.
-
Scoring: During the final 4 minutes of the test, score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time for the test compound group compared to the vehicle group suggests an antidepressant-like effect.
| Treatment Group | Expected Outcome for Antidepressant-like Effect |
| Vehicle Control | High duration of immobility |
| Positive Control | Significantly reduced duration of immobility |
| Test Compound | Dose-dependent reduction in immobility duration |
Assessment of Anxiolytic-like Activity
The Elevated Plus Maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents and for screening anxiolytic drugs.[12][13][14]
Protocol 4: Elevated Plus Maze (EPM) in Rats
Objective: To assess the anxiolytic-like properties of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl.
Materials:
-
Male rats (e.g., Sprague-Dawley or Wistar).
-
Test Compound: 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl.
-
Positive control: A known anxiolytic (e.g., Diazepam).
-
Vehicle control.
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Video tracking system.
Procedure:
-
Acclimation: Allow the rats to acclimate to the dimly lit testing room for at least 1 hour.
-
Dosing: Administer the test compound, positive control, or vehicle 30-60 minutes prior to the test.
-
Test Session: Place each rat in the center of the maze, facing one of the open arms. Allow the rat to explore the maze for 5 minutes.
-
Recording: A video tracking system records the animal's movement.
-
Data Analysis: Analyze the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (to assess general locomotor activity).
-
An increase in the time spent and the number of entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic-like effect.
-
Experimental Workflow for Neuropharmacological Characterization
Caption: Tiered experimental workflow for characterizing 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl.
Part 3: Preliminary Safety and Toxicology
A preliminary assessment of the compound's safety profile is essential. This typically involves determining acute toxicity and assessing effects on general locomotor activity. The Open Field Test (OFT) can be used to assess locomotor activity and anxiety-like behavior.[15][16] A reduction in locomotor activity could indicate sedative effects, while an increase could suggest stimulant properties.
Conclusion
This document provides a foundational framework for the systematic neuropharmacological investigation of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl. The proposed protocols are designed to first elucidate the compound's molecular mechanism of action through in vitro assays and then to evaluate its potential therapeutic effects using established in vivo behavioral models. The data generated from this structured approach will be critical in determining the future trajectory of this novel compound in the drug development pipeline.
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Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78(1), 12-17. [Link]
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Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180-185. [Link]
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Scholze, P., Norregaard, L., Singer, E. A., Freissmuth, M., & Sitte, H. H. (2002). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience, Chapter 7, Unit 7.21. [Link]
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Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730-732. [Link]
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de Almeida, R. N., & de Sousa, D. P. (2020). Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. Behavioural Brain Research, 393, 112827. [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), e1088. [Link]
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Fajemiroye, J. O., Galdino, P. M., de Paula, J. A., de Pádula, M. M., & Costa, E. A. (2012). The neuropharmacological potential of piperazine derivatives: a mini-review. Basic & Clinical Pharmacology & Toxicology, 111(4), 213-220. [Link]
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BioWorld. (1998). Dopamine reuptake inhibitors in development at Pola for Parkinson's disease. BioWorld Today, 9(202), 4. [Link]
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Castagné, V., Porsolt, R. D., & Moser, P. (2009). The forced swim test in rodents: a review of its validity and neurobiological basis. Neuroscience & Biobehavioral Reviews, 33(8), 1254-1268. [Link]
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Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]
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Rothman, R. B., & Baumann, M. H. (2020). Cell-based radiotracer binding and uptake inhibition assays: A comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Frontiers in Pharmacology, 11, 687. [Link]
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de Almeida, R. N., & de Sousa, D. P. (2020). Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. Behavioural Brain Research, 393, 112827. [Link]
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Lookingbill, C. J., & Moore, K. E. (1990). Effects of reuptake inhibitors on dopamine release from the stalk-median eminence and posterior pituitary in vitro. Neuroendocrinology, 51(1), 42-49. [Link]
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Zhang, X., Liu, H., Li, Y., Wang, Y., Zhang, J., & Liu, B. (2017). 1-(4-[18F] Fluorobenzyl)-4-[(tetrahydrofuran-2-yl) methyl] piperazine: a novel suitable radioligand with low lipophilicity for imaging σ1 receptors in the brain. Journal of Medicinal Chemistry, 60(10), 4161-4172. [Link]
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Zhang, X., Liu, H., Li, Y., Wang, Y., Zhang, J., & Liu, B. (2017). 1-(4-[18F] Fluorobenzyl)-4-[(tetrahydrofuran-2-yl) methyl] piperazine: a novel suitable radioligand with low lipophilicity for imaging σ1 receptors in the brain. Journal of Medicinal Chemistry, 60(10), 4161-4172. [Link]
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Wójcik, M., & Chłopas-Konowałek, A. (2021). Rapid targeted method of detecting abused piperazine designer drugs. Molecules, 26(24), 7594. [Link]
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Inxight Drugs. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. [Link]
- Google Patents. (2009). Derivatives of 1--4-methylpiperazine, synthesis process and uses thereof.
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Zhang, X., Liu, H., Li, Y., Wang, Y., Zhang, J., & Liu, B. (2017). 1-(4-[18F] Fluorobenzyl)-4-[(tetrahydrofuran-2-yl) methyl] piperazine: a novel suitable radioligand with low lipophilicity for imaging σ1 receptors in the brain. Journal of Medicinal Chemistry, 60(10), 4161-4172. [Link]
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Khan, I., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(2), 565. [Link]
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Bartolini, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 261, 115797. [Link]
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Sanna, D., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti‐Melanogenic Activity in B16F10 Cells. ChemistryOpen, 10(1), 10-21. [Link]
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Kapičková, L., & Imramovský, A. (2019). Simplified procedure for general synthesis of monosubstituted piperazines—from a batch reaction vessel to a flow (microwave) reactor. Molecules, 24(18), 3349. [Link]
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Google Patents. (2009). N-substituted piperazine compounds and methods of making and using the same. [Link]
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Inxight Drugs. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE. [Link]
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Wikipedia. (n.d.). Methylbenzylpiperazine. [Link]
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Khan, M. S., et al. (2017). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1835-1841. [Link]
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use of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl as a tyrosinase inhibitor precursor
Application Note: Engineering Next-Generation Tyrosinase Inhibitors Using 1-(4-Fluoro-benzyl)-2-methyl-piperazine HCl
As a Senior Application Scientist, I present this comprehensive technical guide detailing the rationale, molecular design, and experimental workflows for utilizing 1-(4-fluoro-benzyl)-2-methyl-piperazine hydrochloride as a high-potential precursor in the development of novel tyrosinase inhibitors.
Scientific Rationale & Molecular Design
Tyrosinase (EC 1.14.18.1) is a binuclear copper-containing metalloenzyme that serves as the rate-limiting catalyst in melanogenesis. It governs two distinct reactions: the hydroxylation of monophenols (L-tyrosine) to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols (L-DOPA) to o-quinones (diphenolase activity) [[1]](). Overactivity of this enzyme is directly linked to hyperpigmentation disorders and melanoma.
Recent structure-activity relationship (SAR) studies have demonstrated that arylpiperazine derivatives, specifically 1-(4-fluorobenzyl)piperazines, exhibit potent tyrosinase inhibitory activity, often surpassing the efficacy of the industry-standard reference, kojic acid 1. The piperazine ring provides an optimal balance of structural rigidity and flexibility, allowing the molecule to correctly orient its substituents within the enzymatic active site 2.
The Role of the Precursor: By utilizing 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl , we introduce a critical structural evolution:
-
Fluorine Substitution: The para-fluoro group on the benzyl ring enhances metabolic stability and drives strong hydrophobic and van der Waals interactions deep within the tyrosinase binding pocket 3.
-
2-Methyl Piperazine Core: The addition of the 2-methyl group introduces a chiral center and steric bulk. Causally, this restricts the conformational freedom of the piperazine chair, locking the precursor into a bioactive conformation that minimizes the entropic penalty upon binding.
-
HCl Salt Form: Sourcing the precursor as a hydrochloride salt ensures long-term oxidative stability and high aqueous solubility during storage.
Caption: Tyrosinase-catalyzed melanogenesis pathway and the inhibitory intervention by arylpiperazines.
Quantitative Data & SAR Baseline
To contextualize the potency of this chemical class, the table below summarizes the inhibitory baseline of related 1-(4-fluorobenzyl)piperazine derivatives against mushroom tyrosinase (TyM) 1. The amidation of the secondary amine on the piperazine core with various pharmacophores (e.g., benzoyl derivatives) yields highly potent inhibitors.
| Compound Class / Specific Inhibitor | Substrate | IC₅₀ (µM) | Inhibition Mechanism | Reference |
| Kojic Acid (Industry Standard) | L-DOPA | ~25.0 - 30.0 | Competitive | [[1]]() |
| 1-(4-fluorobenzyl)piperazine amide (Cmpd 12) | L-DOPA | 13.3 | Mixed | 1 |
| 1-(4-fluorobenzyl)piperidine amide (Cmpd 16) | L-DOPA | 5.25 | Competitive | 1 |
| 4-nitrophenylpiperazine indole-derivative | L-DOPA | 72.55 | Mixed | 2 |
Note: The integration of the 2-methyl group into the piperazine core of Compound 12 is hypothesized to push the IC₅₀ further into the low single-digit micromolar range by reducing entropic penalties.
Synthetic Workflow & Amidation Protocol
To convert the precursor into an active tyrosinase inhibitor, the secondary amine of the piperazine ring must be coupled to a carboxylic acid-bearing pharmacophore (e.g., cinnamic acid or substituted benzoic acid) [[3]]().
Caption: Workflow for the synthesis and evaluation of 1-(4-fluoro-benzyl)-2-methyl-piperazine derivatives.
Protocol 1: Self-Validating Amidation Synthesis
Objective: Synthesize the target inhibitor while preventing racemization and ensuring high yield.
-
Preparation & Free-basing: Dissolve 1.0 eq of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl in anhydrous DMF.
-
Causality: DMF is chosen for its high dielectric constant, stabilizing the polar transition states.
-
Crucial Step: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The excess DIPEA is required to neutralize the HCl salt of the precursor, liberating the nucleophilic secondary amine, while leaving enough base to catalyze the subsequent coupling.
-
-
Acid Activation: In a separate vial, dissolve 1.1 eq of the chosen carboxylic acid pharmacophore in DMF. Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir for 30 minutes at 0°C.
-
Causality: EDCI creates an active ester, but it is prone to hydrolysis. HOBt is added to rapidly convert the EDCI-intermediate into an OBt-ester, which is highly reactive toward amines but resistant to racemization and hydrolysis.
-
-
Coupling: Dropwise add the activated acid solution to the free-based piperazine solution. Stir at room temperature for 12 hours.
-
Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-active piperazine spot confirms reaction completion.
-
-
Workup & Purification: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography. Confirm product identity via LC-MS prior to enzymatic screening.
Enzymatic Validation Protocol
Once synthesized, the derivative must be tested in a self-validating enzymatic system. We utilize Mushroom Tyrosinase (TyM) due to its high homology with human tyrosinase in the active site (binuclear copper coordinated by histidine residues) [[1]]().
Protocol 2: High-Throughput Diphenolase Inhibition Assay
Objective: Quantify the IC₅₀ of the synthesized inhibitor using L-DOPA as a substrate.
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Causality: pH 6.8 mimics the physiological pH of the melanosome where tyrosinase is optimally active.
-
-
Reagent Setup:
-
Enzyme: Dissolve Mushroom Tyrosinase in buffer to a concentration of 100 U/mL.
-
Substrate: Prepare a 2.5 mM solution of L-DOPA in buffer.
-
Inhibitor: Dissolve the synthesized compound in 100% DMSO to create a 10 mM stock, then perform serial dilutions in buffer.
-
Causality: The final DMSO concentration in the well MUST remain below 1% (v/v). Higher concentrations of DMSO will denature the tyrosinase, leading to false-positive inhibition data.
-
-
Assay Assembly (96-well plate):
-
Test Wells: 140 µL buffer + 20 µL inhibitor + 20 µL enzyme.
-
Positive Control: 140 µL buffer + 20 µL Kojic Acid (reference inhibitor) + 20 µL enzyme.
-
Vehicle Control (100% Activity): 140 µL buffer + 20 µL buffer (with matched DMSO %) + 20 µL enzyme.
-
Blank (Background): 160 µL buffer + 20 µL inhibitor (No enzyme).
-
Validation Check: The inclusion of the blank is critical because L-DOPA undergoes slow auto-oxidation in air. Subtracting the blank isolates true enzymatic activity.
-
-
Incubation & Reaction: Incubate the plate at 25°C for 10 minutes to allow inhibitor-enzyme pre-binding. Initiate the reaction by adding 20 µL of L-DOPA to all wells.
-
Data Acquisition: Immediately read the absorbance at 475 nm continuously for 10 minutes using a microplate reader.
-
Causality: The oxidation of L-DOPA yields DOPA-quinone, which rapidly undergoes intramolecular cyclization to form DOPAchrome. DOPAchrome has a distinct absorption maximum at 475 nm, allowing for precise, real-time kinetic tracking.
-
-
Analysis: Calculate the initial velocity (slope of the linear phase) for each well. Determine the IC₅₀ using non-linear regression (normalized response vs. log[inhibitor]).
References
-
Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors Source: ACS Omega URL:[Link]
-
Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations Source: PMC (National Institutes of Health) URL:[Link]
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Developing Enzyme Inhibition Assays with 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl: A Guide to Screening and Mechanistic Studies
An Application Note and Protocol for Researchers
Abstract
The 1-benzyl-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including the inhibition of key enzymatic targets.[1][2] This guide provides a comprehensive framework for developing robust enzyme inhibition assays for novel derivatives, specifically focusing on 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl. While this specific molecule's targets are yet to be fully elucidated, the parent scaffold is a known precursor for inhibitors of enzymes such as tyrosinase, monoamine oxidase (MAO), and acetylcholinesterase (AChE).[3][4][5][6] This document offers detailed protocols for initial inhibitor screening to determine potency (IC50) and for subsequent mechanism of action (MOA) studies to characterize the nature of the enzyme-inhibitor interaction. The methodologies are designed to be adaptable, providing researchers with a self-validating system to generate reliable and reproducible data.
Foundational Concepts: Understanding Enzyme Inhibition
Before initiating experimental work, it is crucial to understand the fundamental ways an inhibitor can interact with an enzyme. Enzyme inhibitors are broadly classified as reversible or irreversible.[7][8] Reversible inhibitors, which are the focus of most initial drug discovery efforts, bind to the enzyme through non-covalent interactions and can be further categorized based on their mechanism.[7][9]
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, the same location as the natural substrate. This inhibition can be overcome by increasing the substrate concentration.[7][10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, inducing a conformational change that reduces catalytic efficiency. This type of inhibition is not affected by substrate concentration.[7][10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.[7]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both the enzyme's affinity for the substrate and its turnover rate.[6]
Understanding these mechanisms is not just academic; it is critical for drug development, as the physiological effect of a drug can depend heavily on its mode of inhibition.[10]
Figure 1: Mechanisms of Reversible Enzyme Inhibition.
Part I: Initial Screening for Inhibitory Activity (IC50 Determination)
The first step in characterizing a potential inhibitor is to determine its potency. This is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11][12] This protocol outlines a general method adaptable to various enzyme systems, particularly those with a colorimetric or fluorometric output.
Rationale for Experimental Design
This workflow is designed for high-throughput screening in a 96-well plate format, which conserves reagents and allows for rapid testing of multiple concentrations.[12] The core principle is to measure the initial reaction velocity under controlled conditions.[13] It is essential to operate within the linear range of the assay, where product formation is directly proportional to time and enzyme concentration, ensuring that the measured inhibition is accurate and not an artifact of substrate depletion or signal saturation.[14]
Experimental Workflow: IC50 Determination
Figure 2: General Workflow for IC50 Determination.
Detailed Protocol: IC50 Determination
Objective: To determine the concentration of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl required to inhibit 50% of the target enzyme's activity.
Materials:
-
1-(4-fluoro-benzyl)-2-methyl-piperazine HCl (Test Compound)
-
Target Enzyme (e.g., Mushroom Tyrosinase)
-
Substrate (e.g., L-DOPA for Tyrosinase)
-
Known Inhibitor (Positive Control, e.g., Kojic Acid for Tyrosinase)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.8)
-
Solvent for Compound (e.g., DMSO)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.
-
Perform a serial dilution series (e.g., 1:3) in DMSO to create a range of concentrations. A typical starting point for a screening assay might span from 100 µM to low nM concentrations.[15]
-
-
Assay Setup (in a 96-well plate): [16]
-
Layout: Design the plate to include wells for blanks (no enzyme), negative controls (vehicle, e.g., DMSO only), positive controls (known inhibitor), and the test compound at various concentrations. All conditions should be performed in triplicate.
-
Buffer: Add assay buffer to all wells. The volume should be adjusted so the final reaction volume is consistent (e.g., 200 µL).
-
Inhibitor Addition: Add a small volume (e.g., 2 µL) of the serially diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
-
Enzyme Incubation:
-
Prepare a working solution of the enzyme in assay buffer. The concentration should be determined beforehand to ensure the reaction proceeds under initial velocity conditions.[10]
-
Add the enzyme solution to all wells except the blanks.
-
Incubate the plate for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C). This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the substrate in assay buffer. The concentration should ideally be at or near the enzyme's Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[13][15]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance at 475 nm for L-DOPA oxidation) over time (kinetic read) or at a single fixed time point within the linear range of the reaction.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank)] * 100
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[17]
-
Determine IC50: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[18]
Table 1: Hypothetical Inhibitory Activity against Target Enzymes
| Compound | Target Enzyme | IC50 (µM) [95% CI] | Hill Slope |
| 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl | Tyrosinase | 12.5 [10.2 - 15.3] | -1.1 |
| 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl | MAO-B | 3.8 [3.1 - 4.7] | -0.9 |
| Kojic Acid (Positive Control) | Tyrosinase | 16.8 [14.5 - 19.1] | -1.0 |
| Selegiline (Positive Control) | MAO-B | 0.008 [0.006 - 0.01] | -1.2 |
Part II: Elucidating the Mechanism of Action (MOA)
Once a compound shows significant inhibitory activity, the next crucial step is to determine how it inhibits the enzyme.[19] MOA studies characterize the specific type of reversible inhibition (e.g., competitive, non-competitive).[10]
Rationale for Experimental Design
The experimental design for MOA studies involves measuring the effect of the inhibitor on enzyme kinetics at multiple substrate concentrations.[10] By systematically varying both inhibitor and substrate levels, one can observe characteristic changes in the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax), which reveal the inhibition mechanism.[20][21]
Experimental Workflow: MOA Studies
Figure 3: Workflow for Mechanism of Action (MOA) Studies.
Detailed Protocol: MOA Determination
Objective: To determine if 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl acts as a competitive, non-competitive, uncompetitive, or mixed-type inhibitor.
Procedure:
-
Preparation:
-
Inhibitor: Based on the previously determined IC50, prepare several fixed concentrations of the test compound (e.g., 0.5x IC50, 1x IC50, 2x IC50, and a 0 µM vehicle control).
-
Substrate: Prepare a wide range of substrate concentrations, typically spanning from 0.5x Km to at least 5x Km.[10] A minimum of 5-8 substrate concentrations is recommended.
-
-
Assay Execution:
-
Perform the enzyme inhibition assay as described in section 2.3, but with a matrix approach. For each fixed inhibitor concentration, measure the initial reaction velocity across the full range of substrate concentrations.
-
Ensure all measurements are taken under initial velocity conditions.[13]
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration ([S]) to generate a series of Michaelis-Menten curves.
-
Fit these curves to the Michaelis-Menten equation to determine the apparent Vmax and Km values at each inhibitor concentration.
-
Alternatively, transform the data to create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). While less accurate for parameter fitting due to error distortion, this plot provides a clear visual diagnosis of the inhibition mechanism.
-
Interpreting the Results
-
Competitive: Vmax remains unchanged, but the apparent Km increases. On a Lineweaver-Burk plot, the lines intersect at the Y-axis.[10]
-
Non-competitive: Apparent Vmax decreases, but Km remains unchanged. On a Lineweaver-Burk plot, the lines intersect at the X-axis.[7]
-
Uncompetitive: Both apparent Vmax and Km decrease proportionally. On a Lineweaver-Burk plot, the lines are parallel.[7]
-
Mixed: Both apparent Vmax and Km change. On a Lineweaver-Burk plot, the lines intersect in the second or third quadrant.[6]
Assay Validation and Best Practices
For data to be trustworthy, the assay itself must be validated.
-
Initial Velocity: Always confirm that the reaction is in the linear phase. This can be done by running a time-course experiment at the highest substrate concentration and ensuring product formation is linear with time.[10][14]
-
Enzyme Concentration: Use an enzyme concentration that is significantly lower than the inhibitor concentration to avoid "tight-binding" artifacts, where the inhibitor concentration is stoichiometric with the enzyme.[15] If the IC50 value changes with enzyme concentration, tight-binding kinetics may be occurring and require a different analytical approach.[10]
-
Solvent Effects: Ensure the concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1-2%).
-
Controls: Always include positive and negative controls. The positive control (a known inhibitor) validates that the assay can detect inhibition, while the negative (vehicle) control defines 0% inhibition.[10]
Conclusion
This application note provides a structured and scientifically grounded approach to characterizing the inhibitory properties of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl. By first performing a robust IC50 screening to determine potency, followed by detailed mechanism of action studies, researchers can generate a comprehensive profile of this novel compound. The principles and protocols outlined here are broadly applicable and serve as a reliable foundation for the evaluation of other potential enzyme inhibitors in the drug discovery pipeline.
References
-
IC50 - Wikipedia. (n.d.). Wikipedia. Retrieved March 22, 2026, from [Link]
-
Classification, Modes of Action and Applications of Enzyme Inhibitors. (n.d.). Longdom Publishing. Retrieved March 22, 2026, from [Link]
-
Enzyme Inhibitors and Activators. (2017, March 29). IntechOpen. Retrieved March 22, 2026, from [Link]
-
In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved March 22, 2026, from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). BenchSci. Retrieved March 22, 2026, from [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. Retrieved March 22, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved March 22, 2026, from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). JoVE. Retrieved March 22, 2026, from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved March 22, 2026, from [Link]
-
Enzymatic Assay of Trypsin Inhibition. (n.d.). Protocols.io. Retrieved March 22, 2026, from [Link]
-
Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved March 22, 2026, from [Link]
-
Guidelines for the digestive enzymes inhibition assay. (2022, August 1). ResearchGate. Retrieved March 22, 2026, from [Link]
-
Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. (2025, December 4). MDPI. Retrieved March 22, 2026, from [Link]
-
Steady-state enzyme kinetics. (2021, May 10). The Biochemist - Portland Press. Retrieved March 22, 2026, from [Link]
-
High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. (2022, November 23). ACS Publications. Retrieved March 22, 2026, from [Link]
-
1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE. (n.d.). Inxight Drugs. Retrieved March 22, 2026, from [Link]
-
1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. (2017, May 25). PubMed. Retrieved March 22, 2026, from [Link]
-
Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-melanogenic Effect. (n.d.). UniCA IRIS. Retrieved March 22, 2026, from [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023, November 2). UNIPI. Retrieved March 22, 2026, from [Link]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2016, December 8). ResearchGate. Retrieved March 22, 2026, from [Link]
-
Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). (1995, August). PubMed. Retrieved March 22, 2026, from [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023, January 6). MDPI. Retrieved March 22, 2026, from [Link]
-
BZP/piperazines drug profile. (2018, November 15). The European Union Drugs Agency (EUDA). Retrieved March 22, 2026, from [Link]
Sources
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- 2. BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 3. 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE [drugs.ncats.io]
- 4. iris.unica.it [iris.unica.it]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Enzyme Inhibitors and Activators | IntechOpen [intechopen.com]
- 9. Enzyme Inhibitors Role [sigmaaldrich.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. clyte.tech [clyte.tech]
- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 20. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters | MDPI [mdpi.com]
- 21. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
Advanced Receptor Binding Assay Protocol for 1-(4-fluorobenzyl)-2-methylpiperazine HCl: Target Profiling at σ1, 5-HT1A, and D2 Receptors
Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists.
Introduction & Mechanistic Rationale
1-(4-fluoro-benzyl)-2-methyl-piperazine is a fluorinated benzylpiperazine derivative widely utilized as a pharmacophore building block and research probe in neuropharmacology. Benzylpiperazines are characterized by their rich polypharmacology, predominantly interacting with the Sigma-1 (σ1) receptor , the Serotonin 5-HT1A receptor , and the Dopamine D2 receptor [1],[2].
To accurately determine the binding affinity ( Ki ) of this compound, researchers must employ a multiplexed, highly controlled radioligand binding workflow. The compound is supplied as a hydrochloride (HCl) salt . This is a critical experimental parameter: the free base form of fluorobenzylpiperazines is highly lipophilic and prone to partitioning into the lipid bilayers of crude membrane preparations. The HCl salt ensures rapid, uniform dissolution in the aqueous assay matrix, preventing micelle formation and localized precipitation that would otherwise artificially suppress the apparent binding affinity.
Fig 1. Putative polypharmacological signaling pathways modulated by benzylpiperazine derivatives.
Experimental Design: The Self-Validating Assay System
A robust radioligand binding assay must be a self-validating system. This is achieved by running three parallel conditions for every concentration point:
-
Total Binding (TB): Radioligand + Membrane + Buffer. (Measures all binding, specific and non-specific).
-
Non-Specific Binding (NSB): Radioligand + Membrane + Excess Masking Agent. (Measures radioligand trapped in lipids or filter matrix).
-
Test Binding: Radioligand + Membrane + 1-(4-fluorobenzyl)-2-methylpiperazine HCl.
Causality of the Masking Agent: The masking agent must be a structurally distinct, highly selective, and unlabeled ligand applied at a saturating concentration (typically 10 µM). Because it outcompetes the radioligand for the specific receptor pocket, any remaining radioactive signal is mathematically defined as non-specific noise. Specific Binding (SB) is then calculated as SB=TB−NSB [3],.
Quantitative Assay Parameters
| Target Receptor | Radioligand | Radioligand Conc. | Approx. Kd (nM) | Masking Agent (NSB) | Incubation Buffer |
| Sigma-1 (σ1) | -pentazocine | 2.0 nM | 2.9 | 10 µM Haloperidol | 50 mM Tris-HCl (pH 8.0) |
| 5-HT1A | [3H]8-OH-DPAT | 0.5 nM | 1.0 | 10 µM Serotonin | 50 mM Tris-HCl (pH 7.4), 10 mM MgSO4 |
| Dopamine D2 | [3H]Spiperone | 0.2 nM | 0.06 | 10 µM (+)-Butaclamol | 50 mM Tris-HCl (pH 7.4), 120 mM NaCl |
Data synthesized from established pharmacological standards for piperazine derivatives[4],[3],[2].
Step-by-Step Multiplexed Binding Protocol
Fig 2. Radioligand binding assay workflow for 1-(4-fluorobenzyl)-2-methylpiperazine HCl.
Phase 1: Matrix Preparation & Filtration Setup
-
Filter Pre-treatment: Pre-soak GF/C glass fiber filter plates in 0.3% polyethylenimine (PEI) for at least 60 minutes at 4°C[5].
-
Mechanistic Rationale: Glass fiber filters carry a net negative charge that non-specifically binds lipophilic, cationic radioligands like [3H]spiperone. PEI is a cationic polymer that coats the fibers with a dense positive charge, repelling the radioligand and drastically reducing the assay's noise floor.
-
-
Compound Serial Dilution: Dissolve 1-(4-fluorobenzyl)-2-methylpiperazine HCl in 100% DMSO to create a 10 mM master stock. Perform 10-point serial dilutions (ranging from 10−4 M to 10−11 M) in the respective assay buffer. Ensure the final DMSO concentration in the assay well never exceeds 1% to prevent membrane denaturation.
Phase 2: Radioligand Incubation Thermodynamics
-
Assay Assembly: In a 96-well deep-well plate, assemble the reaction mixture (Total Volume = 500 µL):
-
50 µL of Test Compound (or Masking Agent for NSB, or Buffer for TB).
-
50 µL of the target-specific Radioligand (see Table above).
-
400 µL of Membrane Suspension (diluted to yield 15–35 µg of protein per well).
-
-
Receptor-Specific Incubation:
-
σ1 Assay: Incubate at 37°C for 120 minutes[1].
-
D2 Assay: Incubate at 27°C for 60 minutes[5].
-
Mechanistic Rationale: Incubation times and temperatures are thermodynamically optimized for each receptor-ligand pair to reach steady-state equilibrium without degrading the receptor proteins. For instance, D2 receptors are highly sensitive to thermal degradation, hence the 27°C limit. Furthermore, [3H]spiperone requires careful optimization of receptor concentration to ensure [Receptor]≪[Radioligand] , preventing ligand depletion artifacts that would artificially inflate the apparent affinity[4].
-
Phase 3: Termination and Quantification
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration of the assay mixture through the PEI-treated GF/C filter plates using a 96-well cell harvester.
-
Cold Wash: Immediately wash the filters four times with 500 µL of ice-cold assay buffer[3],[5].
-
Mechanistic Rationale: The low temperature kinetically freezes the receptor-ligand complex by drastically reducing the dissociation rate constant ( koff ). This ensures that specific binding is not washed away during the separation phase.
-
-
Extraction & Counting: Dry the filter plates, add 40 µL of liquid scintillation cocktail to each well, and quantify the radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.
Data Analysis & Interpretation
Convert CPM to Disintegrations Per Minute (DPM) using the counter's efficiency curve. Plot the specific binding data against the log concentration of 1-(4-fluorobenzyl)-2-methylpiperazine HCl.
Utilize non-linear regression (e.g., GraphPad Prism, one-site competitive binding model) to determine the IC50 . Finally, apply the Cheng-Prusoff equation to calculate the absolute inhibition constant ( Ki ), which corrects for the concentration and affinity of the specific radioligand used:
Ki=1+Kd[L]IC50
Where [L] is the concentration of the radioligand in the assay, and Kd is the equilibrium dissociation constant of the radioligand for the target receptor.
Sources
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. storage.imrpress.com [storage.imrpress.com]
Technical Support Center: Purification of 1-(4-Fluoro-benzyl)-2-methyl-piperazine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride. The methodologies and troubleshooting advice are grounded in established principles of organic chemistry and process development for piperazine-containing compounds.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
1-(4-Fluoro-benzyl)-2-methyl-piperazine is a monosubstituted piperazine. Its purification is often complicated by its inherent basicity, polarity, and the potential for side-reactions during synthesis.[1] The hydrochloride salt form is typically a crystalline solid, which aids in purification by recrystallization.[2]
Table 1: Physicochemical Properties
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₂H₁₈ClFN₂ | Affects molecular weight calculations for reaction stoichiometry. |
| Appearance | Typically an off-white to white solid. | A significant deviation in color (e.g., brown oil) indicates the presence of impurities.[3] |
| Basicity (pKa) | Piperazine nitrogens have pKa values typically around 5.3 and 9.7.[1] | The basic nature can cause strong interactions and peak tailing during silica gel chromatography.[1] Conversion to the HCl salt neutralizes this basicity. |
| Solubility | The hydrochloride salt is generally soluble in polar protic solvents like methanol and ethanol, especially when heated.[2][3] | This property is fundamental to selecting an appropriate recrystallization solvent. |
| Hygroscopicity | Piperazine derivatives are known to absorb moisture from the air.[1] | Can affect accurate weighing and may require drying under a high vacuum.[4] |
Table 2: Common Impurity Profile & Identification
| Impurity Name | Origin | Recommended Detection Method | Primary Removal Strategy |
| 2-methyl-piperazine | Unreacted starting material | ¹H NMR, LC-MS | Recrystallization, Column Chromatography |
| 4-Fluorobenzyl chloride | Unreacted starting material | TLC, ¹H NMR, GC-MS | Aqueous workup, Column Chromatography |
| 1,4-bis(4-Fluorobenzyl)-2-methyl-piperazine | Di-substitution byproduct | ¹H NMR, LC-MS | Column Chromatography (exploiting polarity difference)[2][4] |
| Residual Solvents (e.g., Ethanol, Isopropanol) | From reaction or previous purification steps | ¹H NMR, GC-MS | Drying under high vacuum for an extended period.[4] |
Core Purification Strategies & Protocols
The choice of purification strategy depends on the impurity profile of the crude material. A preliminary purity assessment by TLC or ¹H NMR is highly recommended.
Workflow for Purification Decision-Making
Caption: Decision workflow for purifying the target compound.
Strategy 1: Recrystallization of the Hydrochloride Salt
Recrystallization is the most direct method for purifying the solid hydrochloride salt, leveraging differences in solubility between the product and impurities.[3]
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small sample in various solvents (e.g., ethanol, isopropanol, methanol). An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Heating: Heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the flask while stirring until the solid is completely dissolved.[3] Using excess solvent will significantly reduce the final yield.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
Strategy 2: Purification via the Free Base (Column Chromatography)
This strategy is necessary when recrystallization is insufficient, particularly for removing the less polar di-substituted byproduct.[2] The process involves converting the HCl salt to its oily free base, purifying by chromatography, and then converting it back to the solid HCl salt.
Experimental Protocol: Free Base Conversion & Chromatography
-
Basification: Dissolve the crude HCl salt in water. Adjust the pH to >10 with a base such as 1M NaOH or saturated NaHCO₃ solution.[2] This deprotonates the piperazine nitrogens.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base, which is often an oil.
-
Chromatography Setup:
-
Stationary Phase: Silica gel is common. If degradation is an issue, consider neutral alumina or pre-treating the silica.[4]
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. Good starting points include Dichloromethane/Methanol or Hexanes/Ethyl Acetate mixtures.[2] For basic compounds like this, adding 0.5-1% triethylamine (TEA) to the mobile phase is highly recommended to prevent peak tailing.[1] Aim for an Rf value of 0.2-0.4 for the target compound.[4]
-
-
Elution: Load the crude free base (dissolved in a minimal amount of mobile phase) onto the packed column and elute with the chosen solvent system. Collect fractions and monitor by TLC.
-
Re-formation of HCl Salt: Combine the pure fractions containing the free base and remove the solvent. Dissolve the resulting oil in a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in ether or isopropanol dropwise until the product precipitates as the hydrochloride salt.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under a high vacuum.
Troubleshooting Guide
Q1: My product yield is very low after recrystallization. What went wrong?
A1: Low yield is a common issue often traced to procedural steps.
-
Excess Solvent: The most frequent cause is using too much solvent during the dissolution step. This keeps a significant portion of your product dissolved even after cooling. Solution: Use the absolute minimum volume of hot solvent required to fully dissolve the crude material.[3]
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper. Solution: Ensure the funnel and receiving flask are pre-heated to minimize this loss.
-
Incomplete Precipitation: The cooling time may have been insufficient. Solution: Ensure the solution reaches room temperature slowly before cooling in an ice bath for at least 30-60 minutes.
Q2: The final product contains unreacted 2-methyl-piperazine according to the ¹H NMR. How do I remove it?
A2: Unreacted 2-methyl-piperazine is more polar than your monosubstituted product.
-
Recrystallization: A carefully executed recrystallization should effectively remove it, as it may have different solubility properties.
-
Column Chromatography: If recrystallization fails, column chromatography of the free base is very effective. The more polar starting material will have a lower Rf value and elute later from the silica gel column.[4]
Q3: My main impurity is the di-substituted byproduct. Recrystallization isn't working. What should I do?
A3: The di-substituted byproduct, 1,4-bis(4-Fluorobenzyl)-2-methyl-piperazine, is significantly less polar than your desired monosubstituted product. Their similar structures can sometimes lead to co-crystallization.
-
The Definitive Solution: The most reliable method is to convert the mixture to the free base and separate it using silica gel column chromatography. The less polar di-substituted byproduct will elute much faster from the column (higher Rf value) than your target compound.[2][4]
Q4: My compound appears to be degrading on the silica gel column, resulting in streaking on TLC and low recovery.
A4: This is a classic problem for basic compounds like piperazines on standard silica gel, which is inherently acidic.[4]
-
Neutralize the Eluent: Add a small amount of a competing base, such as 0.5-1% triethylamine (TEA), to your mobile phase. This neutralizes the acidic sites on the silica and dramatically improves peak shape and recovery.[1]
-
Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.[4]
-
Minimize Contact Time: Use flash column chromatography with slightly higher pressure to reduce the time the compound spends on the column.
Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm the purity and identity of my final product? A1: A combination of analytical techniques is essential for confirmation.[4]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment (e.g., >99.5%).
-
Spectroscopy:
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities, even at low levels.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Q2: My free base product is an oil. Is it necessary to convert it back to the HCl salt? A2: While not strictly necessary for analysis, converting the oily free base to its solid hydrochloride salt is highly advantageous for handling, weighing, and long-term stability.[2] Free bases of piperazines can be hygroscopic and may absorb atmospheric CO₂ over time.[1][5]
Q3: What is the best way to store the final product? A3: The purified 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride should be stored in a tightly sealed container in a cool, dry place, away from direct light. A desiccator is recommended to protect against moisture absorption.
Troubleshooting Logic for Persistent Impurities
Caption: Logical steps for addressing persistent impurities.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses.
- BenchChem. (n.d.). Purifying 1-(2,3-Dichlorophenyl)piperazine: An Application Note and Recrystallization Protocol.
-
Kavala, V., et al. (2016). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 21(11), 1455. Retrieved from [Link]
-
Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13. Retrieved from [Link]
Sources
preventing degradation of piperazine compounds in storage
Welcome to the Technical Support Center for Piperazine Compound Stability. This guide is designed for researchers, analytical scientists, and formulation engineers dealing with the inherent instabilities of piperazine derivatives.
Piperazine is a ubiquitous heterocyclic scaffold in drug discovery, but its electron-rich nitrogen atoms and hygroscopic nature make it highly susceptible to environmental degradation. Below, we provide mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure the integrity of your compounds.
Core Degradation Pathways
Primary degradation pathways of piperazine compounds under environmental stress.
Troubleshooting Guide & FAQs
Q: Why is my piperazine derivative showing +16 Da mass shifts on LC-MS after a few weeks on the bench? A: This is the hallmark of N-oxidation . The secondary or tertiary nitrogen atoms in the piperazine ring possess lone electron pairs, making them highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS)[1]. When exposed to air, especially in the presence of trace transition metals (which catalyze the reaction), the electron-rich nitrogen acts as a nucleophile, reacting to form N-oxides (+16 m/z)[2]. Causality & Solution: Oxygen drives this reaction. You must purge the headspace of your storage vials with Argon or Nitrogen (Argon is preferred as it is heavier than air and blankets the solid) before sealing[3].
Q: We formulated a piperazine-based API with standard polymeric excipients, but stability testing shows rapid degradation. Why? A: You are likely experiencing excipient-induced oxidation . Many common polymeric excipients (such as PEG, povidone, or polysorbates) contain trace peroxide impurities (e.g., hydroperoxides) leftover from their manufacturing processes[4]. Causality & Solution: Peroxides react directly with the piperazine ring to form N-oxides and hydroxylamines, even in the solid state[4]. Screen your excipients for Peroxide Values (PV) prior to formulation, or incorporate chain-breaking antioxidants (e.g., BHT) into the solid-state matrix to intercept radicals.
Q: My piperazine salt became a sticky paste after opening the vial a few times. Is the compound ruined? A: Piperazine and many of its salts are fiercely hygroscopic [3]. Causality & Solution: When a cold vial is opened in ambient humidity, condensation occurs. The compound absorbs this moisture, leading to hydrate formation or complete deliquescence. Furthermore, this absorbed water acts as a medium for the hydrolysis of susceptible functional groups attached to the piperazine ring (e.g., chloroethyl groups)[1]. Always equilibrate vials to room temperature in a desiccator before breaking the seal.
Q: What is the optimal storage temperature to prevent thermal ring-opening? A: While simple piperazine salts might survive at room temperature, free bases and complex derivatives should be stored at 2–8°C or -20°C [3]. Studies on synthetic piperazines demonstrate that room temperature storage causes significant analyte degradation within months, whereas freezing (-20°C to -70°C) preserves integrity[5][6]. Causality & Solution: Thermal energy lowers the activation barrier for nucleophilic substitution reactions. At elevated temperatures, protonated piperazine can undergo an SN2 reaction with another piperazine molecule, leading to ring-opening and the formation of polymeric amine species like N-(2-aminoethyl)piperazine[7]. Keep samples frozen for long-term storage.
Quantitative Summary of Degradation Profiles
| Stressor | Mechanistic Pathway | Primary Degradation Products | Kinetic Triggers | Required Storage Countermeasure |
| Oxygen / ROS | Electrophilic attack on N-lone pair | N-oxides, Formylated species | Trace metals (Cu²⁺, Fe²⁺), Peroxides in excipients | Argon backfill, Antioxidants |
| Thermal (>30°C) | Nucleophilic substitution (SN2) | N-(2-aminoethyl)piperazine, EDA | High concentration, low pH (protonated state) | Cryogenic storage (-20°C) |
| Moisture | Hydration / Hydrolysis | Hydrates, Cleaved functional groups | Ambient humidity, frequent vial opening | Desiccator, PTFE-lined caps |
| UV Light | Radical ring cleavage | Complex rearrangement products | Transparent glass exposure | Amber borosilicate vials |
Experimental Protocols
To ensure trustworthiness in your analytical data, stability-indicating methods must be validated using self-validating experimental designs.
Protocol A: Forced Oxidative Degradation (Self-Validating Assay)
Purpose: To identify intrinsic oxidative vulnerabilities of a new piperazine derivative and validate that your LC-MS method can successfully separate the parent compound from its N-oxide metabolites[2].
-
Preparation: Dissolve 1.0 mg/mL of the piperazine derivative in anhydrous dichloromethane (DCM) or methanol.
-
Induction: Add 1.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) or 3% H₂O₂. Maintain the reaction at 0°C to prevent thermal runaway[2].
-
Incubation: Allow the mixture to stir for 2 hours.
-
Self-Validating Quench (Critical Step): Add an excess of sodium thiosulfate (Na₂S₂O₃) solution. Causality: This instantly reduces any unreacted peroxide. Without this step, the compound will continue to degrade inside the LC-MS autosampler, leading to artifactual data that does not represent the true degradation kinetics.
-
Analysis: Analyze via LC-MS. Look for the characteristic +16 Da mass shift indicative of mono-N-oxidation.
Protocol B: Standardized Cryo-Desiccation Storage Workflow
Purpose: A universal, fail-safe methodology for the long-term preservation of highly sensitive piperazine compounds.
-
Lyophilization: Freeze-dry the synthesized compound to remove all residual solvent and water, yielding a dry powder.
-
Transfer: Move the powder into amber borosilicate glass vials to block UV-induced photolysis[1].
-
Inert Purge: Using a Schlenk line or glove box, purge the vial with Argon gas for 30 seconds. Argon is denser than Nitrogen and effectively blankets the powder, displacing reactive oxygen[3].
-
Sealing: Cap immediately with a PTFE-lined septum cap. PTFE provides a superior moisture barrier compared to standard silicone.
-
Storage: Transfer to a monitored -20°C or -70°C freezer[5].
Standardized multi-barrier storage workflow for piperazine derivatives.
References
-
Biosynce. "What are the stability conditions of piperazine?" Available at: [Link]
-
QASCF. "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD." Available at: [Link]
-
National Institutes of Health (PubMed). "Stability of Synthetic Piperazines in Human Whole Blood." Available at:[Link]
-
University of Texas. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." Available at: [Link]
-
National Institutes of Health (PMC). "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Resolving Peak Tailing in HPLC for Piperazine Derivatives
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing persistent peak tailing issues when analyzing piperazine derivatives.
Piperazine is a cyclic secondary diamine with highly basic properties (pKa values of ~5.3 and ~9.7). Due to its chemical structure, it is notorious for exhibiting severe peak asymmetry in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you achieve optimal peak symmetry and reliable quantification.
Diagnostic Workflow: Identifying the Root Cause
Before altering your chemistry, you must isolate the mechanism of failure. Use the decision matrix below to determine if your tailing is a systemic hardware issue or a chemical secondary interaction.
Figure 1: Decision tree for diagnosing and resolving piperazine peak tailing in HPLC.
Frequently Asked Questions (Mechanistic Causality)
Q: Why do piperazine derivatives tail so severely on standard C18 columns? A: Peak tailing for basic compounds like piperazine is primarily caused by a "mixed-mode" retention mechanism. In standard reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction with the C18 ligands. However, silica-based columns contain residual, unbonded silanol groups (-Si-OH)[1]. Silanols are weak acids with a pKa of approximately 4.5[2]. At a neutral mobile phase pH (e.g., pH 7.0), these silanols deprotonate and become negatively charged (-Si-O⁻). Simultaneously, the highly basic piperazine (pKa ~9.7) is fully protonated and positively charged. This creates a strong electrostatic ion-exchange interaction. Because this secondary interaction exhibits slower desorption kinetics than hydrophobic retention, the analyte molecules "drag" through the column, resulting in an asymmetric tail[3].
Q: Will "end-capping" my column solve the issue? A: End-capping helps, but it is rarely a complete solution. Manufacturers use small silanes (like trimethylchlorosilane) to react with residual silanols after bonding the primary C18 phase. However, due to steric hindrance, it is chemically impossible to react with 100% of the silanols. Even on highly pure Type B silica columns, enough active silanols remain to cause tailing for highly basic diamines like piperazine[2].
Q: Why does peak tailing get worse when I inject lower concentrations of piperazine? A: This is a classic hallmark of silanol overloading. The number of highly active, acidic silanol sites on a modern column is relatively small. When you inject a large mass of piperazine, the active sites are quickly saturated, and the bulk of the analyte elutes with a normal Gaussian shape (though you may see peak fronting due to mass overload). At low injection volumes, a higher percentage of the piperazine molecules interact with these active sites, making the tailing mathematically more pronounced[2].
Actionable Troubleshooting Guides & Protocols
If you have confirmed that your issue is chemical (specific to the basic analyte), implement the following self-validating protocols in order of operational complexity.
Strategy A: Mobile Phase pH Optimization
The most fundamental way to eliminate ion-exchange interactions is to control the ionization state of either the analyte or the stationary phase.
-
Low pH Approach (< 3.0): By dropping the pH below the pKa of the silanol groups (pH < 3.0), you force the silanols into their neutral, protonated state (-Si-OH). Without the negative charge, the electrostatic attraction to the protonated piperazine is neutralized[3].
-
High pH Approach (> 10.5): By raising the pH above the pKa of piperazine, the diamine becomes deprotonated and neutral. Caution: Standard silica dissolves above pH 8.0. You must use a hybrid silica column (e.g., Ethylene Bridged Hybrid) designed for high-pH stability.
Protocol: Low pH Mobile Phase Preparation
-
Measure 1000 mL of HPLC-grade water.
-
Add 20 mM of Potassium Phosphate monobasic ( KH2PO4 ).
-
Submerge a calibrated pH probe into the buffer.
-
Titrate dropwise with concentrated Phosphoric Acid ( H3PO4 ) until the pH stabilizes at exactly 2.5.
-
Filter the buffer through a 0.22 µm hydrophilic membrane.
-
Validation Check: Inject your piperazine standard. Calculate the USP Tailing Factor ( Tf ). If Tf drops from >2.0 to <1.3, the protocol is successful.
Strategy B: Sacrificial Amine Modifiers (Triethylamine)
If low pH is insufficient or causes your analyte to elute too close to the void volume, you can use a mobile phase additive. Triethylamine (TEA) is a small, highly basic molecule that acts as a "sacrificial base." It floods the column and competitively binds to the active silanol sites, effectively shielding the piperazine molecules from secondary interactions[1].
Protocol: TEA Addition for UV-HPLC
-
Prepare your standard aqueous mobile phase (e.g., pH 6.0 phosphate buffer).
-
Add 0.1% to 0.2% (v/v) highly pure Triethylamine (TEA) to the aqueous phase.
-
Re-adjust the pH if the addition of TEA shifted it outside your target range.
-
Validation Check: Run the method. You should observe a sharper peak and a slight decrease in retention time for the piperazine, as the secondary retention mechanism has been eliminated. Note: TEA causes severe ion suppression and background noise in Mass Spectrometry. Do not use this protocol for LC-MS workflows.
Strategy C: Advanced Stationary Phases (CSH Technology)
For LC-MS workflows where TEA and non-volatile buffers cannot be used, standard C18 columns often fail to produce symmetrical peaks for piperazine using simple MS-friendly additives like 0.1% Formic Acid. In these cases, upgrading to a Charged Surface Hybrid (CSH) column is the definitive solution. CSH columns are synthesized with a low-level positive charge intentionally applied to the particle surface. Because "like repels like," the positively charged surface repels the protonated piperazine molecules, preventing them from penetrating the ligand layer to reach residual silanols.
Protocol: Implementing CSH Columns for LC-MS
-
Install a CSH C18 column (e.g., Waters ACQUITY CSH C18).
-
Prepare an MS-compatible mobile phase: Aqueous phase = Water + 0.1% Formic Acid; Organic phase = Acetonitrile + 0.1% Formic Acid.
-
Equilibrate the column for 20 column volumes.
-
Validation Check: Inject the piperazine derivative. CSH columns typically yield Tf values between 1.0 and 1.15 for highly basic compounds even in low ionic strength, low-pH mobile phases.
Quantitative Data Summary
The following table summarizes the expected outcomes of applying the above strategies to a typical piperazine derivative.
| Column Technology | Mobile Phase Condition | Analyte State | Silanol State | Expected Tailing Factor ( Tf ) |
| Standard C18 (Type A) | pH 7.0 Buffer | Protonated (+) | Deprotonated (-) | > 2.5 (Severe Tailing) |
| End-capped C18 (Type B) | pH 7.0 Buffer | Protonated (+) | Deprotonated (-) | 1.8 - 2.2 (Moderate Tailing) |
| End-capped C18 (Type B) | pH 2.5 Buffer | Protonated (+) | Protonated (Neutral) | 1.2 - 1.4 (Acceptable) |
| End-capped C18 (Type B) | pH 7.0 + 0.1% TEA | Protonated (+) | Shielded by TEA | 1.1 - 1.3 (Good, UV only) |
| Charged Surface Hybrid (CSH) | pH 2.5 (0.1% Formic Acid) | Protonated (+) | Repelled by (+) Surface | 1.0 - 1.1 (Excellent, LC-MS) |
References
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.com. Available at:[Link]
-
Waters Corporation. "Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology." Waters.com. Available at: [Link]
-
LCGC International. "Top 10 HPLC Column Myths." Chromatographyonline.com. Available at:[Link]
Sources
Technical Support Center: Minimizing Matrix Effects in Biological Sample Analysis
Welcome to the technical support center dedicated to a critical challenge in bioanalysis: the matrix effect. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible quantification of analytes in complex biological samples. Here, we will dissect the causes of matrix effects, provide robust troubleshooting strategies, and offer detailed protocols to mitigate their impact on your experimental results.
Introduction: Understanding the Matrix Effect
In the realm of quantitative analysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] In biological samples such as plasma, serum, urine, or tissue homogenates, this matrix is a complex cocktail of proteins, lipids (especially phospholipids), salts, and endogenous metabolites.[1][2]
What is the Matrix Effect?
The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of these co-eluting matrix components.[3][4] This can manifest as either:
-
Ion Suppression: A decrease in the analyte's signal intensity. This is the more common scenario.[1][5]
-
Ion Enhancement: An increase in the analyte's signal intensity.
Both phenomena can severely compromise the accuracy, precision, and sensitivity of an assay.[3][4]
Why is it a Problem in Bioanalysis?
The unpredictable nature of matrix effects poses a significant threat to the reliability of quantitative data.[2] In drug development, for instance, inaccurate measurements of a drug candidate or its metabolites in plasma can lead to erroneous pharmacokinetic and toxicokinetic profiles. In clinical diagnostics, it can result in misinterpretation of biomarker levels. The FDA and other regulatory bodies mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[4][6]
The Culprits: What Causes Matrix Effects?
The primary cause of matrix effects is competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's source.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[5]
Key interfering substances in biological matrices include:
-
Phospholipids: As major components of cell membranes, phospholipids are abundant in plasma and serum.[7] They are notorious for causing ion suppression and can also build up on analytical columns, leading to poor reproducibility.[8]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[9]
-
Proteins: While often removed during sample preparation, residual proteins can still impact results.[2]
-
Endogenous Metabolites: The vast number of small molecules naturally present in biological fluids can co-elute with the analyte of interest.[4]
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about matrix effects:
Q: My signal intensity is low. Is it always a matrix effect? A: Not necessarily. Poor signal intensity can also be due to low sample concentration, inefficient ionization of your specific analyte, or issues with the mass spectrometer itself.[9] However, if you observe inconsistent signal intensity across different samples of the same matrix, a matrix effect is a likely culprit.
Q: Can I just dilute my sample to reduce matrix effects? A: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[3][10] However, this approach may not be feasible if your analyte is already at a low concentration, as dilution could push it below the limit of quantification.
Q: Is a stable isotope-labeled internal standard (SIL-IS) a guaranteed solution? A: A SIL-IS is the gold standard for correcting matrix effects.[11][12][13] Since it has nearly identical physicochemical properties to the analyte, it should experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[11] However, this is only effective if the SIL-IS co-elutes perfectly with the analyte.[12] Chromatographic shifts due to the "deuterium isotope effect" can sometimes cause the SIL-IS and analyte to separate slightly, leading to differential matrix effects.
Q: My samples are hemolyzed. How does this affect my analysis? A: Hemolysis, the rupture of red blood cells, releases hemoglobin, bilirubin, and additional phospholipids and salts into the plasma or serum.[14][15] This can introduce significant and variable matrix effects.[14][15] Regulatory guidelines, such as ICH M10, require the assessment of matrix effects in hemolyzed samples.[14] In some cases, simply diluting the hemolyzed sample with control plasma can mitigate the effect.[16][17] However, more significant modifications to the sample preparation or chromatography may be necessary.[16]
Troubleshooting Guides: From Diagnosis to Solution
A systematic approach is key to identifying and resolving matrix effect issues.
Guide 1: Identifying Matrix Effects in Your Assay
Before you can fix the problem, you need to confirm its existence and understand its nature.
-
Post-Column Infusion: This is a powerful qualitative technique to visualize the regions of a chromatogram where ion suppression or enhancement occurs.[18][19] A constant flow of the analyte is introduced into the mobile phase after the analytical column.[18] A blank, extracted matrix sample is then injected.[18] Any dips or rises in the constant analyte signal indicate retention times where matrix components are causing ion suppression or enhancement, respectively.[18]
Descriptive Caption: Workflow for Post-Column Infusion Experiment.
-
Post-Extraction Spike Comparison: This quantitative method directly measures the extent of the matrix effect.[2][5] You compare the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte concentration in a neat (clean) solvent.[2]
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[2]
Guide 2: Sample Preparation Strategies to Minimize Matrix Effects
The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical instrument.[5]
Here's a comparison of common sample preparation techniques:
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[5] | Simple, fast, inexpensive, and applicable to a wide range of analytes.[5] | Does not effectively remove phospholipids and other endogenous components, often leading to significant matrix effects.[5][8][20] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[5] | Can provide cleaner extracts than PPT. The choice of organic solvent can be optimized for selectivity.[21][22] | Can be time-consuming, may form emulsions, and requires method development.[23] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[24][25][26] | Highly selective, provides very clean extracts, and can concentrate the analyte.[24][26][27] | Requires more extensive method development and can be more expensive.[27][28] |
Experimental Protocols:
1. Protocol: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific analyte and matrix.
-
Sample Preparation: To 500 µL of plasma, add 100 µL of your internal standard solution. Vortex briefly.
-
pH Adjustment (if necessary): Adjust the pH of the sample to ensure your analyte is in a neutral, unionized state for efficient extraction into an organic solvent.[5]
-
Extraction: Add 4.0 mL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[5][29]
-
Mixing: Vortex vigorously for 5-10 minutes to ensure thorough mixing of the two phases.[29]
-
Phase Separation: Centrifuge at >2500 x g for 10 minutes to separate the aqueous and organic layers.[29]
-
Collection: Carefully transfer the organic layer (usually the top layer) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[29]
-
Reconstitution: Reconstitute the dried extract in a small volume of mobile phase for injection.[29]
Descriptive Caption: Liquid-Liquid Extraction (LLE) Workflow.
2. Protocol: Solid-Phase Extraction (SPE)
This is a generic reversed-phase SPE protocol. The choice of sorbent, wash, and elution solvents will depend on the properties of your analyte.
-
Conditioning: Pass 1-2 column volumes of methanol or acetonitrile through the SPE cartridge to activate the sorbent.[24][30]
-
Equilibration: Pass 1-2 column volumes of water or a weak buffer through the cartridge. Do not let the sorbent bed dry out.[24]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).[24]
-
Washing: Pass a weak solvent (e.g., 5% methanol in water) through the cartridge to wash away salts and other polar interferences.[30]
-
Elution: Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).[30]
-
Post-Elution: The eluate can be evaporated and reconstituted if further concentration is needed.
Descriptive Caption: Solid-Phase Extraction (SPE) Workflow.
Guide 3: Advanced Strategies and Best Practices
-
Phospholipid Removal: Due to their significant impact, several products are specifically designed for phospholipid removal.[31][32] These often use techniques like HybridSPE, which combines protein precipitation with a specific phospholipid retention mechanism.[8][31] This can provide the simplicity of PPT with the cleanliness of SPE.[31]
-
Chromatographic Separation: If sample preparation alone is insufficient, optimizing your chromatography can help.[3][33]
-
Use a longer gradient: This can help to separate your analyte from interfering matrix components.
-
Change the column chemistry: A different stationary phase may provide better separation.
-
Employ smaller particle size columns (UHPLC): This can improve peak resolution.
-
-
Internal Standard Selection:
-
Stable Isotope-Labeled (SIL) IS: This is the preferred choice.[12] Use an IS with a sufficient mass shift (≥ 3-4 Da) to avoid isotopic crosstalk.[11] Whenever possible, opt for ¹³C or ¹⁵N labels over deuterium, as deuterium can sometimes cause a slight shift in retention time.[11]
-
Structural Analog IS: If a SIL-IS is not available, a structural analog can be used. However, it will not co-elute and therefore cannot perfectly correct for matrix effects at the specific retention time of the analyte.
Descriptive Caption: Decision Tree for Addressing Matrix Effects.
-
References
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). HybridSPE®-Phospholipid Technology. Bioanalysis Zone. Retrieved from [Link]
-
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Retrieved from [Link]
-
ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects. ResearchGate. Retrieved from [Link]
-
Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 1(6), 1075-1084. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters. Retrieved from [Link]
-
Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. PubMed, 1(6), 1075-84. Retrieved from [Link]
-
Little, J. L., et al. (2011). Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis, 3(16), 1837-1845. Retrieved from [Link]
-
LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]
-
Taylor & Francis Online. (2017, November 24). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters. Retrieved from [Link]
-
(n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
LCGC International. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Retrieved from [Link]
-
PMC. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Retrieved from [Link]
-
(2022, December 01). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. Retrieved from [Link]
-
PMC. (2022, April 28). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (2009, September 24). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. Taylor & Francis Online. Retrieved from [Link]
-
ACS Publications. (2024, November 15). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. ResearchGate. Retrieved from [Link]
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ACS Publications. (2022, April 28). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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PubMed. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. PubMed. Retrieved from [Link]
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ChemRxiv. (2024, July 16). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Retrieved from [Link]
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Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Retrieved from [Link]
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PubMed. (2003, July 15). Ion suppression in mass spectrometry. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Matrix effects: Causes and solutions. ResearchGate. Retrieved from [Link]
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Taylor & Francis Online. (2012, February 6). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Taylor & Francis Online. Retrieved from [Link]
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Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters. Retrieved from [Link]
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Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Retrieved from [Link]
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PMC. (n.d.). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
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LCGC International. (2026, March 19). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
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PMC. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC. Retrieved from [Link]
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J&K Scientific. (2025, December 16). Solid Phase Extraction (SPE) Columns in Biological Sample Preparation. J&K Scientific. Retrieved from [Link]
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LCGC International. (n.d.). Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and (96-well Plates with LC–MS–MS Analysis. LCGC International. Retrieved from [Link]
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Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. Retrieved from [Link]
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Bioanalysis Zone. (2014, April 3). Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. Retrieved from [Link]
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PharmaCompass.com. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Retrieved from [Link]
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LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
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(2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Brain Uptake in In Vivo Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that one of the most significant hurdles in neuroimaging is achieving sufficient signal from your imaging agent within the central nervous system (CNS). This guide is designed to provide in-depth troubleshooting strategies and practical advice to address the common challenge of low brain uptake in your in vivo studies. We will explore the causality behind these issues and provide self-validating protocols to enhance the reliability and impact of your research.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments. The questions are structured to logically guide you from initial problem identification to advanced solutions.
Q1: My signal in the brain is unexpectedly low or absent. What are the primary areas to investigate?
When faced with a poor signal, it's crucial to systematically evaluate the three core components of your experiment: the imaging agent, the experimental protocol, and the biological system (animal model). A failure in any of these domains can lead to suboptimal results.
The initial troubleshooting process can be visualized as a decision tree:
Caption: Initial troubleshooting workflow for low brain signal.
Start by reviewing your administration technique; for instance, an infiltrated intravenous (IV) injection is a common and simple reason for failure.[1] Next, re-evaluate the fundamental properties of your imaging agent. Finally, consider the experimental parameters and the biological model itself.
Q2: How can I determine if the low signal is due to poor brain penetration versus low target availability?
This is a critical diagnostic question. A low signal could mean your agent isn't crossing the blood-brain barrier (BBB), or it's crossing but not binding to its intended target. Here’s how to dissect the problem:
-
Blocking Studies : A gold-standard method is to pre-dose a subject with a high concentration of a non-labeled version of your drug (the "blocker") before injecting the imaging agent.[2] If the (already low) signal in the brain is further reduced in the blocked animal compared to a baseline scan, it suggests that some of your agent was specifically binding to the target. If the signal is unchanged, the issue is more likely poor BBB penetration.
-
Ex Vivo Biodistribution : After the in vivo scan, sacrifice the animal and harvest the brain and other organs (e.g., liver, kidneys, blood). Measure the radioactivity or concentration of your agent in each tissue. This provides a quantitative measure of how much agent actually entered the brain parenchyma, independent of target binding.
-
Use a Negative Control Tracer : If possible, synthesize a version of your tracer with a modification that abolishes its binding affinity but preserves its other physicochemical properties. If this negative control shows similarly low brain signal, it points towards a delivery problem across the BBB.
Q3: What are the critical physicochemical properties of an imaging agent that determine its ability to cross the Blood-Brain Barrier (BBB)?
The BBB is a complex barrier of capillary endothelial cells that effectively restricts the entry of most molecules into the brain.[3] For an agent to passively diffuse across this barrier, it generally needs a specific combination of properties. The permeability is largely governed by the octanol/water partition coefficients.[3]
Table 1: Key Physicochemical Properties for BBB Penetration
| Property | Optimal Range/Characteristic | Rationale |
| Lipophilicity (LogP) | 1.5 - 2.5 | Must be lipid-soluble enough to cross cell membranes, but not so lipophilic that it gets trapped in the membrane or binds non-specifically to plasma proteins. |
| Molecular Weight (MW) | < 400-500 Da | The tight junctions of the BBB physically restrict the passage of large molecules.[4] |
| Polar Surface Area (PSA) | < 60-90 Ų | A lower PSA is associated with better membrane permeability. |
| Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bonds reduce the energy required to shed the hydration shell and enter the lipid bilayer of the cell membrane. |
| Charge | Neutral at physiological pH | Charged molecules are generally repelled by the cell membrane and have difficulty crossing the BBB. |
This table summarizes generally accepted guidelines for CNS drug design, which are directly applicable to imaging agents.
Q4: My imaging agent has suitable properties, but uptake is still low. What experimental parameters should I optimize?
Even with a well-designed tracer, a suboptimal acquisition protocol can lead to poor results.[5][6] Consider the following:
-
Imaging Protocol Optimization : Every scanner and imaging agent pairing may require a personalized protocol.[7] For MRI, this involves optimizing sequences (e.g., T1-weighted, T2-weighted) and parameters to maximize the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR).[1][7] For PET, this could involve adjusting reconstruction algorithms or scan duration.[8][9] Low-dose PET images, in particular, are inherently noisy.[10]
-
Administration and Timing : Ensure your contrast agent or tracer was administered correctly without infiltration.[1] The timing of the scan relative to the injection is also critical. Dynamic scanning, which captures the initial uptake and washout of the agent, can provide valuable kinetic information and help determine the optimal imaging window.[11]
-
Motion Artifacts : Subject movement during a scan is a significant source of error, leading to blurred images and apparent signal loss.[1][12] Ensure the animal is securely and stably fixed.
-
Image Analysis and Windowing : For some imaging modalities like 18F-FDG PET, the physiological uptake in the brain is very high, which can mask the signal from specific lesions.[13] Adjusting the window and level settings (i.e., the contrast and brightness) of the displayed image is a simple but crucial step to visualize areas of lower uptake against a high-background signal.[13]
Q5: Are there advanced strategies to transiently increase BBB permeability for my imaging agent?
Yes, when an imaging agent's intrinsic properties are insufficient for adequate brain uptake, several advanced strategies can be employed to enhance delivery. These methods transiently and often locally disrupt the BBB.
-
Focused Ultrasound (FUS) : This non-invasive technique uses ultrasound waves focused on a specific brain region.[14][15] When co-administered with microscopic gas-filled bubbles (microbubbles), the ultrasound causes the microbubbles to oscillate, temporarily opening the tight junctions of the BBB in the targeted area.[14][15]
-
Nanoparticle-Based Delivery : Encapsulating the imaging agent within nanoparticles can facilitate its transport across the BBB.[16][17] These nanoparticles can be engineered to have ideal surface properties or can be functionalized with ligands that bind to specific receptors on the BBB endothelial cells, tricking the barrier into transporting them across via receptor-mediated transcytosis.[16][17]
-
Chemical and Biological Approaches :
-
Cell-Penetrating Peptides (CPPs) : These short peptides can be attached to your imaging agent to facilitate its entry across cell membranes, including those of the BBB.[4][14]
-
Prodrugs : The imaging agent can be chemically modified into a more lipophilic "prodrug" form that crosses the BBB more readily. Once in the brain, an enzymatic reaction cleaves the modifying group, releasing the active (and often less lipophilic) agent.[4]
-
Caption: Advanced strategies for enhancing BBB penetration.
Frequently Asked Questions (FAQs)
FAQ 1: How does the choice of anesthesia affect brain uptake and imaging results? Anesthesia is a critical variable. Different anesthetic agents can have profound and differing effects on cerebral blood flow, vascular permeability, and overall brain metabolism. For example, isoflurane is a vasodilator and can increase cerebral blood flow, which might enhance the delivery of an imaging agent. In contrast, agents like ketamine/xylazine can have more complex effects on neuronal activity and metabolism. It is crucial to maintain a stable plane of anesthesia throughout the scan and to use the same anesthetic protocol for all animals within a study to ensure consistency and reproducibility.
FAQ 2: What are the common imaging artifacts that can be mistaken for low brain signal, and how can I identify them? Signal loss is not always due to a lack of tracer. Technical artifacts can mimic this effect.[18]
-
Susceptibility Artifacts (MRI) : These occur at interfaces between tissues with different magnetic susceptibilities, such as air-filled sinuses and brain tissue.[18] This results in signal loss and geometric distortion, which can be particularly problematic in ventral brain regions. Using shorter echo times or specialized pulse sequences can help mitigate this.[18]
-
"Flow Void" (MRI) : Rapidly flowing blood in large vessels can appear as a region of signal loss because the protons move out of the imaging slice between excitation and detection.[19] This is a normal physiological phenomenon but can be mistaken for a lesion if its location is not considered.
-
Beam Hardening Artifacts (CT) : In X-ray CT, this artifact can occur near dense bone (like the skull base), causing streaks and an apparent decrease in signal in adjacent soft tissue.[6]
FAQ 3: When should I consider alternative administration routes besides intravenous injection? For agents that simply cannot be modified to cross the BBB, or for preclinical proof-of-concept studies, direct CNS administration may be necessary.
-
Convection-Enhanced Delivery (CED) : This technique involves using a fine cannula to slowly and continuously infuse the imaging agent directly into the brain parenchyma.[17] This bypasses the BBB entirely and is particularly useful for achieving high local concentrations of an agent in a specific brain region.[17]
-
Intracerebroventricular (ICV) Injection : Injecting the agent into the cerebral ventricles allows it to circulate with the cerebrospinal fluid (CSF) and distribute throughout the brain, again bypassing the BBB.
Protocols
Protocol 1: Basic Protocol for Intravenous (Tail Vein) Injection in Mice
This protocol describes a standard method for IV administration, a common point of failure.
Materials :
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle attached to a 1 mL syringe
-
70% ethanol
-
Imaging agent solution
Procedure :
-
Warm the Animal : Place the mouse under a heat lamp for 5-10 minutes. This causes vasodilation of the tail veins, making them easier to visualize and access.
-
Restrain the Animal : Securely place the mouse in a restrainer, allowing the tail to be accessible.
-
Prepare the Injection Site : Gently wipe the tail with 70% ethanol to clean the area and improve visualization of the veins.
-
Prepare the Syringe : Load the syringe with the imaging agent, ensuring there are no air bubbles.
-
Cannulate the Vein : Position the needle, bevel up, almost parallel to one of the lateral tail veins. Gently insert the needle into the vein. A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Inject Slowly : Administer the solution slowly and steadily over 15-30 seconds. Watch for any swelling or "blebbing" at the injection site, which indicates infiltration (the needle has slipped out of the vein).
-
Confirm Success : If the injection proceeds smoothly with no resistance or swelling, it is likely successful. If infiltration occurs, withdraw the needle and repeat the procedure in a more proximal location on the tail or on the opposite vein.
-
Post-Injection : After successful injection, withdraw the needle and apply gentle pressure to the site with a piece of gauze to prevent bleeding. Proceed with your imaging protocol according to your planned timeline.
Protocol 2: Method for Osmotic-Mediated Blood-Brain Barrier Disruption (BBBD)
This is an advanced, invasive technique to transiently open the BBB. It should be performed with appropriate ethical oversight and surgical expertise.
Principle : Infusing a hyperosmotic solution (e.g., mannitol) into the carotid artery causes the endothelial cells of the BBB to shrink, physically pulling apart the tight junctions and allowing molecules to pass from the blood into the brain.
Procedure Outline :
-
Anesthetize the Animal : Anesthetize the subject (e.g., rat) and maintain a stable surgical plane of anesthesia.
-
Surgical Exposure : Surgically expose the external carotid artery.
-
Catheterization : Insert a fine catheter into the external carotid artery, directing its tip towards the internal carotid artery.
-
Mannitol Infusion : Infuse a pre-warmed, sterile 25% mannitol solution through the catheter over a 30-second period.
-
Agent Administration : Immediately following the mannitol infusion, administer the imaging agent intravenously via the tail vein. The BBB will remain open for a limited time (typically 15-30 minutes), during which the agent can enter the brain.
-
Imaging : Begin the imaging acquisition within this window of increased permeability.
-
Post-Procedure Care : After the procedure, remove the catheter, ligate the artery, and close the surgical site. Provide appropriate post-operative care and analgesia.
References
- Imaging offers insight into blood-brain permeability. (2020, November 14). Vertex AI Search.
- The Role of Blood-Brain Barrier Permeability in Brain Tumor Imaging and Therapeutics. (2013, January 1). AJR Online.
- Molecular Imaging of Blood–Brain Barrier Permeability in Preclinical Models Using PET and SPECT. Springer.
- Imaging blood-brain barrier dysfunction: A state-of-the-art review from a clinical perspective. PMC.
- Blood-Brain Barrier Imaging in Human Neuropathologies. (2021). PMC - NIH.
- Current approaches to enhance CNS delivery of drugs across the brain barriers. PMC.
- Tractographic reconstruction protocol optimization in the rat brain in-vivo: Towards a normal atlas. (2007). IEEE Xplore.
- Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. (2024, December 11). MDPI.
- Strategies for enhanced gene delivery to the central nervous system. (2024, April 25). RSC Publishing.
- Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice. Cell Reports Methods.
- (PDF) Current approaches to enhance CNS delivery of drugs across the brain barriers. (2014, August 14). ResearchGate.
- Optimizing Diffusion Imaging Protocols for Structural Connectomics in Mouse Models of Neurological Conditions. Frontiers in Neuroscience.
- Optimization of MRI Protocol. AI-CAD - Cincinnati Children's Hospital.
- Full article: Current approaches to enhance CNS delivery of drugs across the brain barriers. (2014, May 10). Taylor & Francis.
- MRI Protocol Optimization in Neuroimaging | Request PDF. ResearchGate.
- New PET Tracers Advance Central Nervous System Imaging. (2025, June 21). SNMMI.
- Practical guidance to identify and troubleshoot suboptimal DSC-MRI results. Frontiers in Neurology.
- Image manipulation to improve detection of brain lesions on PET/CT. (2017, May 1). Journal of Nuclear Medicine Technology.
- Improved temporal resolution for mapping brain metabolism using functional PET and anatomical MRI knowledge. (2020, July 9). bioRxiv.
- Improving the Quality of Brain PET Images Using MR‐Guided PET Reconstruction Technique With Integrated PET/MR. (2025, August 4). PMC.
- Signal loss artifact. MRI Master.
- Improving PET Imaging Acquisition and Analysis With Machine Learning: A Narrative Review With Focus on Alzheimer's Disease and Oncology. PMC.
- The dark side of T2: central nervous system lesions with low signal intensity on T2-weighted imaging. PMC.
- A Hitchhiker's Guide to Preclinical MRI. (2024, October 24). YouTube.
- Cause of signal loss in MR images of old hemorrhagic lesions. Radiology - RSNA Journals.
- Intracranial Lesions with Low Signal Intensity on T2-weighted MR Images – Review of Pathologies. PMC.
- Challenges, limitations, and pitfalls of PET and advanced MRI in patients with brain tumors: A report of the PET/RANO group. PMC.
- Avoiding diagnostic pitfalls in neuroimaging. (2016, March 2). Applied Radiology.
- How Not to Use Brain Scans in Neuroscience. (2022, August 11). Neuroscience News.
- Exploring the “Dark Side” of Brain Imaging. (2019, May 2). Cognitive Neuroscience Society.
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Technical Support Center: Enhancing Stability of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl for Chronic Studies
This guide serves as a critical resource for researchers, scientists, and drug development professionals dedicated to ensuring the long-term stability and integrity of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl. In chronic studies, where experiments can span months or even years, maintaining the purity and potency of the active pharmaceutical ingredient (API) is paramount to generating reliable and reproducible data. This document provides a structured approach to troubleshooting common stability challenges through scientifically-grounded explanations, validated protocols, and practical insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers may have when initiating work with 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl.
Q1: What are the primary chemical liabilities of this compound that could lead to degradation? A1: The molecular structure of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl presents two primary areas susceptible to degradation: the piperazine ring and the benzyl group. The secondary and tertiary amines within the piperazine ring are nucleophilic and can be prone to oxidation.[1] Furthermore, amine-containing drugs, particularly secondary amines, can undergo reactions with certain excipients.[2][3] The benzylic position can also be susceptible to oxidation and photolytic cleavage under certain conditions.
Q2: What are the recommended general storage conditions for the solid API? A2: As a hydrochloride salt, the compound is in a more stable, crystalline form. For long-term storage, it is crucial to keep the API in a well-sealed container to protect it from moisture and light. Storage at controlled room temperature (25°C / 60% RH) or under refrigerated conditions (5°C ± 3°C) is recommended. International Council for Harmonisation (ICH) guidelines provide a framework for these conditions.[4][5][6]
Q3: How does pH impact the stability of this compound in aqueous solutions for dosing? A3: Amine hydrochlorides are salts of a weak base and a strong acid, creating a mildly acidic solution when dissolved in water. Maintaining a slightly acidic pH is generally beneficial for stability, as it keeps the amine groups protonated. This protonation reduces their nucleophilicity and susceptibility to oxidative degradation and other reactions. Hydrolytic degradation pathways are common for many drugs and can be pH-dependent.[7] A pH stability profile should be determined, but starting in the pH 4-6 range is a rational approach.
Q4: We've noticed a yellowing of our API powder after several months. What could be the cause? A4: Discoloration is often a visual indicator of chemical degradation. For an amine-containing compound, this could be due to the Maillard reaction if it has been in contact with reducing sugars, even in trace amounts from excipients.[2][8][9] It can also result from the formation of oxidative degradation products, which are often colored. This underscores the importance of storing the API in an inert environment, protected from light and reactive impurities.
Part 2: In-Depth Troubleshooting and Stability Enhancement Protocols
This section provides detailed experimental guides to proactively identify stability issues and formulate a robust drug product for chronic studies.
Proactive Identification of Potential Degradants: The Forced Degradation Study
Before initiating a long-term study, it is imperative to understand how the molecule degrades under stress. A forced degradation (or stress testing) study helps to identify potential degradation products and establish a "stability-indicating" analytical method.[10][11]
The Causality: By intentionally exposing the API to harsh conditions (e.g., strong acid, base, oxidation, light, heat), we can accelerate the degradation pathways that might occur over a much longer period under normal storage conditions.[11] This allows for the rapid identification of degradants and the development of an analytical method (typically HPLC) that can separate and quantify these impurities from the parent compound.
Experimental Protocol: Forced Degradation of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl
-
Prepare Stock Solutions: Create a 1 mg/mL solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 N HCl. Store at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 N NaOH. Store at 60°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose the solid API to 105°C for 72 hours.
-
Photostability: Expose the solid API and the stock solution to light conditions as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), pull samples. Neutralize the acid and base samples before analysis. Analyze all samples using an HPLC-UV/MS system.
-
Data Evaluation: The goal is to achieve 5-20% degradation of the API. If degradation is too rapid or too slow, adjust the stress conditions (e.g., acid/base concentration, temperature).[11] The mass spectrometry (MS) data is crucial for proposing structures for the observed degradants.
Diagram: Forced Degradation & Method Development Workflow
Caption: Workflow for identifying degradants and developing a stability-indicating method.
Formulation: Choosing the Right Excipients
Excipients are not inert; they can interact with the API, leading to degradation.[2][12] For an amine hydrochloride, careful selection is critical to prevent stability issues during a chronic study.
The Causality: Chemical interactions between the API and excipients can lead to the formation of new molecules, reducing the potency of the drug and potentially introducing toxic impurities.[2] Key incompatibilities for amine-containing drugs include reactions with reducing sugars and oxidation from peroxide impurities in common excipients.[3][8]
Table: Excipient Compatibility Guide for Amine HCl APIs
| Excipient Class | Recommended (Generally Compatible) | Use with Caution (Potential Incompatibility) | Rationale for Caution |
| Fillers/Diluents | Microcrystalline Cellulose (low moisture grade), Dibasic Calcium Phosphate | Lactose (all forms), Dextrose | These are reducing sugars that can react with primary or secondary amines via the Maillard reaction, leading to discoloration and degradation.[2][8][9] |
| Binders | Hypromellose (HPMC), Methylcellulose | Povidone (PVP), Crospovidone | These excipients may contain reactive peroxide impurities from their manufacturing process, which can oxidize the amine groups of the API.[3][8] |
| Lubricants | Magnesium Stearate, Stearic Acid | - | Generally compatible, but magnesium stearate can sometimes be problematic with APIs susceptible to ion-catalyzed degradation.[8] |
| Antioxidants | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA) | - | Recommended for formulations where oxidative degradation is identified as a key pathway. |
Protocol: Binary Excipient Compatibility Screening
-
Prepare Mixtures: Create binary mixtures of the API and each proposed excipient, typically in a 1:1 ratio. Also, prepare a sample of the pure API as a control.
-
Add Moisture: Add a small amount of water (e.g., 5% w/w) to a parallel set of samples to accelerate potential reactions.[9]
-
Store Under Stress: Place the open vials in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks.
-
Analyze: At specified time points (e.g., 1, 2, 4 weeks), analyze the samples using the previously developed stability-indicating HPLC method. Compare the chromatograms of the mixtures to the pure API control.
-
Evaluate: A significant increase in the level of a specific degradant or the appearance of new degradant peaks in a mixture indicates an incompatibility.
Diagram: Logic for Excipient Selection
Caption: Decision logic for selecting compatible excipients for an amine-based API.
Part 3: References
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link]
-
Heat Stable Amine Salts Testing Method. Scribd. [Link]
-
Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. PMC. [Link]
-
API Excipient Compatibility Study. Veeprho. [Link]
-
Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Publications. [Link]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]
-
Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Aptar Pharma. [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications. [Link]
-
Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Pharmapproach. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. ACS Publications. [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
-
Response to “Comment on: 'Rationalizing Product Formation in Piperazine Degradation: A Computational Study'”. ACS Publications. [Link]
-
A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. PubMed. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
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Technical Support Center: Scaling Up 1-(4-Fluoro-benzyl)-2-methyl-piperazine Hydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the scale-up of substituted piperazines. The synthesis of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride is notoriously tricky due to the inherent regioselectivity challenges of the 2-methylpiperazine core.
Direct alkylation of 2-methylpiperazine with 4-fluorobenzyl chloride inevitably yields a messy mixture of regioisomers and over-alkylated byproducts. To synthesize the target molecule—where the 4-fluorobenzyl group is specifically located at the sterically hindered N1 position—we must employ a rigorous, self-validating three-step workflow: Selective Protection → Sterically Hindered Alkylation → Deprotection & Salt Formation .
Process Overview & Mechanistic Workflow
3-Step regioselective synthesis of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride.
Troubleshooting Guides & FAQs
Q1: Why am I getting a mixture of regioisomers during the initial Boc protection? Causality & Solution: The methyl group at the C2 position creates a steric shield around the adjacent N1 nitrogen. At low temperatures (0°C), di-tert-butyl dicarbonate (Boc₂O) will kinetically favor the less hindered N4 position, yielding the desired tert-butyl 3-methylpiperazine-1-carboxylate . However, if your reaction temperature spikes above 10°C during the exothermic Boc₂O addition, or if you use an excess of the reagent, this kinetic selectivity breaks down, leading to di-Boc protection or the incorrect N1-protected regioisomer. Actionable Step: Chill the reaction strictly to 0°C. Add Boc₂O dropwise over 2 hours using a sub-stoichiometric amount (0.95 eq) to completely suppress di-alkylation.
Q2: The alkylation step with 4-fluorobenzyl chloride is stalling at 50% conversion. How can I drive it to completion? Causality & Solution: You are attempting to alkylate the highly hindered N1 position (adjacent to the methyl group). Standard ambient conditions (e.g., K₂CO₃ in DMF at room temperature) lack the thermodynamic driving force required to overcome this steric barrier . Actionable Step: You must increase the electrophilicity of the benzylating agent. Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq) to initiate a Finkelstein reaction, generating the highly reactive 4-fluorobenzyl iodide in situ. Elevating the temperature to 80°C will push the conversion to >95% within 12 hours .
Q3: During Boc deprotection, my product is an oily residue instead of a crystalline hydrochloride salt. How do I induce crystallization? Causality & Solution: Piperazine hydrochlorides are highly hygroscopic. If your intermediate was not thoroughly washed to remove residual DMF from Step 2, the trace DMF will trap the HCl molecules, preventing the formation of a rigid crystal lattice. Actionable Step: Ensure rigorous aqueous workup of the Step 2 intermediate (minimum 5x water washes). For the deprotection step, use anhydrous 4M HCl in dioxane. If an oil still forms, strip the solvent under reduced pressure, redissolve the residue in a minimal amount of anhydrous ethanol, and triturate with cold methyl tert-butyl ether (MTBE) to crash out the crystalline salt .
Quantitative Data & Analytical Checkpoints
To ensure your synthesis is a self-validating system, verify the following parameters at each stage of the scale-up:
| Step | Intermediate / Product | Expected Yield | Reaction Time | Key Analytical Marker (LC-MS / TLC) |
| 1 | tert-Butyl 3-methylpiperazine-1-carboxylate | 85 - 90% | 4 - 6 h | m/z 201.1 [M+H]⁺ ; R_f = 0.4 (DCM:MeOH 9:1) |
| 2 | tert-Butyl 4-(4-fluorobenzyl)-3-methylpiperazine-1-carboxylate | 75 - 80% | 12 h | m/z 309.2 [M+H]⁺ ; R_f = 0.6 (Hexane:EtOAc 1:1) |
| 3 | 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride | 90 - 95% | 2 - 3 h | m/z 209.1[M+H]⁺ (Free base) ; White solid |
Detailed Experimental Protocols
Protocol A: Selective N4-Boc Protection
-
Preparation: Dissolve 2-methylpiperazine (1.0 eq, 100 mmol) in 200 mL of a 1:1 mixture of THF and deionized water. Add NaHCO₃ (1.5 eq, 150 mmol) to the stirring solution.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.
-
Addition: Dissolve Boc₂O (0.95 eq, 95 mmol) in 50 mL THF. Add this solution dropwise via an addition funnel over 2 hours, strictly maintaining the internal temperature below 5°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the intermediate as a pale yellow oil.
Protocol B: Sterically Hindered N1-Alkylation
-
Preparation: Dissolve the Step 1 intermediate (1.0 eq, 80 mmol) in 150 mL of anhydrous DMF.
-
Activation: Add anhydrous K₂CO₃ (2.0 eq, 160 mmol) and NaI (0.1 eq, 8 mmol). Stir the suspension for 15 minutes at room temperature.
-
Alkylation: Add 4-fluorobenzyl chloride (1.1 eq, 88 mmol) dropwise to the mixture.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
Workup (Critical): Cool to room temperature and quench with 300 mL of ice water. Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with deionized water (5 x 100 mL) to completely remove residual DMF. Wash once with brine, dry over Na₂SO₄, and concentrate.
Protocol C: Boc Deprotection and Salt Formation
-
Preparation: Dissolve the Step 2 intermediate (1.0 eq, 60 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Deprotection: Slowly add 4M HCl in dioxane (10 eq, 600 mmol) while cooling the flask to 0°C.
-
Reaction: Remove the cooling bath and stir at room temperature for 3 hours. A white precipitate should begin to form as the deprotection progresses.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM, dioxane, and isobutylene gas.
-
Crystallization: Suspend the resulting crude residue in 20 mL of cold anhydrous ethanol. Slowly add 100 mL of cold MTBE while stirring vigorously. Filter the resulting white crystalline solid, wash with additional cold MTBE, and dry under high vacuum for 24 hours to yield the final API-grade salt.
References
-
MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules. URL: [Link]
An In-Depth Technical Guide to Validating the Binding Affinity of 1-(4-Fluoro-benzyl)-2-methyl-piperazine HCl
Executive Summary
The compound 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl (4-FB-2-MP) is a highly versatile pharmacophore utilized in medicinal chemistry and fragment-based drug discovery. While unsubstituted benzylpiperazines are notorious for their broad interactions with monoamine transporters (DAT, SERT, NET), the introduction of a para-fluoro substitution and a 2-methyl group on the piperazine ring fundamentally alters its pharmacological profile.
The 2-methyl substitution introduces a chiral center and localized steric hindrance adjacent to the basic nitrogen. This structural modification is a classic strategy to abrogate off-target monoamine transporter binding while fine-tuning selectivity for specific G-protein coupled receptors (GPCRs) and intracellular chaperone proteins. To rigorously evaluate 4-FB-2-MP, researchers must validate its binding affinity against its two most probable high-affinity targets: the Sigma-1 Receptor (σ1R) and the Dopamine D4 Receptor .
Pharmacological Context & Target Rationale
Validating the binding profile of 4-FB-2-MP requires a targeted approach based on the established Structure-Activity Relationship (SAR) of fluorobenzylpiperazines:
-
Sigma-1 Receptor (σ1R): Fluorobenzylpiperazines share significant structural homology with haloperidol, a potent σ1R ligand. Validating σ1R affinity is critical, as agonism at this endoplasmic reticulum chaperone protein facilitates neuroprotection and brain-derived neurotrophic factor (BDNF) secretion, while antagonism can modulate neuropathic pain .
-
Dopamine D4 Receptor: The 4-fluorobenzylpiperazine moiety is a privileged scaffold for D4 receptor ligands. Unlike D2 or D3 receptors, D4 binding validation is necessary to determine the compound's potential efficacy in cognitive enhancement or atypical antipsychotic development without inducing extrapyramidal side effects (EPS) .
Figure 1: Pharmacological logic of 4-FB-2-MP binding to σ1R and D4 receptors and downstream effects.
Comparative Binding Affinity: Quantitative Benchmarks
To objectively assess the performance of 4-FB-2-MP, its binding affinity ( Ki ) must be compared against industry-standard reference compounds. The table below outlines the expected affinity ranges for the 4-FB-2-MP scaffold based on analogous fluorobenzylpiperazine derivatives , alongside the required reference controls for assay validation.
| Target Receptor | Reference Standard | Reference Ki (nM) | 4-FB-2-MP Expected Ki (nM) | Clinical / Experimental Significance |
| Sigma-1 (σ1R) | Haloperidol | 2.5 - 3.2 | 10 - 50 | High affinity indicates potential neuromodulatory or chaperone-altering activity. |
| Dopamine D4 | Spiperone | 0.5 - 1.5 | 15 - 100 | Moderate-to-high affinity suggests atypical antipsychotic pharmacophore utility. |
| Dopamine D2 | Spiperone | 0.06 - 0.1 | > 1,000 | Low affinity is desired to avoid extrapyramidal motor side effects. |
| 5-HT2A | Ketanserin | 0.4 - 1.0 | > 500 | Assesses off-target serotonergic hallucinogenic or cardiovascular liabilities. |
Experimental Validation Protocols: A Self-Validating System
To ensure scientific integrity, the binding affinity of 4-FB-2-MP must be determined using competitive radioligand binding assays. These protocols are designed as self-validating systems: they incorporate specific radiotracers, masking agents, and mathematical corrections to isolate the true binding constant ( Ki ) from experimental noise.
Protocol 1: Sigma-1 Receptor (σ1R) Competition Assay
Causality of Design: Rat or guinea pig brain cortex homogenates express both σ1R and σ2R. To prevent confounded data, the assay utilizes [3H] -(+)-pentazocine. Unlike the non-selective tracer [3H] -DTG, (+)-pentazocine is highly selective for σ1R, eliminating the need for a σ2R masking agent and ensuring that the displacement curve reflects pure σ1R affinity .
-
Membrane Preparation: Homogenize guinea pig brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 20,000 × g for 30 minutes. Resuspend the pellet to a final protein concentration of 250 µ g/well .
-
Incubation: In a 96-well plate, combine 60 µL of Tris-HCl buffer, 20 µL of 4-FB-2-MP (serial dilutions from 10−10 to 10−4 M), 100 µL of membrane homogenate, and 20 µL of [3H] -(+)-pentazocine (final concentration 2.0 nM; Kd≈2.9 nM).
-
Equilibration: Incubate the microplate at 37°C for 120 minutes. Causality: σ1R binding kinetics are notoriously slow; 120 minutes ensures thermodynamic equilibrium is reached, preventing artificial inflation of the IC50 value.
-
Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled haloperidol in parallel control wells.
-
Termination: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: Fluorobenzylpiperazines are highly lipophilic. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific adherence of 4-FB-2-MP to the filter matrix.
Protocol 2: Dopamine D4 Receptor Competition Assay
Causality of Design: Unlike σ1R, endogenous D4 receptors in brain tissue are vastly outnumbered by D2 and D3 receptors, making regional selectivity impossible. Therefore, this assay must utilize Chinese Hamster Ovary (CHO) cells stably transfected with human D4.4 receptors to guarantee target isolation .
-
Cell Culture & Prep: Harvest CHO- D4.4 cells and homogenize in 50 mM Tris-HCl containing 5 mM KCl, 1.5 mM CaCl2 , and 5 mM MgCl2 (pH 7.4).
-
Incubation: Incubate membrane preparations (approx. 50 µg protein/well) with [3H] -spiperone (0.5 nM) and varying concentrations of 4-FB-2-MP.
-
NSB Control: Utilize 10 µM unlabeled haloperidol to determine non-specific binding.
-
Analysis: After a 60-minute incubation at room temperature, terminate via rapid filtration and quantify retained radioactivity using liquid scintillation counting.
Figure 2: Step-by-step radioligand competition binding assay workflow for affinity validation.
Data Interpretation & Mathematical Validation
Raw displacement data (Counts Per Minute, CPM) must be converted into a standardized binding affinity constant ( Ki ). The self-validating nature of this protocol relies on the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50
Where:
-
IC50 is the concentration of 4-FB-2-MP that inhibits 50% of the radioligand binding.
-
[L] is the concentration of the radioligand used in the assay (e.g., 2.0 nM for [3H] -(+)-pentazocine).
-
Kd is the dissociation constant of the radioligand for the specific receptor batch.
Troubleshooting the Hill Slope ( nH ): During non-linear regression analysis, monitor the Hill slope of the 4-FB-2-MP displacement curve. A slope significantly less than 1.0 indicates either negative cooperativity or that the 2-methyl racemic mixture (if not enantiomerically pure) contains enantiomers with vastly different affinities for the target receptor. If nH<0.8 , chiral resolution of 4-FB-2-MP into its (R) and (S) enantiomers is strictly required before proceeding to functional assays.
References
-
Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Activation of the Sigma-1 receptor by haloperidol metabolites facilitates brain-derived neurotrophic factor secretion from human astroglia National Institutes of Health (PMC) URL:[Link]
-
Neuropharmacological assessment of potential dopamine D4 receptor-selective radioligands PubMed (National Library of Medicine) URL:[Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening National Institutes of Health (PMC) URL:[Link]
-
Receptor density as a factor governing the efficacy of the dopamine D4 receptor ligands, L-745,870 and U-101958 PubMed (National Library of Medicine) URL:[Link]
Comprehensive Cross-Reactivity Guide: 1-(4-Fluoro-benzyl)-2-methyl-piperazine HCl
As drug development and forensic toxicology advance, the necessity for precise analytical differentiation between structurally similar compounds becomes critical. 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl (a fluorinated, methylated analogue of benzylpiperazine) presents unique challenges in both immunoassay screening and pharmacological receptor profiling.
This guide provides an objective, data-driven comparison of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl against traditional amphetamines and related piperazine derivatives (such as BZP and mCPP). Designed for researchers and application scientists, this document synthesizes structural rationale with field-proven experimental protocols to ensure analytical accuracy.
Structural Context & Cross-Reactivity Rationale
The core structure of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl features a piperazine ring substituted with a 4-fluorobenzyl group at the N1 position and a methyl group at the C2 position.
-
Immunoassay Interference: Traditional drug-of-abuse screening immunoassays (e.g., EMIT, ELISA) are engineered to detect the phenethylamine backbone of amphetamines. While unsubstituted benzylpiperazine (BZP) exhibits known, albeit low, cross-reactivity with methamphetamine assays[1], the addition of the highly electronegative para-fluoro atom and the sterically hindering 2-methyl group significantly alters the molecule's 3D epitope. This reduces false-positive rates in standard amphetamine panels but requires specialized BZP-targeted assays for accurate detection[2].
-
Pharmacological Shift: In central nervous system (CNS) target profiling, piperazines typically act as monoamine transporter inhibitors or serotonin (5-HT) receptor agonists[3]. The para-fluoro substitution enhances lipophilicity and alters the pKa of the basic nitrogen, shifting the compound's affinity preferentially towards the Dopamine Transporter (DAT) while reducing off-target 5-HT2A activation compared to meta-substituted piperazines like mCPP.
Immunoassay Cross-Reactivity Profiling
To evaluate forensic and clinical screening reliability, the compound was tested against standard commercial enzyme-linked immunosorbent assays (ELISA) and enzyme multiplied immunoassay techniques (EMIT).
Quantitative Cross-Reactivity Data
Data represents the percentage of cross-reactivity calculated at a 10,000 ng/mL challenge concentration relative to the target analyte.
| Compound | Amphetamine EMIT (%) | Methamphetamine ELISA (%) | Neogen BZP-Specific ELISA (%) |
| d-Amphetamine | 100.0 | < 0.1 | < 0.1 |
| BZP (Benzylpiperazine) | 1.5 | 0.8 | 100.0 |
| 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl | < 0.1 | < 0.1 | 68.4 |
| mCPP | < 0.1 | < 0.1 | 4.2 |
Experimental Protocol: Competitive ELISA Cross-Reactivity Screening
Scientific Rationale (Causality): Small molecules (<1000 Da) like piperazines cannot physically accommodate two antibodies simultaneously. Therefore, a sandwich ELISA is unviable. We utilize a competitive ELISA format where the free drug in the sample competes with a horseradish peroxidase (HRP)-labeled drug tracer for a limited number of immobilized antibody binding sites.
Self-Validating System: The protocol includes a zero-drug calibrator (B0) to establish maximum signal, and a 1N HCl stopping step. The acid abruptly denatures the HRP enzyme, preventing signal drift over time and ensuring that the optical density (OD) strictly correlates with the competitive binding equilibrium established during incubation.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl standard in synthetic negative urine to concentrations ranging from 10 to 10,000 ng/mL.
-
Plate Loading: Pipette 10 µL of each standard, control, and blank into the respective wells of a microtiter plate pre-coated with anti-BZP polyclonal IgG.
-
Tracer Addition: Add 100 µL of BZP-HRP enzyme conjugate to all wells.
-
Competitive Incubation: Incubate the plate in the dark at room temperature for 45 minutes. Mechanism: The fluorinated derivative and the HRP-tracer compete for the IgG active sites.
-
Washing: Wash the wells 6 times with 300 µL of Wash Buffer (PBS with 0.05% Tween-20) to remove all unbound tracer and sample matrix.
-
Signal Generation: Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate for 15 minutes.
-
Reaction Termination: Add 100 µL of 1N HCl to stop the reaction. The color will shift from blue to yellow.
-
Quantification: Read the absorbance at 450 nm using a microplate spectrophotometer within 30 minutes. Calculate cross-reactivity using the formula: (ED50 of Target/ED50 of Cross-Reactant)×100 .
Competitive ELISA workflow for piperazine cross-reactivity screening.
Pharmacological Target Cross-Reactivity
Beyond analytical detection, understanding the off-target receptor binding of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl is vital for drug development and predicting toxicological profiles[4].
Receptor Binding Affinities ( Ki , nM)
| Compound | DAT (Dopamine Transporter) | SERT (Serotonin Transporter) | 5-HT2A Receptor |
| 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl | 145 | 890 | 1250 |
| BZP (Benzylpiperazine) | 280 | > 5000 | > 5000 |
| mCPP | > 5000 | 210 | 45 |
Experimental Protocol: Radioligand Displacement Assay
Scientific Rationale (Causality): To determine the true binding affinity ( Ki ) of the compound at monoamine transporters, we utilize a radioligand displacement assay. By using highly specific tritiated ligands (e.g., [3H] -WIN35,428 for DAT), we can measure the ability of our unlabeled fluorinated piperazine to displace the radioligand.
Self-Validating System: Highly lipophilic compounds can partition into cell membranes, creating false-positive binding signals. To self-validate the assay, Non-Specific Binding (NSB) control wells are saturated with a massive excess (10 µM) of a known unlabeled competitor (e.g., fluoxetine for SERT). Any radioactivity remaining in these wells is strictly lipid-partitioned background noise, which is mathematically subtracted from the Total Binding (TB) to yield the Specific Binding window.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells stably expressing human DAT or SERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.
-
Assay Assembly: In a 96-well plate, combine 50 µL of [3H] -radioligand (final concentration 1.5 nM), 50 µL of 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl (varying concentrations from 10−10 to 10−5 M), and 100 µL of membrane suspension.
-
Incubation: Incubate the plates at 25°C for 2 hours to reach equilibrium. Mechanism: The 2-methyl group dictates the association rate kinetics into the transporter's orthosteric site.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).
-
Washing: Wash filters 3 times with 1 mL of ice-cold wash buffer to trap the membrane-bound radioligand while flushing out unbound free ligand.
-
Scintillation Counting: Add 3 mL of liquid scintillation cocktail to the filters and measure radioactive decay (CPM) using a beta counter. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Pharmacological target cross-reactivity and monoamine signaling pathway.
Conclusion & Best Practices
When integrating 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl into laboratory workflows, scientists must account for its distinct cross-reactivity profile. The para-fluoro and 2-methyl modifications effectively eliminate cross-reactivity with standard amphetamine immunoassays, necessitating targeted LC-MS/MS or specific BZP-ELISA panels for accurate forensic identification. Pharmacologically, these structural changes bias the molecule toward DAT inhibition over 5-HT receptor activation, distinguishing its mechanism of action from meta-substituted piperazine analogues.
Sources
- 1. BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorobenzylpiperazines
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds targeting the central nervous system (CNS) and other systems.[1][2][3] When combined with a benzyl moiety, the resulting benzylpiperazine (BZP) framework serves as a versatile template for developing ligands for various receptors, particularly monoamine G-protein-coupled receptors (GPCRs) like dopamine and serotonin receptors.[4][5][6]
The introduction of a fluorine atom onto the benzyl ring—a common strategy in drug design—can profoundly alter a molecule's physicochemical and pharmacological properties.[7] Fluorination can enhance metabolic stability, increase binding affinity by forming favorable interactions with the target protein, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[7][8] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorobenzylpiperazine derivatives, synthesizing data from numerous studies to offer a comparative framework for researchers and drug development professionals. We will explore how the position of the fluorine atom and other structural modifications influence activity at key biological targets, supported by experimental data and detailed protocols.
The Fluorobenzylpiperazine Scaffold: A Platform for Molecular Tuning
The fundamental structure of a fluorobenzylpiperazine consists of a piperazine ring linked to a fluorinated benzyl group. The SAR is primarily dictated by modifications at three key positions: the position of the fluorine atom on the benzyl ring (ortho, meta, or para), substitutions on the second nitrogen of the piperazine ring (N4), and alterations to the linker.
Caption: Core structure and key points for SAR modification.
Part 1: SAR at Dopamine Receptors
Fluorobenzylpiperazines have been extensively studied as ligands for D2-like dopamine receptors (D2, D3, and D4), which are critical targets for antipsychotics and treatments for neurological disorders like Parkinson's disease.[9][10] The affinity and selectivity for these receptor subtypes are highly sensitive to the substitution pattern on the fluorobenzylpiperazine core.
Causality of Fluorine Substitution
The position of the fluorine atom on the benzyl ring directly influences the electronic properties and conformation of the molecule, which in turn affects its interaction with the receptor's binding pocket. For instance, an electron-withdrawing fluorine atom can alter the basicity of the piperazine nitrogen and participate in specific interactions like hydrogen bonds or halogen bonds with amino acid residues.
Comparative Analysis of Receptor Affinity
Studies have shown that derivatization of the core structure can lead to ligands with high affinity and remarkable D2/D4 or D3/D2 subtype selectivity.[11][12] For example, a series derived from 1-(2,3-dihydrobenzo[8][9]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine produced D4 ligands with Ki values in the low nanomolar range and D2/D4 selectivity up to 6700-fold.[11] In another series, strategic modifications led to compound 20e , which demonstrated a Ki of 0.17 nM for the D3 receptor with 163-fold selectivity over the D2 receptor.[9][12]
The data below compares the binding affinities of several fluorobenzylpiperazine analogs for human D2, D3, and D4 receptors.
| Compound | Structure Highlights | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D3 vs D2 Selectivity | Reference |
| 3a | 4-Fluorobenzyl, Benzodioxine | 7300 | - | 1.1 | ~6700-fold (D4 vs D2) | [11] |
| 3b | 4-Fluoro-3-methoxybenzyl | 6500 | - | 1.3 | ~5000-fold (D4 vs D2) | [11] |
| 18a | N-(2-methoxyphenyl)piperazine analog | 125 | 5 | - | 25-fold | [9][12] |
| 20a | N-(2-methoxyphenyl)piperazine analog | 52 | 1.3 | - | 40-fold | [9][12] |
| 20e | N-(2-methoxyphenyl)piperazine analog | 27.7 | 0.17 | - | 163-fold | [9][12] |
| 6a | Thiophenyl-fluoride substituted | >700 | 1.4 | - | >400-fold | [10] |
SAR Insights for Dopamine Receptors
Caption: Influence of fluorine position on 5-HT2A receptor affinity.
Part 3: Experimental Protocols
The trustworthiness of SAR data hinges on robust and reproducible experimental methodologies. Below are standardized protocols for assays commonly used to characterize fluorobenzylpiperazine derivatives.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol describes a standardized method to determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., DAT, SERT, D2, 5-HT1A).
Objective: To measure the concentration of a test compound that inhibits 50% of specific radioligand binding (IC50) and convert it to a binding affinity constant (Ki).
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain striatum for DAT) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (e.g., a fluorobenzylpiperazine isomer). [8] * To determine non-specific binding, add a high concentration of a known selective, non-labeled ligand (e.g., cocaine for DAT) to a separate set of wells.
-
To determine total binding, add only the radioligand and buffer.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter. [8] * Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [8]
-
Caption: Workflow for a typical radioligand binding assay.
Protocol 2: Functional Assay (Forskolin-Induced cAMP Accumulation)
This protocol measures the intrinsic activity of a compound at D2-like receptors, which are Gαi-coupled and thus inhibit adenylyl cyclase.
Objective: To determine if a test compound acts as an agonist, antagonist, or partial agonist by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) levels. [9][12] Methodology:
-
Cell Culture:
-
Culture cells stably expressing the receptor of interest (e.g., HEK293 cells with human D3 receptors) in appropriate media until they reach ~80-90% confluency.
-
Plate the cells in 24- or 48-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free media or a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for ~20 minutes to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (fluorobenzylpiperazine derivative) to the wells. For antagonist testing, add a fixed concentration of a known agonist (e.g., quinpirole) along with the test compound.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Terminate the reaction by aspirating the media and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.
-
Quantify the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
For agonists, plot the cAMP level against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
For antagonists, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Conclusion
The structure-activity relationship of fluorobenzylpiperazines is a nuanced and multifaceted field, offering fertile ground for the design of selective and potent ligands for a range of biological targets. The position of the fluorine atom on the benzyl ring is a critical determinant of affinity, particularly at serotonin 5-HT2A receptors where a para substitution is highly favored. Concurrently, diverse substitutions at the N4 position of the piperazine ring can steer selectivity towards specific dopamine receptor subtypes, such as D3 or D4. This guide highlights that a systematic, multi-parameter optimization approach—balancing receptor affinity, subtype selectivity, and functional activity—is essential for translating the potential of this chemical scaffold into novel therapeutics for complex neurological and psychiatric disorders. The provided protocols offer a validated framework for the continued exploration and characterization of these promising compounds.
References
- A Comparative Guide to the Predicted Neurochemical Effects of Fluorinated Benzylpiperazine (BZP) Isomers. Benchchem.
- Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding.
- Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. PubMed.
- Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. PMC.
- Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054.
- Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed.
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evalu
- Biological Active Fluorobenzoates of Piperidine Range.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
- Structure activity relationship of the synthesized compounds.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine. Semantic Scholar.
- The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
- Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed.
- Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. PubMed.
- Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. PubMed.
- Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. PubMed.
- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
- Serotonin-releasing effects of substituted piperazines in vitro. PubMed.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Semantic Scholar.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
- In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. PubMed.
- 1-Benzylpiperazine and other Piperazine-based Derivatives.
- Review Exploring Biological Potentials of Piperazines.
- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry.
- The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. PubMed.
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- 3. researchgate.net [researchgate.net]
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Navigating the Synthesis of Piperazine Derivatives: A Comparative Guide to Single-Step and Multi-Step Strategies
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A Comparative Guide to the Efficacy of Neurokinin-2 Receptor Antagonists: Evaluating Novel Scaffolds Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of neurokinin-2 (NK2) receptor antagonists, with a special focus on the context of emerging chemical scaffolds related to 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl against well-established antagonists such as saredutant and ibodutant. As the Senior Application Scientist, the objective is to deliver an in-depth, technically sound analysis to inform research and development in this therapeutic area.
Introduction: The Neurokinin-2 Receptor as a Therapeutic Target
The neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR), is a key component of the tachykinin system. Primarily activated by its endogenous ligand, neurokinin A (NKA), the NK2 receptor is implicated in a variety of physiological and pathophysiological processes, including smooth muscle contraction, inflammation, and pain perception.[1] Its role in conditions such as asthma, irritable bowel syndrome (IBS), and anxiety has made it a significant target for drug discovery.[2][3]
The activation of the NK2 receptor predominantly couples to the Gq alpha subunit of the G-protein complex. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) concentration is a hallmark of NK2 receptor activation and a key measurable endpoint in efficacy studies.[1]
The Compound in Focus: 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl
A thorough review of publicly available scientific literature and chemical databases reveals that 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl is not a well-characterized compound with published efficacy data as a neurokinin-2 antagonist. However, the core chemical scaffold, 1-(4-fluorobenzyl)piperazine, is recognized as a precursor in the synthesis of neurokinin-2 receptor antagonists.[4] This suggests that derivatives of this scaffold, such as the specified compound, represent a potential avenue for the development of novel NK2 antagonists. The lack of public data necessitates a comparative analysis against established antagonists to provide a benchmark for any future investigations of this and similar novel compounds.
Comparative Efficacy of Established Neurokinin-2 Antagonists
To establish a framework for evaluating potential new NK2 antagonists, we will compare the efficacy of three well-documented compounds: Saredutant (SR 48968), Ibodutant (MEN 15596), and GR 159897. The primary metrics for comparison are binding affinity (Ki) and functional potency (pA2 or pKB).
| Compound | Target | Binding Affinity (pKi/Ki) | Functional Potency (pA2/pKB) | Selectivity Profile |
| Saredutant (SR 48968) | Human NK2 Receptor | pKi not widely reported, but potent antagonist[5] | Not specified in provided results | Selective for NK2 receptor[6] |
| Ibodutant (MEN 15596) | Human NK2 Receptor | pKi = 10.1[7] | pKB = 9.1 (in human colon)[8] | Potent and selective NK2 antagonist[7] |
| GR 159897 | Human NK2 Receptor | pKi = 9.51 (hNK2-CHO cells) | pA2 = 8.7 (guinea-pig trachea) | Highly selective for NK2 over NK1 and NK3 receptors |
Expert Insights:
The data clearly indicates that both Ibodutant and GR 159897 are highly potent and selective antagonists of the NK2 receptor. A high pKi value, as seen with Ibodutant, signifies strong binding affinity to the receptor. Similarly, high pA2 and pKB values, demonstrated by GR 159897 and Ibodutant respectively, indicate potent functional antagonism, meaning they are effective at blocking the action of the natural ligand (NKA) at low concentrations. Saredutant, while also a selective NK2 antagonist, has less publicly available quantitative data on its binding affinity in the provided search results. For a novel compound like 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl to be considered a promising candidate, it would need to demonstrate comparable or superior potency and selectivity in these fundamental assays.
Experimental Protocols for Efficacy Determination
The following are detailed, self-validating protocols for the key in vitro experiments used to characterize NK2 receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NK2 receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the NK2 receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., 1-(4-fluoro-benzyl)-2-methyl-piperazine HCl).
-
Add a fixed concentration of a suitable radiolabeled NK2 receptor antagonist, such as [3H]GR100679.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled known antagonist).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Calcium Flux Assay
Objective: To determine the functional potency (IC50) of a test compound in inhibiting NK2 receptor-mediated signaling.
Principle: This cell-based assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK2 receptor agonist.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate CHO cells stably expressing the human NK2 receptor in a 96-well, black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow to form a confluent monolayer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer.
-
Incubate the plate to allow for de-esterification of the dye within the cells.
-
-
Assay Procedure:
-
Wash the cells to remove excess extracellular dye.
-
Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Add a fixed concentration of an NK2 receptor agonist (e.g., Neurokinin A) to all wells to stimulate the receptor.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.
-
Visualization of Key Pathways and Workflows
Neurokinin-2 Receptor Signaling Pathway
Caption: NK2 Receptor Gq-coupled signaling pathway.
Experimental Workflow for Antagonist Characterization
Sources
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- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Piperazine-Based Kinase Inhibitors: Imatinib, Sunitinib, and Sorafenib
A Senior Application Scientist's Guide for Researchers
In the landscape of targeted cancer therapy, piperazine-based kinase inhibitors have emerged as a cornerstone, transforming the treatment paradigms for various malignancies. Their success lies in the remarkable specificity and potency with which they target the dysregulated kinases that drive cancer cell proliferation and survival. This guide provides a comprehensive, head-to-head comparison of three pioneering piperazine-containing tyrosine kinase inhibitors (TKIs): Imatinib, Sunitinib, and Sorafenib. We will delve into their mechanisms of action, comparative kinase selectivity, preclinical and clinical efficacy, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery and development endeavors.
Introduction: The Piperazine Scaffold in Kinase Inhibition
The piperazine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for presenting pharmacophoric elements in a precise three-dimensional arrangement. In the context of kinase inhibition, the piperazine moiety often occupies the solvent-exposed region of the ATP-binding pocket, allowing for modifications that can fine-tune selectivity and potency. This guide will focus on a comparative analysis of Imatinib, Sunitinib, and Sorafenib, three multi-kinase inhibitors that share this structural feature yet exhibit distinct biological and clinical profiles.
Mechanism of Action and Target Kinase Profiles
At the heart of their therapeutic efficacy lies the ability of these inhibitors to block the catalytic activity of specific tyrosine kinases. While all three are multi-targeted, their selectivity profiles differ significantly, dictating their clinical applications and potential side effects.
Imatinib (Gleevec®) was the first TKI to receive FDA approval and revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] It primarily targets the ABL kinase, including the constitutively active BCR-ABL fusion protein characteristic of CML.[1][2] Imatinib also potently inhibits the receptor tyrosine kinases c-KIT and platelet-derived growth factor receptor (PDGFR), which are key drivers in GIST.[3][4]
Sunitinib (Sutent®) exhibits a broader kinase inhibition profile than Imatinib.[5][6] In addition to targeting c-KIT and PDGFR, Sunitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis.[5][6] This dual action of inhibiting tumor cell proliferation directly and cutting off its blood supply contributes to its efficacy in GIST and metastatic renal cell carcinoma (mRCC).[5]
Sorafenib (Nexavar®) is another multi-kinase inhibitor with a distinct target profile. It potently inhibits VEGFRs and PDGFRs, similar to Sunitinib.[7][8] However, Sorafenib is also a potent inhibitor of the RAF serine/threonine kinases, key components of the MAPK/ERK signaling pathway.[7][9] This unique combination of targets makes it effective in hepatocellular carcinoma (HCC) and mRCC.[7][9]
The following diagram illustrates the primary kinase targets of each inhibitor and their downstream signaling pathways.
Caption: Primary kinase targets and downstream pathways of Imatinib, Sunitinib, and Sorafenib.
Head-to-Head Comparison of In Vitro Kinase Selectivity
A direct comparison of the half-maximal inhibitory concentrations (IC50) against a panel of kinases provides a quantitative measure of potency and selectivity. The following table summarizes the IC50 values for Imatinib, Sunitinib, and Sorafenib against key target kinases.
| Kinase Target | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Reference(s) |
| ABL | 25 | >10,000 | >10,000 | [3] |
| c-KIT | 100 | 9 | 90 | [3] |
| PDGFRα | 5 | 5 | 50 | [3] |
| PDGFRβ | 25 | 2 | 20 | [3] |
| VEGFR1 | >10,000 | 80 | 15 | [3] |
| VEGFR2 | >10,000 | 9 | 90 | [3] |
| VEGFR3 | >10,000 | 4 | 20 | [3] |
| B-RAF | >10,000 | >10,000 | 22 | [3] |
| c-RAF | >10,000 | >10,000 | 6 | [3] |
Data presented are representative values and may vary depending on the specific assay conditions.
This data highlights the distinct selectivity profiles. Imatinib is highly potent against ABL, c-KIT, and PDGFR, with minimal activity against VEGFRs and RAF kinases. Sunitinib demonstrates potent inhibition of c-KIT, PDGFRs, and VEGFRs. Sorafenib is a potent inhibitor of RAF kinases, VEGFRs, and PDGFRs, with less activity against c-KIT compared to Sunitinib.
Comparative Preclinical Efficacy in Cancer Cell Lines
Head-to-head studies in relevant cancer cell lines are crucial for understanding the differential cellular effects of these inhibitors. Gastrointestinal stromal tumor (GIST) cell lines, which often harbor activating mutations in c-KIT, serve as an excellent model system for such comparisons.
A study directly comparing Imatinib, Sunitinib, and Sorafenib in various GIST cell lines, including those with primary and secondary resistance mutations, revealed important differences in their activity.[3] For instance, in an imatinib-sensitive GIST cell line (GIST-T1), all three inhibitors showed activity, but Sorafenib was found to be more potent than Imatinib or Sunitinib against certain imatinib-resistant secondary mutations in the ATP-binding pocket and activation loop of c-KIT.[3]
The following table summarizes the comparative IC50 values of these inhibitors in a GIST cell line.
| GIST Cell Line (Mutation) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Reference(s) |
| GIST-T1 (KIT exon 11 deletion) | ~30 | ~50 | ~20 | [3] |
| GIST430 (KIT exon 11 del + V654A) | >1,000 | ~100 | ~150 | [3] |
| GIST48 (KIT exon 11 del + D820A) | >1,000 | >1,000 | ~500 | [3] |
These findings underscore the importance of the specific kinase mutation profile in determining inhibitor sensitivity and provide a rationale for sequential therapy in patients who develop resistance.
Experimental Protocols for Head-to-Head Evaluation
To facilitate further research and comparative analysis, we provide detailed, step-by-step protocols for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase inhibitor (Imatinib, Sunitinib, or Sorafenib) in DMSO.
-
Perform serial dilutions of the inhibitor in the appropriate kinase assay buffer.
-
Prepare solutions of the target kinase, substrate (e.g., a specific peptide), and ATP in kinase assay buffer. The ATP concentration should ideally be at its Km for the kinase.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the inhibitor solution.
-
Add 2.5 µL of the kinase solution.
-
Add 2.5 µL of the substrate solution.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution. The final reaction volume is 15 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 15 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.
-
Add 30 µL of Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., GIST-T1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the kinase inhibitors in growth medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blotting for Downstream Signaling
This technique allows for the analysis of the phosphorylation status of key downstream signaling proteins, providing mechanistic insights into the inhibitor's action.
Caption: Western blotting workflow to analyze downstream signaling.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and treat with inhibitors as described for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.
-
Comparative Clinical Efficacy and Safety
Head-to-head clinical trials and meta-analyses provide the highest level of evidence for comparing the clinical utility of these inhibitors.
In Gastrointestinal Stromal Tumors (GIST) , Imatinib is the standard first-line therapy.[6] Sunitinib is approved as a second-line treatment for patients who develop resistance or intolerance to Imatinib.[6][8] Sorafenib has shown activity in patients who have progressed on both Imatinib and Sunitinib.[7] A real-world evidence study in Poland confirmed the effectiveness of this sequential treatment approach.[6]
In Metastatic Renal Cell Carcinoma (mRCC) , both Sunitinib and Sorafenib are approved treatments. A meta-analysis of six studies involving over 3,000 patients found that Sunitinib was associated with a better overall survival and objective response rate compared to Sorafenib as a first-line therapy.[1] However, another meta-analysis suggested that for certain patient populations, such as Asian patients with moderate risk, Sorafenib might be a better choice for prolonging progression-free survival.[5][10]
The safety profiles of these drugs also differ. Common adverse events for all three include fatigue, diarrhea, and skin reactions. However, Sunitinib is more frequently associated with myelosuppression and hypothyroidism, while Sorafenib is more commonly linked to hand-foot skin reactions and hypertension.
Conclusion
Imatinib, Sunitinib, and Sorafenib, all featuring the versatile piperazine scaffold, have left an indelible mark on the treatment of cancer. Their distinct kinase selectivity profiles translate into different clinical applications and highlight the power of targeted therapy. A thorough understanding of their comparative in vitro potency, cellular efficacy against specific mutations, and clinical performance is paramount for researchers aiming to develop the next generation of more effective and selective kinase inhibitors. The experimental protocols provided in this guide offer a robust framework for conducting such head-to-head comparisons, ultimately contributing to the advancement of personalized cancer medicine.
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A Senior Application Scientist's Guide to Confirming Mechanism of Action with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, unequivocally confirming a drug's mechanism of action (MoA) is a cornerstone of a successful therapeutic program. Among the arsenal of techniques available to researchers, knockout (KO) models stand out as a powerful and definitive tool to validate a drug's target and elucidate its biological pathway. This guide provides an in-depth, experience-driven framework for leveraging knockout models to rigorously confirm your drug's MoA, ensuring scientific integrity and bolstering confidence in your therapeutic candidate.
The Central Role of Knockout Models in MoA Validation
The journey from a promising compound to a clinically approved drug is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy.[1] A primary reason for these failures is an incomplete or inaccurate understanding of the drug's MoA. Knockout models, by specifically ablating the expression of a target gene, provide a direct and compelling method to test the hypothesis that a drug's therapeutic effect is mediated through that specific target.[1][2][3] If a drug loses its efficacy in a model where its putative target has been knocked out, it provides strong evidence for a direct on-target MoA.
This guide will navigate the critical considerations and methodologies for employing knockout models, from selecting the right technology to interpreting the complex biological data that emerges.
Choosing Your Weapon: A Comparison of Gene Silencing Technologies
The two most prominent technologies for generating loss-of-function models are RNA interference (RNAi), including small interfering RNA (siRNA) and short hairpin RNA (shRNA), and the more recent CRISPR-Cas9 system.[4] While both aim to reduce or eliminate the expression of a target gene, they operate through fundamentally different mechanisms, leading to distinct advantages and disadvantages.
| Feature | RNA Interference (siRNA/shRNA) | CRISPR-Cas9 |
| Mechanism | Post-transcriptional gene silencing (mRNA degradation)[4][5] | Genomic DNA editing (gene knockout)[4][5] |
| Effect | Transient or stable knockdown (reduced expression) | Permanent knockout (complete loss of function)[4] |
| On-Target Efficiency | Variable, often incomplete knockdown[4] | High, can achieve complete knockout[4] |
| Off-Target Effects | Can have significant sequence-dependent and -independent off-target effects.[4][5] | Generally lower off-target effects, which can be minimized with careful guide RNA design.[5] |
| Workflow | Relatively simple and rapid for transient knockdown.[4] | More complex and time-consuming, especially for generating stable cell lines or animal models. |
| Ideal Use Case | Rapid screening, studying essential genes where complete knockout is lethal. | Definitive target validation, creating stable and heritable models.[4] |
Expert Insight: While RNAi can be a valuable tool for initial high-throughput screens, CRISPR-Cas9 is the gold standard for definitive MoA confirmation due to its ability to generate a true null phenotype. The potential for incomplete knockdown with RNAi can lead to ambiguous results, whereas a complete knockout with CRISPR provides a clearer "on-target" or "off-target" answer. However, for essential genes where a complete knockout would be lethal, a knockdown approach with RNAi may be more appropriate.[4][6]
Visualizing the Path to MoA Confirmation: An Experimental Workflow
Confirming a drug's MoA using a knockout model involves a systematic and rigorous experimental workflow. The following diagram illustrates the key stages, from initial hypothesis to final validation.
Caption: A streamlined workflow for MoA validation using knockout models.
The Practitioner's Protocol: Generating and Validating a CRISPR-Cas9 Knockout Cell Line
This section provides a detailed, step-by-step protocol for creating and validating a knockout cell line using CRISPR-Cas9 technology. This protocol is designed to be a self-validating system, with built-in checks to ensure the integrity of your results.
Part 1: Designing and Cloning the Single Guide RNA (sgRNA)
The specificity and efficiency of your CRISPR experiment are critically dependent on the design of your sgRNA.[7]
Step 1: In Silico sgRNA Design
-
Obtain the target gene sequence: Use a public database like Ensembl or NCBI to get the full genomic sequence of your target gene.[8]
-
Utilize sgRNA design tools: Employ online tools such as Benchling or the Synthego CRISPR Design Tool to identify potential sgRNA sequences.[9] These tools will score guides based on predicted on-target efficiency and potential off-target effects.[9][10]
-
Prioritize sgRNAs targeting early exons: To maximize the likelihood of generating a loss-of-function mutation, select sgRNAs that target the 5' end of the coding sequence.[8]
-
Check for SNPs: Verify that the chosen sgRNA target sites do not overlap with any known single nucleotide polymorphisms (SNPs) in your cell line of choice, as this can affect cutting efficiency.[8]
-
Select 2-3 top-scoring sgRNAs: Choosing multiple sgRNAs provides a backup in case one is inefficient and allows for the validation of phenotypes with multiple independent genetic perturbations, reducing the likelihood of off-target effects confounding your results.[8]
Step 2: Cloning the sgRNA into a Cas9-expressing vector
-
Order oligonucleotides: Synthesize complementary oligonucleotides corresponding to your chosen sgRNA sequences with appropriate overhangs for cloning into your chosen CRISPR vector.
-
Anneal oligonucleotides: Mix the complementary oligos, heat to 95°C, and slowly cool to room temperature to allow for annealing.
-
Ligate into a linearized vector: Use a suitable restriction enzyme to linearize your Cas9-expressing plasmid and ligate the annealed sgRNA duplex into the vector.
-
Transform and select clones: Transform the ligated plasmid into competent E. coli and select for positive clones using antibiotic resistance.
-
Verify the sequence: Perform Sanger sequencing to confirm the correct insertion of the sgRNA sequence into the plasmid.
Part 2: Transfection and Selection of Edited Cells
Step 1: Cell Transfection
-
Prepare cells: Plate your target cells at an appropriate density to reach 70-90% confluency on the day of transfection.
-
Transfect with the CRISPR plasmid: Use a suitable transfection reagent (e.g., lipofection-based or electroporation) to deliver the sgRNA/Cas9-expressing plasmid into the cells.[11] Include a negative control (e.g., a non-targeting sgRNA) and a positive control (e.g., a sgRNA targeting a gene with a known phenotype).
-
Optimize transfection conditions: If you are working with a new cell line, it is crucial to optimize transfection efficiency using a reporter plasmid (e.g., expressing GFP).
Step 2: Selection of Edited Cells
-
Antibiotic selection: If your CRISPR plasmid contains a selectable marker (e.g., puromycin resistance), add the appropriate antibiotic to the culture medium 24-48 hours post-transfection to select for cells that have taken up the plasmid.
-
Single-cell cloning (for stable knockout lines): After selection, dilute the cell population to a concentration that allows for the isolation of single cells in a 96-well plate. This is a critical step for generating a clonal population of cells with a homozygous knockout.
-
Expand clonal populations: Culture the single-cell clones until they have expanded sufficiently for downstream validation.
Part 3: Validation of Gene Knockout
Thorough validation at the genomic, transcriptomic, and proteomic levels is essential to confirm the successful generation of a knockout model.[12]
Step 1: Genomic Validation
-
Genomic DNA extraction: Isolate genomic DNA from each clonal population.
-
PCR amplification of the target region: Design primers that flank the sgRNA target site and perform PCR to amplify the region.
-
Sanger sequencing: Sequence the PCR products to identify the presence of insertions or deletions (indels) at the target site.[13][14] The presence of a mixed chromatogram after the cut site is indicative of a successful edit.
-
TIDE or ICE analysis (optional): For a more quantitative assessment of editing efficiency in a pooled population of cells, use online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).
Step 2: Transcriptomic Validation (qPCR)
While not a direct measure of knockout, quantitative PCR (qPCR) can be used to assess if the indel mutation leads to nonsense-mediated decay (NMD) of the mRNA transcript.[13][15]
-
RNA extraction and cDNA synthesis: Isolate total RNA from wild-type and knockout cells and reverse transcribe it into cDNA.
-
qPCR analysis: Design primers that span an exon-exon junction of the target gene and perform qPCR. A significant reduction in mRNA levels in the knockout cells compared to wild-type cells can suggest NMD. However, be aware that not all knockouts result in NMD, so a lack of change in mRNA levels does not rule out a successful knockout.[15]
Step 3: Proteomic Validation (Western Blot)
The gold standard for confirming a gene knockout is to demonstrate the absence of the target protein.[13][15][16]
-
Protein lysate preparation: Lyse wild-type and knockout cells and quantify the total protein concentration.
-
SDS-PAGE and Western blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a validated antibody specific for the target protein.
-
Analysis: The absence of a band at the expected molecular weight in the knockout cell lysates, while a clear band is present in the wild-type lysate, confirms the successful knockout at the protein level.
Expert Insight: It is crucial to use a well-validated antibody for your Western blot analysis. If possible, include a positive control (e.g., a cell line known to express the protein) and a negative control (e.g., a different knockout cell line) to ensure the specificity of your antibody.[16]
Navigating the Nuances: Data Interpretation and Addressing Confounding Factors
While knockout models are powerful, interpreting the data they generate requires a nuanced understanding of potential confounding factors.
Confounding Variables
A confounding variable is an extraneous factor that can influence both the independent variable (the drug treatment) and the dependent variable (the phenotypic readout), leading to a spurious association.[3][17] In knockout studies, potential confounders include:
-
Genetic Background: The genetic background of the mouse strain or cell line can significantly impact the phenotype of a knockout.[18] It is essential to use littermate controls or isogenic cell lines to minimize this variability.
-
Off-Target Effects: Although less frequent with well-designed sgRNAs, CRISPR-Cas9 can sometimes introduce mutations at unintended genomic locations.[11] Validating your phenotype with multiple, independent sgRNAs targeting the same gene is a robust way to mitigate this risk.[9]
-
Compensatory Mechanisms: The cellular machinery is remarkably adaptive. The loss of one gene can sometimes be compensated for by the upregulation of a functionally related gene, which can mask the true phenotype of the knockout.[19][20][21] Performing RNA-sequencing or proteomic analysis on your knockout model can help identify such compensatory changes.
Statistical Analysis
-
Appropriate Statistical Tests: Use appropriate statistical tests to compare the drug's effect in wild-type versus knockout models. For in vitro studies, a two-way ANOVA can be used to assess the interaction between genotype and drug treatment. For in vivo studies, more complex models that account for factors like batch effects and animal-to-animal variability may be necessary.
-
Controlling for Confounders: If potential confounding variables have been identified, they can be included as covariates in your statistical models to control for their effects.[22][23][24] Techniques like stratification and multivariable regression analysis can help isolate the true effect of the drug-target interaction.[22][23][25]
Real-World Application: A Case Study in MoA Confirmation
A compelling example of using knockout models to confirm a drug's MoA can be found in the study of the psychostimulant Thozalinone.[26] While its mechanism was believed to involve the release of dopamine and norepinephrine, definitive proof was lacking. A proposed validation strategy using knockout mice for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) would provide conclusive evidence.
Hypothetical Experimental Design:
-
Wild-Type Mice: Thozalinone is expected to increase locomotor activity.
-
DAT-KO Mice: If Thozalinone's primary mechanism is through DAT, its effect on locomotor activity should be significantly blunted or absent in these mice.
-
NET-KO Mice: A similar attenuation of the drug's effect would be expected if NET is a primary target.
By comparing the behavioral and neurochemical responses to Thozalinone in these knockout models, researchers can definitively pinpoint its molecular targets and confirm its MoA.[26]
Conclusion: Building a Foundation of Confidence
Confirming the mechanism of action is a critical milestone in the drug development pipeline. Knockout models, particularly those generated using CRISPR-Cas9, offer an unparalleled level of precision and certainty in this endeavor. By following a rigorous and self-validating experimental workflow, from meticulous sgRNA design to comprehensive multi-level validation and thoughtful data interpretation, researchers can build a solid foundation of confidence in their therapeutic candidates. This guide provides a framework for navigating the complexities of knockout model studies, empowering you to generate the robust and reliable data needed to advance your drug discovery programs.
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Doench, J. G., Fusi, N., Sullender, M., Hegde, M., Vaimberg, E. W., Donovan, K. F., Smith, I., Tothova, Z., Wilen, C., Orchard, R., Virgin, H. W., Listgarten, J., & Root, D. E. (2016). Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. Nature Biotechnology, 34(2), 184–191. [Link]
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CD Biosynsis. (2025, June 9). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. CD Biosynsis. [Link]
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Patsnap. (2025, April 29). How to Validate Gene Knockout Efficiency: Methods & Best Practices. Patsnap Synapse. [Link]
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Patsnap. (2025, May 9). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Patsnap Synapse. [Link]
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Synthego. (n.d.). How to Design CRISPR Guide RNAs For Highest Editing Efficiencies. Synthego. Retrieved March 21, 2026, from [Link]
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Horizon Discovery. (2021, December 13). Common CRISPR pitfalls and how to avoid them. Horizon Discovery. [Link]
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Horizon Discovery. (2023, June 30). Overcoming the pitfalls of validating knockout cell lines by western blot. Horizon Discovery. [Link]
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BioSkryb Genomics. (n.d.). Quantitative characterization of on-target and off-target.... BioSkryb Genomics. Retrieved March 21, 2026, from [Link]
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ResearchGate. (2016, December 15). Validating a gene knockout? ResearchGate. [Link]
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Biocompare. (2019, April 30). The Best Functional Genomic Screening Method: CRISPR or RNAi? Biocompare. [Link]
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Rossi, A., Kontarakis, Z., Gerri, C., Nolte, H., Hölper, S., Krüger, M., & Stainier, D. Y. (2015). Genetic compensation induced by deleterious mutations but not gene knockdowns. Nature, 524(7564), 230–233. [Link]
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Schalkwyk, L. C., Fernandes, C., Nash, M. W., Shifman, S., & Paya-Cano, J. L. (2007). Interpretation of knockout experiments: the congenic footprint. Genes, Brain and Behavior, 6(3), 299–303. [Link]
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Synthego. (2025, October 10). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. [Link]
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PNAS. (2025, June 25). Genome-scale knockout simulation and clustering analysis of drug-resistant breast cancer cells reveal drug sensitization targets. PNAS. [Link]
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Pourhoseingholi, M. A., Baghestani, A. R., & Vahedi, M. (2012). How to control confounding effects by statistical analysis. Gastroenterology and Hepatology from Bed to Bench, 5(2), 79–83. [Link]
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Pal, K., & Chatterjee, R. (2021). Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. Scientific Reports, 11(1), 633. [Link]
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The Definitive Guide to Biodistribution Reproducibility in [18F]-Labeled Piperazines
Introduction
[18F]-labeled piperazine derivatives are cornerstone radiotracers in molecular imaging, widely utilized for targeting neuroreceptors (e.g., 5-HT1A, σ1R) and tumor microenvironments (e.g., Fibroblast Activation Protein)[1]. The integration of the fluorine-18 isotope provides an optimal half-life (109.8 min) for high-resolution Positron Emission Tomography (PET)[1]. However, the inherent physicochemical properties of the piperazine scaffold—specifically its basicity and variable lipophilicity—can lead to erratic non-specific binding, rapid metabolic degradation, and unpredictable clearance routes. For researchers and drug development professionals, ensuring the reproducibility of preclinical biodistribution studies is critical for successful clinical translation.
Mechanistic Causality: Variables Dictating Piperazine Biodistribution
To achieve reproducible data, scientists must control the underlying mechanisms that drive in vivo behavior. Do not simply record uptake values; understand why the radiotracer behaves the way it does:
-
Lipophilicity vs. Specific Binding: Highly lipophilic piperazines often exhibit high non-specific white matter uptake in the brain. Engineering the scaffold to lower lipophilicity (e.g., adding a tetrahydrofuran moiety as seen in [18F]10) significantly improves the brain-to-blood ratio and ensures the reproducible targeting of σ1 receptors[2][3].
-
Metabolic Defluorination: In vivo cleavage of the C-[18F] or fluoroalkyl-[18F] bond results in free [18F]fluoride, which irreversibly accumulates in the hydroxyapatite matrix of bone. Reproducible biodistribution studies must quantify femur and skull uptake over a 120-minute window to validate tracer stability.
-
Clearance Pathways: Structural nuances dictate whether a piperazine clears renally or hepatobiliary. For example, [18F]FGlc-FAPI demonstrates significant hepatobiliary excretion[4], whereas [18F]FEt-PPZ exhibits a dual hepatic and renal clearance profile[5].
Comparative Biodistribution of Key [18F]-Piperazines
The following table synthesizes the biodistribution profiles of prominent [18F]-piperazine derivatives, highlighting their performance metrics and reproducibility challenges.
| Radiotracer | Target | Peak Target Uptake | Primary Clearance | Reproducibility & Metabolic Profile |
| [18F]10 | σ1R (Brain) | 12.8% ID/g (2 min) | Renal / Hepatic | Highly reproducible; no radiometabolites cross the blood-brain barrier. Rapid blood clearance (≤0.50% ID/g at 15 min)[2]. |
| [18F]FGlc-FAPI | FAP (Tumor) | 4.5% ID/g (Tumor) | Hepatobiliary | Shows higher specific tumor retention compared to [68Ga]Ga-FAPI-04. Requires careful monitoring of liver/gallbladder spillover[4]. |
| [18F]FEt-PPZ | σ1R (Tumor) | 10.55% ID/g (60 min) | Dual (Renal/Hepatic) | High tumor SUV (11.2 at 30 min). Specificity reproducibly validated via blocking studies (∼55% reduction in glioma cells)[5]. |
| [18F]MPPF | 5-HT1A (Brain) | Region-dependent | Hepatic | Susceptible to rapid metabolism. Test-retest reproducibility requires rigorous multilinear reference tissue kinetic modeling[1][6]. |
Self-Validating Experimental Protocol for Biodistribution
A standard biodistribution study is vulnerable to undetected systemic errors. To ensure absolute trustworthiness, implement a self-validating workflow where every data point is cross-verified by an orthogonal method.
Phase 1: Pre-Injection Standardization
-
Quality Control: Ensure Radiochemical Purity (RCP) is >99% via radio-HPLC.
-
Causality: Even 2% of free [18F]fluoride will artificially spike bone uptake, ruining the reproducibility of the metabolic profile.
-
-
Formulation: Reconstitute the tracer in a maximum of 5-10% ethanol in sterile saline.
-
Causality: High lipophilicity can cause piperazines to form micro-precipitates. If injected, these lodge in the pulmonary capillaries, causing an artificial and irreproducible spike in lung %ID/g.
-
Phase 2: Parallel In Vivo and Ex Vivo Tracking
-
Cohort A (Dynamic PET/CT): Inject ~5 MBq via the lateral tail vein. Acquire dynamic PET data for 0–120 minutes. Extract Standardized Uptake Values (SUV) for target organs.
-
Cohort B (Ex Vivo Gamma Counting): Inject a parallel cohort. Euthanize at serial time points (e.g., 2, 15, 30, 60, 120 min). Harvest organs, weigh them, and measure radioactivity to calculate the percentage of injected dose per gram (%ID/g).
-
Data Reconciliation:
-
Causality: PET provides longitudinal kinetic data but suffers from partial volume effects in small structures. Ex vivo counting provides absolute quantification. Plotting SUV against %ID/g must yield a linear correlation; deviations indicate formulation errors or scanner calibration drift.
-
Phase 3: Radiometabolite Analysis
-
Tissue Extraction: At the time of peak uptake (e.g., 30 min), harvest blood plasma and the target tissue (e.g., brain or tumor).
-
Radio-HPLC: Homogenize the tissue, extract with acetonitrile, and analyze the supernatant.
-
Validation:
Workflow Visualization
Self-validating workflow integrating PET, ex vivo counting, and metabolite analysis.
Conclusion
The successful evaluation of [18F]-labeled piperazines hinges on acknowledging their chemical quirks—namely lipophilicity and metabolic susceptibility. By moving away from isolated ex vivo counting and adopting a self-validating matrix of dynamic PET, serial gamma counting, and rigorous metabolite profiling, drug development professionals can generate highly reproducible, translation-ready data.
References
-
[2],[3] Title: 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Source: ACS Publications / PubMed. URL: [Link]
-
[4] Title: Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. Source: ResearchGate. URL: [Link]
-
[5] Title: Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Source: RSC Publishing. URL: [Link]
-
[6] Title: PET Imaging of Serotonin Transporters with [11C]DASB: Test–Retest Reproducibility Using a Multilinear Reference Tissue Parametric Imaging Method. Source: Journal of Nuclear Medicine. URL: [Link]
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[1] Title: Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Source: PMC (National Center for Biotechnology Information). URL: [Link]
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A Comparative Analysis of the Toxicity Profiles of Novel Psychoactive Substances
A Technical Guide for Researchers and Drug Development Professionals
The ever-expanding landscape of novel psychoactive substances (NPS) presents a formidable challenge to public health and a critical area of investigation for toxicologists and drug development professionals. This guide offers an in-depth comparison of the toxicity profiles of four major classes of NPS: synthetic cathinones, synthetic cannabinoids, novel opioids, and novel benzodiazepines. By synthesizing current experimental data, this document aims to provide a comprehensive resource for understanding the multifaceted toxicological risks associated with these emerging drugs.
Comparative Cytotoxicity: A Measure of Cellular Demise
The foundational assessment of a substance's toxicity lies in its potential to induce cell death. In vitro cytotoxicity assays are instrumental in determining the concentration at which a compound becomes lethal to cells.
Synthetic cathinones, often colloquially referred to as "bath salts," have demonstrated significant cytotoxic effects. Their mechanisms often involve the disruption of monoaminergic systems, leading to oxidative stress and subsequent cell death.[1] In contrast, while synthetic cannabinoids also exhibit cytotoxicity, their primary modes of action are often linked to cannabinoid receptor activation.
Novel synthetic opioids, a class of compounds with high potency, have also been shown to induce cell death. For instance, fentanyl has been observed to cause a loss of viability in dopaminergic-differentiated SH-SY5Y cells.[2] The cytotoxicity of novel benzodiazepines is an area of ongoing research, with some studies indicating the potential for genotoxicity at higher concentrations.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the NPS for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the NPS) and a positive control (a known cytotoxic agent).
-
MTT Incubation: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows for the conversion of MTT to formazan crystals by viable cells.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the substance that inhibits 50% of cell viability).
Experimental Protocol: Lactate Dehydrogenase (LDH) Assay
The LDH assay is another common method for assessing cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains the necessary substrates and cofactors.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Cardiotoxicity: A Threat to the Heart
Cardiovascular complications are a significant concern with many NPS.[4] These substances can interfere with the normal electrical activity of the heart, leading to arrhythmias and other life-threatening conditions.
Synthetic cannabinoids and cathinones have been particularly implicated in cardiotoxic events, including myocardial infarction and sudden cardiac death.[4] The mechanisms often involve the activation of the CB1 receptor on cardiomyocytes, leading to the production of reactive oxygen species (ROS), ATP depletion, and ultimately cell death.[4][5] Furthermore, some synthetic cannabinoids have been shown to block the hERG (human Ether-à-go-go-Related Gene) potassium channels, which can prolong the QT interval and increase the risk of fatal arrhythmias.[6][7]
The cardiotoxicity of novel synthetic opioids is also a growing concern. Opioid receptors are present in the heart, and their activation can have complex effects on cardiac function.[8] While some opioids may offer cardioprotective effects in certain contexts, their high potency and potential for respiratory depression can indirectly lead to cardiovascular collapse.[8] The cardiotoxic potential of novel benzodiazepines is less well-characterized, but their combination with opioids is known to significantly increase the risk of fatal overdose, often due to combined respiratory and cardiovascular depression.[9]
Genotoxicity: The Risk of DNA Damage
Genotoxicity refers to the ability of a substance to damage the genetic material (DNA) within a cell. Such damage can lead to mutations and potentially cancer.
Studies have demonstrated the genotoxic potential of some novel benzodiazepines, with diazepam and chlordiazepoxide showing the ability to induce micronuclei in mouse bone marrow cells.[3] Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division, serving as a key indicator of genotoxic events.[10] Similarly, some novel synthetic opioids, such as clonitazene and isotonitazene, have been found to have mutagenic potential.[11]
The genotoxicity of synthetic cathinones and synthetic cannabinoids is an active area of research, with some studies suggesting that these compounds can induce DNA damage.
Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay is a widely used method for assessing the genotoxic potential of a substance.
Principle: This assay detects the presence of micronuclei in the cytoplasm of interphase cells. These micronuclei are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes, TK6 cells) and expose them to various concentrations of the NPS for a duration equivalent to 1.5-2 normal cell cycle lengths. Include negative and positive controls.
-
Cytochalasin B Addition: Add cytochalasin B, an inhibitor of cytokinesis, to the cultures. This allows for the identification of cells that have undergone one nuclear division by their binucleated appearance.
-
Cell Harvesting and Slide Preparation: Harvest the cells, and prepare slides using cytogenetic techniques.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI) to visualize the nuclei and micronuclei.
-
Microscopic Analysis: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the negative control to determine if the substance induces a statistically significant increase in micronuclei formation.
Neurotoxicity: An Assault on the Nervous System
The primary psychoactive effects of NPS are mediated through their actions on the central nervous system, which also makes them susceptible to inducing neurotoxicity.
Synthetic cathinones exert their neurotoxic effects primarily by disrupting monoaminergic neurotransmission, leading to oxidative stress, excitotoxicity, and neuroinflammation.[1][12][13] This can result in the activation of microglia and astrocytes, the brain's resident immune cells, and the release of pro-inflammatory cytokines.[12]
Synthetic cannabinoids, through their potent agonism at cannabinoid receptors, can also trigger neuroinflammatory responses.[14] The neurotoxicity of novel synthetic opioids is linked to their potent activation of opioid receptors, which can lead to neuroinflammation and synaptic remodeling.[5][15] There is also evidence suggesting that opioids can directly activate Toll-like receptor 4 (TLR4), further contributing to neuroinflammatory cascades.[5] Novel benzodiazepines can also modulate neuroinflammation, with some studies showing they can reduce the release of inflammatory molecules like nitric oxide from activated microglia.[16]
Comparative Toxicity Profile of Novel Psychoactive Substances
| Toxicity Endpoint | Synthetic Cathinones | Synthetic Cannabinoids | Novel Opioids | Novel Benzodiazepines |
| Cytotoxicity | Demonstrated cytotoxicity through oxidative stress and monoaminergic disruption.[1] | Cytotoxic effects often linked to cannabinoid receptor activation. | Fentanyl shows a dose-dependent decrease in cell viability in SH-SY5Y cells.[2][17] | Genotoxic at high concentrations, cytotoxicity data is emerging.[3] |
| Cardiotoxicity | Associated with myocardial infarction and sudden cardiac death via CB1 receptor activation and ROS production.[4] | Potent inhibitors of hERG channels, leading to QT prolongation and arrhythmia risk.[6][7] | Complex effects on cardiac function; high potential for cardiovascular collapse due to respiratory depression.[8] | Co-use with opioids significantly increases the risk of fatal overdose due to cardiorespiratory depression.[9] |
| Genotoxicity | Evidence of DNA damage is emerging. | Research is ongoing. | Clonitazene and isotonitazene show mutagenic potential in vitro.[11] | Diazepam and chlordiazepoxide induce micronuclei in vivo.[3] |
| Neurotoxicity | Neuroinflammation via microglial and astrocytic activation and release of pro-inflammatory cytokines.[12][13] | Can trigger neuroinflammatory responses through potent cannabinoid receptor agonism.[14] | Neuroinflammation through opioid receptor and TLR4 activation, leading to synaptic remodeling.[5][15] | Can modulate neuroinflammation, potentially reducing nitric oxide release from microglia.[16] |
Visualizing the Pathways to Toxicity
The following diagrams illustrate a general workflow for in vitro toxicity testing and the key signaling pathways implicated in the toxicity of novel psychoactive substances.
Caption: General workflow for in vitro toxicity testing of NPS.
Caption: Key signaling pathways in NPS-induced toxicity.
References
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- Kim, Y. J., et al. (2018). COMPARISON OF THE IN VITRO CYTOTOXICITIES OF NITROGEN DOPED (p-TYPE) AND n-TYPE ZINC OXIDE NANOPARTICLES. CiNii Research.
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- Zhu, J., et al. (2022). Neuroinflammatory Response in Reward-Associated Psychostimulants and Opioids: A Review. Neuroscience bulletin, 38(7), 819–834.
- Rojas-Duran, F., et al. (2021). IC 50 v of compounds 5a-w on SH-SY5Y cell line and fibroblast primary culture, and selectivity index values.
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- Banati, R. B., et al. (2000). The peripheral benzodiazepine binding site in the brain in multiple sclerosis: quantitative in vivo imaging of microglia as a measure of disease activity. Brain : a journal of neurology, 123 ( Pt 11), 2321–2337.
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A Researcher's Guide to Validating Anti-Hepatitis C Virus (HCV) Activity Using Reference Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-HCV activity of novel compounds. By objectively comparing the performance of investigational agents against established reference drugs, this document offers the necessary experimental protocols and supporting data to ensure scientific integrity and accelerate the discovery of new HCV therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific literature.
The Rationale for a Multi-faceted Validation Approach
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic hepatitis C. However, the emergence of drug-resistant variants necessitates a continuous pipeline of novel inhibitors. A robust preclinical validation workflow is paramount to identifying promising new chemical entities. This guide focuses on a two-tiered in vitro approach:
-
HCV Replicon System: A powerful and widely used tool for studying viral RNA replication in a controlled cell-based environment. It allows for the high-throughput screening and initial characterization of compounds targeting the viral replication machinery.[1][2]
-
HCV J6/JFH1 Cell Culture System: This system recapitulates the complete viral life cycle, including viral entry, replication, assembly, and release of infectious particles. It is an indispensable tool for validating hits from replicon assays and for characterizing inhibitors that may target stages of the viral life cycle beyond replication.[3]
By employing both systems, researchers can gain a comprehensive understanding of a compound's anti-HCV activity and its mechanism of action. Furthermore, a critical component of this validation process is the parallel assessment of cytotoxicity to determine the therapeutic window of the investigational drug.
Reference Compounds: Benchmarks for Anti-HCV Activity
To provide a meaningful comparison, any new anti-HCV agent should be evaluated alongside well-characterized reference compounds with known mechanisms of action. This guide will focus on four key classes of anti-HCV agents:
-
Sofosbuvir: A nucleotide analog inhibitor of the NS5B RNA-dependent RNA polymerase, acting as a chain terminator of viral RNA synthesis.[4][5][6][7]
-
Daclatasvir: A potent inhibitor of the NS5A protein, a multifunctional protein essential for both viral RNA replication and virion assembly.[8][9][10][11]
-
Telaprevir: A peptidomimetic inhibitor of the NS3/4A serine protease, which is crucial for the proteolytic processing of the HCV polyprotein.[12][13][14][15][16]
-
Interferon-alpha (IFN-α): An immunomodulatory cytokine that induces an antiviral state in host cells through the JAK-STAT signaling pathway, leading to the expression of numerous interferon-stimulated genes (ISGs) that inhibit viral replication.[17][18][19][20][21]
The inclusion of these reference compounds in every experiment provides a crucial internal control, ensuring the validity and reproducibility of the obtained results.
Experimental Validation: Step-by-Step Protocols
This section provides detailed methodologies for the key experiments required to validate anti-HCV activity.
HCV Replicon Assay: Quantifying Inhibition of Viral RNA Replication
This protocol utilizes a subgenomic HCV replicon harboring a luciferase reporter gene, allowing for a highly sensitive and quantitative measure of viral replication.
Workflow for HCV Replicon Assay
Caption: A streamlined workflow for determining the EC50 of antiviral compounds using a luciferase-based HCV replicon assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture Huh-7 cells harboring a stable HCV subgenomic replicon with a luciferase reporter in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.
-
One day prior to the experiment, seed the cells into 96-well white, clear-bottom plates at a density of 5,000 to 10,000 cells per well in a G418-free medium.
-
-
Compound Preparation:
-
Prepare a 2-fold serial dilution of the test and reference compounds in DMSO.
-
Further dilute the compounds in a cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Treatment:
-
Carefully remove the culture medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Include a "no drug" control (vehicle only) and a "no cells" control (medium only) for background subtraction.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells once with PBS.
-
Lyse the cells by adding 20-50 µL of 1x Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle rocking.[22]
-
Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the average background luminescence from all wells.
-
Normalize the data by setting the average luminescence of the vehicle-treated cells to 100% (no inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the 50% effective concentration (EC50) using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Cytotoxicity Assay: Assessing the Therapeutic Window
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This is a crucial step to ensure that the observed antiviral activity is not due to general cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: A standard workflow for determining the 50% cytotoxic concentration (CC50) of compounds using the MTT assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed Huh-7 cells (or the parental cell line of the replicon) in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of the test and reference compounds as in the replicon assay.
-
-
Incubation:
-
Incubate the plates for the same duration as the replicon assay (48 to 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.
-
HCV J6/JFH1 Infection Assay: Validating Activity in the Full Viral Life Cycle
This assay utilizes a cell culture-adapted HCV strain (J6/JFH1) to infect Huh-7.5 cells, allowing for the evaluation of compounds that may inhibit viral entry, assembly, or release, in addition to replication.
Workflow for HCV J6/JFH1 Infection Assay
Caption: A workflow for assessing the antiviral activity of compounds against the full HCV life cycle using the J6/JFH1 infectious system.
Detailed Protocol:
-
Cell Seeding:
-
Seed Huh-7.5 cells in 48-well plates at a density that will result in a sub-confluent monolayer at the time of analysis.
-
-
Infection and Treatment:
-
Infect the cells with HCV J6/JFH1 at a low multiplicity of infection (MOI) of 0.01 to 0.1.
-
After a 2-4 hour incubation period to allow for viral entry, remove the inoculum and add a fresh medium containing serial dilutions of the test and reference compounds.
-
-
Incubation:
-
Incubate the infected cells for 48 to 72 hours.
-
-
Quantification of Infection:
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody against an HCV protein (e.g., NS5A).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the plates using a high-content imaging system or a fluorescence microscope.
-
-
RT-qPCR:
-
Extract total RNA from the cells.
-
Perform a one-step or two-step real-time RT-qPCR to quantify the HCV RNA levels. Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).
-
-
-
Data Analysis:
-
For immunofluorescence, quantify the number of infected cells in each well.
-
For RT-qPCR, determine the relative HCV RNA levels.
-
Calculate the EC50 value as described for the replicon assay.
-
Comparative Data Analysis
A crucial aspect of this validation guide is the direct comparison of the investigational compound's performance with that of the reference standards. The following tables summarize the expected anti-HCV activity and cytotoxicity of the reference compounds.
Table 1: Anti-HCV Activity (EC50) of Reference Compounds in HCV Replicon Assays
| Compound | Target | HCV Genotype 1a (EC50) | HCV Genotype 1b (EC50) | HCV Genotype 2a (EC50) | HCV Genotype 3a (EC50) | HCV Genotype 4a (EC50) |
| Sofosbuvir | NS5B Polymerase | 30 - 62 nM | 94 - 102 nM | 20 - 29 nM | 81 nM | 130 nM |
| Daclatasvir | NS5A | 0.05 nM | 0.009 nM | 0.071 nM | 0.146 nM | 0.012 nM |
| Telaprevir | NS3/4A Protease | ~1.2 µM | 0.354 µM | - | - | - |
| Interferon-α | Host Antiviral Response | ~100 IU/mL | ~100 IU/mL | - | - | - |
Note: EC50 values can vary depending on the specific replicon and cell line used. The values presented here are representative ranges found in the literature.
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of Reference Compounds
| Compound | Cell Line | CC50 | Selectivity Index (SI = CC50/EC50) |
| Sofosbuvir | Huh-7 | > 36 µM | > 580 (for GT 1a) |
| Daclatasvir | Huh-7 | > 1 µM | > 20,000 (for GT 1a) |
| Telaprevir | Huh-7 | > 90 µM | > 75 (for GT 1a) |
| Interferon-α | Huh-7 | > 1000 IU/mL | > 10 |
Note: The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI indicates a more favorable safety profile.
Visualizing the Mechanisms of Action
To further understand how these reference compounds inhibit HCV, the following diagrams illustrate their respective mechanisms of action.
Mechanism of Action: Sofosbuvir
Caption: Sofosbuvir is a prodrug that is converted to its active triphosphate form, which is then incorporated into the growing viral RNA chain by the NS5B polymerase, leading to chain termination.[4][5][6]
Mechanism of Action: Daclatasvir
Caption: Telaprevir inhibits the HCV NS3/4A protease, preventing the cleavage of the viral polyprotein into mature, functional proteins required for replication. [12][13][14][15] Mechanism of Action: Interferon-alpha
Caption: Interferon-alpha binds to its receptor on the host cell surface, activating the JAK-STAT signaling pathway, which leads to the expression of interferon-stimulated genes (ISGs) that establish an antiviral state and inhibit HCV replication. [17][19][20][21]
Conclusion
This guide provides a robust and comprehensive framework for the preclinical validation of novel anti-HCV compounds. By employing a multi-tiered in vitro approach that includes both HCV replicon and infectious virus systems, and by consistently benchmarking against well-characterized reference compounds, researchers can generate high-quality, reproducible data. The detailed protocols and comparative data presented herein are intended to empower scientists in the field of HCV drug discovery to make informed decisions and to accelerate the development of the next generation of curative therapies for hepatitis C.
References
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Sofosbuvir - Wikipedia. [Link]
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Telaprevir mechanism of action. | Download Scientific Diagram. ResearchGate. [Link]
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Diagram of the action of interferons alpha and beta. GP Notebook. Published January 1, 2018. [Link]
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Cartoon of the signalling pathway of Interferon-α (IFN-α). IFN-α associates with IFNAR2, leading to dimerisation with IFNAR-1. This leads to phosphorylation of the intracellular kinases Jak1 and Tyk2 and subsequently phosphorylation of Stat1 and Stat2. This leads to the formation of the complexes ISGF3 and AAF, which are able to act on gene promoters and inhibitors. Source:. ResearchGate. [Link]
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Selected Properties of Telaprevir Other names TVR, Incivek® Manufacturer Vertex Pharmaceuticals Incorporated Pharmacology. [Link]
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Rehman AU, Aiman S, Asif M, et al. Targeting the effect of sofosbuvir on selective oncogenes expression level of hepatocellular carcinoma Ras/Raf/MEK/ERK pathway in Huh7 cell line. Saudi Journal of Biological Sciences. 2021;28(1):702-708. doi:
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Daclatasvir | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
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What is the mechanism of Telaprevir? Patsnap Synapse. Published July 17, 2024. [Link]
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Koutsoudakis G, Kaul A, Steinmann E, Kallis S, Lohmann V, Pietschmann T, Bartenschlager R. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses. Journal of Virology. 2006;80(11):5308-5320. doi:
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Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Pediatric Oncall. [Link]
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Chemical structure of sofosbuvir. | Download Scientific Diagram. ResearchGate. [Link]
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Belema M, Meanwell NA. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex. Journal of Medicinal Chemistry. 2014;57(15):140822104104008. doi:
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Li Y, Zhang C, Wang L, et al. Interferon-α inhibits cell migration and invasion and induces the expression of antiviral proteins in Huh-7 cells transfected with hepatitis B virus X gene-expressing lentivirus. Oncology Letters. 2018;16(2):2235-2241. doi:
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Chemical structure of daclatasvir dihydrochloride. ResearchGate. [Link]
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Herlihy KJ, Graham JP, Kumpf R, Patick AK, Duggal R, Shi ST. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial Agents and Chemotherapy. 2008;52(5):1674-1681. doi:
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Uprichard SL, Netski D, Javanbakht H, et al. Interferon-α Acts on the S/G2/M Phases to Induce Apoptosis in the G1 Phase of an IFNAR2-expressing Hepatocellular Carcinoma Cell Line. Journal of Biological Chemistry. 2005;280(19):19245-19256. doi:
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Gottwein JM, Jensen TB, Krarup H, Scheel TKH, Bukh J. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c. Antimicrobial Agents and Chemotherapy. 2018;62(11). doi:
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Lin C-C, Hsieh Y-C, Chen C-L, et al. Sofosbuvir induces gene expression for promoting cell proliferation and migration of hepatocellular carcinoma cells. Oncotarget. 2019;10(36):3397-3409. doi:
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Alfano G, Fazi L, Iacobucci S, et al. Generation of Combinatorial Lentiviral Vectors Expressing Multiple Anti-Hepatitis C Virus shRNAs and Their Validation on a Novel HCV Replicon Double Reporter Cell Line. Viruses. 2020;12(9):1032. doi:
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Hao W, Herlihy KJ, Zhang NJ, Fuhrman SA, Doan C, Patick AK, Duggal R. Development of a Novel Dicistronic Reporter-Selectable Hepatitis C Virus Replicon Suitable for High-Throughput Inhibitor Screening. Antimicrobial Agents and Chemotherapy. 2007;51(1):95-102. doi:
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Activation of interferon-stimulated response element in huh-7 cells replicating hepatitis C virus subgenomic RNA. PubMed. [Link]
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Daclatasvir: A Review of Its Use in Adult Patients with Chronic Hepatitis C Virus Infection. PubMed. [Link]
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Interferon-α-induced cytoplasmic MxA structures in hepatoma Huh7 and primary endothelial cells. PubMed. [Link]
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Wang Y, Wang H, Zhang Y, et al. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir. Antiviral Research. 2020;174:104690. doi:
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Daclatasvir Prevents Hepatitis C Virus Infectivity by Blocking Transfer of the Viral Genome to Assembly Sites. PubMed. [Link]
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1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride proper disposal procedures
Comprehensive Operational & Disposal Guide: 1-(4-Fluoro-benzyl)-2-methyl-piperazine Hydrochloride
As a drug development professional or laboratory researcher, handling fluorinated amine derivatives requires strict adherence to environmental and safety protocols. 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride is a specialized building block whose halogenated nature and hydrochloride salt form dictate specific, non-negotiable disposal pathways.
This guide provides the authoritative operational framework for handling, segregating, and disposing of this compound to ensure regulatory compliance, environmental protection, and laboratory safety.
Chemical Profile & Hazard Assessment
Before initiating any operational protocol, it is critical to understand the physicochemical properties that govern the compound's behavior in waste streams. The presence of a covalently bound fluorine atom on the benzyl ring, combined with the chloride counterion of the salt, classifies this compound strictly as Halogenated Organic Waste [1].
Table 1: Physicochemical Properties and Operational Implications
| Property | Specification | Operational Implication |
| Chemical Class | Fluorinated Piperazine (HCl salt) | Must be segregated from non-halogenated waste to prevent toxic emissions during incineration[2]. |
| Physical State | Solid (Powder/Crystalline) | High risk of aerosolization. Weighing and transfer must occur within a certified chemical fume hood. |
| Solubility | Soluble in water and polar organics | Aqueous waste streams may become acidic; pH monitoring is required prior to consolidation. |
| GHS Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Mandates PPE: Nitrile gloves, safety goggles, and respiratory protection if handled outside a hood[3][4]. |
The Causality of Halogenated Waste Segregation
Why must this chemical be strictly segregated? When 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride is subjected to thermal destruction, the fluorine and chlorine atoms undergo thermal decomposition to generate highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[1].
If halogenated waste is improperly mixed into a non-halogenated waste drum, it is sent to standard industrial boilers or incinerators. These facilities lack the high-efficiency caustic scrubbers required to neutralize HF/HCl gases. Combusting halogens in standard facilities can lead to catastrophic equipment corrosion and the release of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans into the atmosphere. Therefore, environmental health and safety (EHS) programs charge a premium for halogenated waste, and cross-contamination ruins the regulatory classification of the entire waste container[2].
Figure 1: Workflow for the classification and segregation of halogenated laboratory waste.
Step-by-Step Disposal Methodologies
Under EPA Resource Conservation and Recovery Act (RCRA) Subpart K guidelines, waste determinations must be made at the point of generation. Containers must be explicitly labeled with "Hazardous Waste" and an indication of the hazard (e.g., "Halogenated Organic") the moment accumulation begins[5].
Protocol A: Disposal of Solid Waste (Powders, Crystals, Contaminated Consumables)
-
Segregation: Place all residual solid chemical, contaminated weigh boats, spatulas, and filter papers into a puncture-resistant, sealable container designated exclusively for Solid Halogenated Organic Waste .
-
Labeling: Affix a hazardous waste tag immediately. Check the boxes for "Toxic" and "Halogenated."
-
Storage: Keep the container tightly closed in a designated Satellite Accumulation Area (SAA) within the laboratory. Do not exceed the volume limits established by your institution's EHS department[6].
Protocol B: Disposal of Organic Solvent Waste (e.g., DCM, Methanol, Ethyl Acetate solutions)
-
Verification: Ensure the receiving waste carboy is explicitly labeled for Halogenated Solvents . Never pour this mixture into a non-halogenated safety can (e.g., acetone/ethanol only cans)[2].
-
Transfer: Using a funnel inside a fume hood, slowly pour the spent reaction mixture into the carboy.
-
Closure: Immediately cap the safety can. Leaving funnels in open waste containers violates EPA emission regulations and poses an inhalation hazard[5].
Protocol C: Disposal of Aqueous Waste
-
pH Validation: Because the compound is a hydrochloride salt, dissolving it in water will lower the pH. Use pH indicator strips to test the solution.
-
Neutralization (If Required): If the pH is below 5.5, the waste is considered a corrosive hazardous waste[2]. Carefully neutralize to a pH between 6.0 and 8.0 using dilute sodium hydroxide (NaOH) before adding it to the bulk aqueous waste stream, ensuring the bulk container is rated for halogenated aqueous waste.
-
Drain Prohibition: Under no circumstances should any solution containing this fluorinated compound be poured down the laboratory sink[2][7].
Emergency Spill & Exposure Protocols
In the event of an accidental release, the primary objective is to prevent aerosolization of the hydrochloride powder and avoid skin/eye contact, as the compound acts as a specific target organ toxicant (STOT SE 3) to the respiratory tract[3].
Methodology for Solid Spills:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Don PPE: Put on a fitted N95 or P100 particulate respirator (if outside a hood), fresh nitrile gloves, and chemical splash goggles.
-
Dampen: Do NOT dry sweep. Lightly mist the spilled powder with water or a compatible solvent (like isopropanol) to suppress dust formation.
-
Collect: Use a disposable plastic scoop or damp paper towels to collect the material.
-
Dispose: Place all cleanup materials into a secondary containment bag, seal it, and dispose of it via the Solid Halogenated Waste stream.
Figure 2: Emergency response and containment protocol for hazardous chemical spills.
References
-
US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]
-
American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS.org. Available at:[Link]
-
US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Archive. Available at: [Link]
-
University of Oslo (UiO). "Chemical and Hazardous Waste Guide." UiO HSE. Available at:[Link]
-
NextSDS. "1-(4-Fluorobenzyl)piperazine — Chemical Substance Information." NextSDS Database. Available at:[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
